6-Fluoronicotinic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLCTNVHJEBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287610 | |
| Record name | 6-Fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-45-2 | |
| Record name | 403-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Fluoronicotinic Acid: A Technical Guide for Strategic Application in Drug Discovery
This document serves as an in-depth technical guide on 6-Fluoronicotinic acid, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its utility, providing field-proven insights into its synthesis, reactivity, and strategic deployment in creating next-generation therapeutics.
The Strategic Value of Fluorine in Pyridine Scaffolds
The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—can profoundly and predictably alter a molecule's metabolic stability, lipophilicity (logP), and binding affinity.[1] this compound (also known as 6-fluoropyridine-3-carboxylic acid) is a prime exemplar of this strategy.[2] It offers a robust scaffold that combines the bio-relevance of the nicotinic acid core with the pharmacological advantages conferred by a strategically placed fluorine atom.[1][3]
Core Physicochemical & Spectroscopic Identity
A comprehensive understanding of a molecule's intrinsic properties is non-negotiable for its successful application. This section outlines the essential data for this compound.
Physicochemical Properties
Quantitative data provides a baseline for experimental design, from reaction setup to formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FNO₂ | [2][3][4] |
| Molecular Weight | 141.10 g/mol | [2][3][4] |
| CAS Number | 403-45-2 | [2][3] |
| Appearance | White to off-white crystalline powder/solid | [2][3][5] |
| Melting Point | 144 - 148 °C | [2][3][5] |
| Boiling Point | ~309.4 °C at 760 mmHg | [2] |
| Purity | Typically ≥97-98% | [2][3] |
Spectroscopic Signature
Spectroscopic data is the definitive fingerprint for confirming the structure and purity of the material.
-
¹H NMR (Proton NMR): The proton NMR spectrum is crucial for confirming the substitution pattern on the pyridine ring. The spectrum for this compound will display distinct signals for the three aromatic protons.[6] Their chemical shifts and coupling patterns (J-couplings) are diagnostic of their relative positions to the electron-withdrawing carboxylic acid and fluorine substituents.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six distinct signals corresponding to the carbon atoms of the molecule. The carbon directly bonded to the fluorine atom (C6) will exhibit a large, characteristic one-bond C-F coupling constant, providing unambiguous evidence of fluorination at that position.
-
¹⁹F NMR (Fluorine-19 NMR): As a fluorinated compound, ¹⁹F NMR is a powerful and highly sensitive technique for purity assessment. A single resonance peak is expected, and its chemical shift is indicative of the electronic environment of the fluorine atom on the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 141.10. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Synthesis and Purification: A Protocol Built on Chemical Principles
The reliable synthesis of high-purity this compound is essential for its use in sensitive applications like pharmaceutical development.
Common Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
A prevalent and scalable method involves the displacement of a leaving group, typically chloride, from the 6-position of a nicotinic acid precursor with a fluoride source.
Diagram: Synthesis of this compound via SNAr
Caption: SNAr reaction for the synthesis of this compound.
Expert Insight on Causality:
-
Substrate Choice: 6-Chloronicotinic acid is an ideal precursor.[7] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the electron-withdrawing nature of the carboxylic acid group and the chlorine atom itself, making the C6 position highly activated for substitution.
-
Reagent Selection: A fluoride source like potassium fluoride (KF) is used. The reaction is typically performed in a high-boiling polar aprotic solvent (e.g., DMSO, DMF). This choice is critical because these solvents effectively solvate the cation (K⁺) while leaving the fluoride anion (F⁻) poorly solvated, thereby maximizing its nucleophilicity and reaction rate. Heat is required to overcome the activation energy of the reaction.
Self-Validating Purification Protocol: Recrystallization
Objective: To achieve >98% purity, suitable for use as a pharmaceutical intermediate.
-
Reaction Quench & Precipitation: Upon completion, the reaction mixture is cooled and slowly added to cold water. The aqueous solution is then acidified (e.g., with 2M HCl) to a pH of ~3-4. This protonates the carboxylate, rendering the this compound insoluble and causing it to precipitate out of the solution.
-
Isolation: The crude solid is isolated by vacuum filtration and washed with cold deionized water to remove residual salts and solvent.
-
Recrystallization (The Self-Validating Step): The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture). The solution is then allowed to cool slowly and undisturbed. The slow cooling process allows for the formation of a well-ordered crystal lattice. This is a self-validating system because the incorporation of impurities into the growing crystal lattice is energetically unfavorable. Thus, the formation of well-defined crystals is a strong physical indicator of successful purification. Impurities remain dissolved in the mother liquor.
-
Final Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum at an elevated temperature (e.g., 50-60 °C) to remove all residual solvent.
-
Purity Confirmation: The final product's purity and identity must be confirmed using the analytical methods described in Section 2.2, along with a melting point analysis. A sharp melting point within the expected range indicates high purity.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its dual functionality: the reactive carboxylic acid and the fluorinated pyridine core.[1]
Reactions at the Carboxylic Acid Group
The carboxylic acid is a versatile handle for elaboration, most commonly through amide bond formation.
Diagram: Standard Amide Coupling Workflow
Caption: A generalized workflow for amide bond formation.
This reaction is fundamental to its role as a building block for Active Pharmaceutical Ingredients (APIs).[3] For example, a derivative of quinoline-8-yl-nicotinamide, synthesized from this compound, has been investigated for pancreatic cancer treatment.[1][3]
Applications as a Bioactive Scaffold
This compound is not just a synthetic intermediate; the resulting fluoropyridine moiety itself imparts desirable properties to the final molecule.
Diagram: Logic for Using this compound in Drug Design
Caption: Strategic benefits of incorporating the 6-FNA scaffold.
It is frequently used to synthesize tracers for positron emission tomography (PET), which are vital for visualizing and measuring metabolic processes in vivo.[1][3][5] This application leverages the ability to incorporate Fluorine-18 while maintaining the biological activity of the parent molecule.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory.
-
Hazard Identification: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]
-
Handling: Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
This compound is a high-value reagent whose utility is grounded in fundamental principles of physical organic and medicinal chemistry. Its strategic value lies in the predictable, beneficial effects of the fluorine substituent on molecular properties, combined with the synthetic versatility of the carboxylic acid group. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this building block to its full potential in the design and development of innovative therapeutics and advanced diagnostic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. ossila.com [ossila.com]
- 4. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 403-45-2 [chemicalbook.com]
- 6. This compound(403-45-2) 1H NMR [m.chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to the Physical Properties of 6-Fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 6-Fluoronicotinic acid (CAS No. 403-45-2), a key building block in modern medicinal chemistry and drug development.[1][2] As a fluorinated derivative of nicotinic acid, its unique electronic properties impart enhanced metabolic stability and bioavailability to parent molecules, making it a valuable scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs) and Positron Emission Tomography (PET) tracers.[1][2] This document details critical physicochemical parameters, including melting point, boiling point, solubility, and acidity (pKa). Furthermore, it provides field-proven, step-by-step experimental protocols for the accurate determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. This guide is intended to serve as a vital resource for researchers and professionals engaged in the synthesis, characterization, and application of this versatile compound.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound, systematically named 6-fluoropyridine-3-carboxylic acid, is a white to off-white crystalline solid that has garnered significant attention in the pharmaceutical and chemical industries.[3] Its molecular structure, featuring a pyridine ring substituted with a fluorine atom at the 6-position and a carboxylic acid at the 3-position, provides a unique combination of reactivity and stability.[1][2]
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties. The high electronegativity of the fluorine atom in this compound can alter the acidity of the carboxylic acid group, influence intermolecular interactions, and block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of drug candidates. Consequently, this compound serves as a critical intermediate in the synthesis of a diverse range of bioactive molecules, from novel oncology therapeutics to advanced diagnostic imaging agents.[1] An in-depth understanding of its physical properties is therefore paramount for its effective utilization in these applications, from reaction optimization and purification to formulation and quality control.
Core Physicochemical Properties
A thorough characterization of the physical properties of this compound is the foundation for its successful application. The following table summarizes its key physicochemical data, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄FNO₂ | [4][5] |
| Molecular Weight | 141.10 g/mol | [4][5] |
| CAS Number | 403-45-2 | [5] |
| Appearance | White to off-white crystalline solid/powder | [1][4][6][7] |
| Melting Point | 144 - 148 °C | [1][3][4][6][8][9] |
| Boiling Point (Predicted) | 309.4 ± 22.0 °C at 760 mmHg | [3][4][6][9] |
| Density (Predicted) | 1.419 ± 0.06 g/cm³ | [4][9] |
| pKa (Predicted) | 3.41 ± 0.10 | [4][6][9] |
| Solubility | Soluble in water and common organic solvents. | [4] |
Experimental Determination of Physical Properties: Protocols and Rationale
This section provides detailed, self-validating protocols for the experimental determination of the key physical properties of this compound. The methodologies are selected for their reliability, reproducibility, and accessibility in a standard organic chemistry laboratory.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C), whereas impurities will lead to a depression and broadening of the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Place a small amount of dry this compound powder on a clean, dry watch glass.
-
Grind the powder to a fine consistency using a spatula.
-
Take a capillary tube sealed at one end and tap the open end into the powder until a small amount of the sample enters the tube.[10][11]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is optimal.[3][10]
-
-
Measurement:
-
Place the capillary tube in the sample holder of a melting point apparatus.[11][12]
-
Set the apparatus to heat at a rapid rate (e.g., 10 °C/min) to determine an approximate melting point.[11]
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[11]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[11]
-
Causality and Trustworthiness: A slow heating rate near the melting point is crucial for an accurate measurement, as it ensures that the temperature of the heating block is the same as the temperature of the sample. Repeating the measurement with a fresh sample is necessary as some compounds may decompose or undergo a change in crystal structure upon melting and re-solidifying.[3]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Solubility Assessment
A qualitative and semi-quantitative understanding of a compound's solubility in various solvents is critical for its purification, reaction setup, and formulation.
Experimental Protocol: Qualitative and Semi-Quantitative Solubility
-
Qualitative Assessment:
-
In a series of labeled small test tubes, add approximately 25 mg of this compound to each.[13][14][15]
-
To each tube, add 0.75 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in small portions.[13][16]
-
After each addition, vigorously shake or vortex the test tube.[13][14]
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.[16]
-
-
Semi-Quantitative Assessment (for soluble systems):
-
Weigh a precise mass of this compound (e.g., 100 mg) into a test tube.
-
Using a burette or graduated pipette, add a known volume of the solvent in small increments.[17]
-
After each addition, stir or shake the mixture until the solid is completely dissolved.[17]
-
Record the total volume of solvent required to dissolve the entire sample.[17]
-
Calculate the solubility in terms of mg/mL or g/100mL.
-
Causality and Trustworthiness: This systematic approach allows for a clear classification of solubility across a range of solvent polarities. For acidic or basic compounds, solubility in aqueous acids or bases can provide additional information about the functional groups present.[13][14] this compound, being a carboxylic acid, is expected to be soluble in aqueous bases (e.g., 5% NaOH or 5% NaHCO₃) through an acid-base reaction forming a water-soluble salt.[13][14]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a drug candidate, the pKa influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for determining the pKa of weak acids like this compound.[18][19]
Experimental Protocol: Potentiometric Titration
-
Apparatus and Reagent Preparation:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[20]
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[20]
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. A co-solvent like methanol may be used if aqueous solubility is limited, but the pKa value will then be specific to that solvent system.[18]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.[21]
-
Immerse the calibrated pH electrode into the solution.[20][21]
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.[20]
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[20]
-
Continue the titration until the pH has risen significantly past the expected equivalence point (for a weak acid titrated with a strong base, this will be in the basic pH range).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest slope on the titration curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Causality and Trustworthiness: This method is based on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentrations of the acidic form ([HA]) and its conjugate base ([A⁻]) are equal, and thus, the pH is equal to the pKa. The use of a calibrated pH meter and a standardized titrant ensures the accuracy of the measurement. Performing the titration in triplicate provides a measure of the precision of the determined pKa value.[20]
Logical Flow for pKa Determination
Caption: Logical flow for the potentiometric determination of pKa.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol for ¹H and ¹³C NMR Sample Preparation
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[4][22][23]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance of the ¹³C isotope.[4]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]
-
-
Data Acquisition:
-
Acquire the spectrum according to the instrument's standard operating procedures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9] The KBr must be kept dry to avoid a broad O-H absorption from water in the spectrum.[9]
-
Transfer the finely ground mixture to a pellet die.
-
Press the mixture under high pressure (e.g., 8-10 tons) in a hydraulic press to form a thin, transparent pellet.[24]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a carboxylic acid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization to increase volatility.
Protocol for GC-MS Analysis (with Derivatization)
-
Derivatization:
-
Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The components are separated on the GC column based on their boiling points and interactions with the stationary phase.[8]
-
The separated components are then ionized and detected by the mass spectrometer, providing a mass spectrum for each component.
-
Safety, Handling, and Storage
As a pyridine derivative and an irritant, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[27][28]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[27][28][29]
-
Handling: Avoid contact with skin and eyes.[28] In case of contact, rinse the affected area with plenty of water.[28] Avoid creating dust.[7]
-
Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[9][27] It is stable under normal storage conditions.[7]
-
Spills: In case of a spill, contain the material using an absorbent material like sand or vermiculite and dispose of it as chemical waste in accordance with local regulations.[27][28]
Conclusion
This compound is a compound of significant strategic value in contemporary drug discovery and development. This guide has provided a detailed examination of its fundamental physical properties and the robust experimental methodologies required for their accurate determination. By adhering to these protocols and understanding the rationale behind them, researchers can ensure the generation of high-quality, reliable data, thereby facilitating the seamless integration of this important building block into their research and development workflows. The provided information on handling and safety further ensures that its potential can be explored responsibly and effectively.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scienceijsar.com [scienceijsar.com]
- 6. organomation.com [organomation.com]
- 7. academic.oup.com [academic.oup.com]
- 8. metbio.net [metbio.net]
- 9. shimadzu.com [shimadzu.com]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. pennwest.edu [pennwest.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 24. pelletpressdiesets.com [pelletpressdiesets.com]
- 25. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 26. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 28. downloads.ossila.com [downloads.ossila.com]
- 29. chemos.de [chemos.de]
An In-depth Technical Guide to the Characterization of 6-Fluoronicotinic Acid (CAS 403-45-2)
Abstract
This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of 6-Fluoronicotinic acid (CAS 403-45-2), a key building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the physicochemical properties, spectroscopic profile, and crystallographic structure of this compound. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, it outlines methods for purity assessment, ensuring the reliability and reproducibility of research and development endeavors involving this versatile compound.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound, a fluorinated derivative of nicotinic acid (Vitamin B3), has emerged as a molecule of significant interest in the pharmaceutical and life sciences sectors.[1][2] Its strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug design.[3] Consequently, this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds and is particularly prominent in the development of tracers for Positron Emission Tomography (PET) imaging.[1][2]
The dual functionality of a carboxylic acid and a fluorine-substituted pyridine core offers a versatile platform for chemical modification, enabling its integration into complex molecular architectures.[3] Given its pivotal role, a thorough and precise characterization of this compound is paramount to ensure the quality, consistency, and success of subsequent synthetic transformations and biological applications. This guide provides a detailed exploration of the analytical methodologies essential for the comprehensive characterization of this important molecule.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in synthetic chemistry.
Identity and General Properties
| Property | Value | Source |
| CAS Number | 403-45-2 | --INVALID-LINK--[3] |
| Molecular Formula | C₆H₄FNO₂ | --INVALID-LINK--[3] |
| Molecular Weight | 141.10 g/mol | --INVALID-LINK--[3] |
| IUPAC Name | 6-fluoropyridine-3-carboxylic acid | --INVALID-LINK--[3] |
| Synonyms | 6-Fluoropyridine-3-carboxylic acid, 2-Fluoro-5-pyridinecarboxylic acid | --INVALID-LINK--[3] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
Key Physicochemical Parameters
These parameters are critical for predicting the behavior of this compound in various solvent systems and biological environments.
| Parameter | Value | Source |
| Melting Point | 144-148 °C | --INVALID-LINK--[4] |
| Boiling Point | 309.4 ± 22.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.419 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 3.41 ± 0.10 (Predicted) | --INVALID-LINK-- |
| LogP | 0.38 | --INVALID-LINK--[4] |
| Solubility | Soluble in water and common organic solvents. | --INVALID-LINK-- |
Structural Elucidation: A Spectroscopic Deep Dive
The unambiguous confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are highly informative.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | d | ⁴J(H-F) ≈ 2-3 |
| H-4 | ~8.4 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-6 |
| H-5 | ~7.4 | dd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-9 |
Note: Predicted values are based on standard substituent effects on the pyridine ring. Actual values may vary depending on the solvent and concentration. A publicly available ¹H NMR spectrum can be found at ChemicalBook.[5]
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable carboxylic proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Rationale: The choice of a high-field NMR spectrometer enhances spectral dispersion, facilitating the analysis of coupling patterns. DMSO-d₆ is a suitable solvent as it can solubilize the compound and allows for the observation of the acidic proton.
The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-5 | ~115 |
| C-6 | ~165 (¹J(C-F) ≈ 240-250 Hz) |
| C=O | ~168 |
Note: Predicted values are based on additivity rules for substituted pyridines. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant.
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: A 100 MHz or higher (for carbon) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 512-2048 scans are typically required.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR processing.
Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation more straightforward. A longer relaxation delay is often necessary for quaternary carbons (like C-3 and C-6) to ensure they are properly observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3200-2500 (broad) | O-H stretch | Carboxylic acid |
| 1725-1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C and C=N stretch | Aromatic pyridine ring |
| 1300-1000 | C-O stretch, C-F stretch | Carboxylic acid, Aryl-F |
Experimental Protocol for FTIR Analysis (ATR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background scan (with a clean ATR crystal) and ratio the sample spectrum against the background.
Rationale: The ATR technique is advantageous for solid samples as it requires minimal sample preparation and provides high-quality spectra. The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer, while the strong C=O absorption confirms its presence. The C-F stretch is often found in the fingerprint region and can be complex.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers valuable structural clues.
Expected Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion (M⁺∙): m/z = 141. This peak corresponds to the intact molecule with one electron removed.
-
Key Fragments:
-
m/z = 124: Loss of a hydroxyl radical (∙OH) from the carboxylic acid group ([M-OH]⁺).
-
m/z = 96: Loss of a carboxyl group (∙COOH) ([M-COOH]⁺).
-
m/z = 113: Loss of carbon monoxide (CO) from the [M-OH]⁺ fragment.
-
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid to improve peak shape and ionization.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray ionization (ESI) is common for LC-MS and is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 142.1.[5]
-
Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Rationale: LC-MS is a highly sensitive and versatile technique for the analysis of small molecules. ESI is preferred for polar molecules like this compound as it minimizes fragmentation, ensuring the observation of the molecular ion. Tandem MS (MS/MS) can be used to induce fragmentation and confirm the structure of the molecule.
Crystallographic Analysis: The Solid-State Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 164516 .[3] Accessing this data provides invaluable insight into the solid-state conformation and packing of the molecule.
Protocol for Accessing and Analyzing Crystallographic Data:
-
Database Access: Access the CCDC's "Access Structures" service online.[6]
-
Search: Use the deposition number 164516 to retrieve the specific crystal structure data.
-
Data Extraction: Key parameters to extract include:
-
Unit cell dimensions (a, b, c, α, β, γ)
-
Space group
-
Key bond lengths and angles
-
Details of intermolecular interactions, such as hydrogen bonding.
-
Rationale: The crystallographic data confirms the planar structure of the pyridine ring and provides precise measurements of the C-F and carboxylic acid group geometries. Analysis of the crystal packing can reveal how the molecules interact in the solid state, which can influence physical properties like melting point and solubility.
Purity Assessment: Ensuring Quality and Reproducibility
The purity of this compound is critical for its use in synthesis and biological studies. Chromatographic techniques are the primary methods for assessing purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is typically suitable for this compound.
General HPLC Method Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~260-270 nm).
-
Sample Preparation: Prepare a standard solution of known concentration and a sample solution in the mobile phase or a suitable diluent.
-
Analysis: Inject the standard and sample solutions and integrate the peak areas. Purity is typically determined by area percent.
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and peak shape. This method can effectively separate this compound from potential starting materials, by-products, and degradation products.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.
General GC-MS Method with Derivatization:
-
Derivatization: React the carboxylic acid group with a suitable derivatizing agent (e.g., a silylating agent like MSTFA or by esterification to form the methyl ester) to create a more volatile derivative.
-
Instrumentation: A GC system coupled with a mass spectrometer (GC-MS).
-
Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase).
-
Analysis: Inject the derivatized sample and analyze by GC-MS. The mass spectrometer allows for the identification of impurities based on their mass spectra.
Rationale: Derivatization is a key step to make the polar and non-volatile carboxylic acid amenable to GC analysis. GC-MS is a powerful tool for impurity profiling as it provides both chromatographic separation and mass spectral identification of unknown impurities.
Safety and Handling
This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Conclusion
The comprehensive characterization of this compound is a critical step in ensuring its quality and suitability for applications in medicinal chemistry and drug development. This guide has detailed the key analytical techniques, including NMR, FTIR, MS, and X-ray crystallography, that provide a complete picture of its physicochemical properties and molecular structure. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently and accurately characterize this important building block, thereby facilitating the advancement of their research and development programs. The integration of these self-validating analytical systems ensures the scientific integrity and trustworthiness of the data generated.
References
- 1. This compound | 403-45-2 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:403-45-2 | Chemsrc [chemsrc.com]
- 5. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Introduction: The Strategic Importance of 6-Fluoronicotinic Acid
An In-depth Technical Guide to the Molecular Structure of 6-Fluoronicotinic Acid
Abstract: This technical guide provides a comprehensive examination of this compound (CAS No: 403-45-2), a pivotal building block in modern medicinal chemistry and drug development. We will dissect its core molecular structure, explore its detailed spectroscopic signature, discuss relevant synthetic strategies, and contextualize its applications, particularly in the realm of pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile fluorinated pyridine derivative.
This compound, also known by its IUPAC name 6-fluoropyridine-3-carboxylic acid, is a fluorinated heterocyclic compound that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine core functionalized with both a fluorine atom and a carboxylic acid group, presents a unique combination of reactivity and physicochemical properties.[3] The strategic placement of the fluorine atom, in particular, is a key feature leveraged in drug design. It is well-established that the incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly desirable in the development of novel therapeutics and diagnostic agents.[1][3][4]
This guide offers a deep dive into the molecular architecture of this compound, providing the foundational knowledge required to effectively utilize this compound in complex synthetic and medicinal chemistry applications.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data points are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 403-45-2 | [1][2] |
| Molecular Formula | C₆H₄FNO₂ | [1][2][5] |
| Molecular Weight | 141.10 g/mol | [1][5] |
| IUPAC Name | 6-fluoropyridine-3-carboxylic acid | [5] |
| Appearance | White to off-white crystalline solid | [1][2][6] |
| Melting Point | 144-148 °C | [1][2][6][7] |
| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg | [1][6] |
| Density | 1.4 ± 0.1 g/cm³ | [1][2] |
| Purity | Typically ≥98.0% | [1] |
Elucidation of the Molecular Structure
The definitive structure of this compound is established through a combination of spectroscopic methods and can be confirmed by X-ray crystallography.
Core Chemical Structure
The molecule consists of a pyridine ring where the nitrogen is at position 1. A fluorine atom is substituted at the 6-position, and a carboxylic acid group is at the 3-position. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen significantly influences the electron density distribution and reactivity of the aromatic ring.
Caption: 2D Chemical Structure of this compound.
Spectroscopic Characterization Workflow
The structural identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.
Caption: Workflow for Spectroscopic Analysis of this compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[8]
-
¹H NMR: The proton NMR spectrum will show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring.
-
The proton at C2 (adjacent to N) is expected to be the most downfield.
-
The protons at C4 and C5 will have their chemical shifts influenced by the opposing electronic effects of the fluorine and carboxylic acid groups.
-
Spin-spin splitting will occur between adjacent, non-equivalent protons, leading to complex multiplets that can be used to confirm their relative positions.[8]
-
-
¹³C NMR: The carbon NMR spectrum will display six unique signals for the six carbon atoms. The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond coupling constant (¹J-CF), which is a definitive indicator of a direct C-F bond. The carbonyl carbon of the carboxylic acid will appear significantly downfield.
IR spectroscopy is excellent for identifying the functional groups present in the molecule.[9]
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.
-
C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region correspond to the aromatic ring vibrations.
-
C-F Stretch: A strong absorption band typically in the 1000-1300 cm⁻¹ region indicates the presence of the carbon-fluorine bond.
Mass spectrometry provides the exact molecular weight and can offer clues to the molecule's structure through fragmentation patterns.[9][10]
-
Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of 141.10 Da.
-
Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).
Synthesis and Chemical Reactivity
Understanding the synthesis of this compound is crucial for ensuring its availability and for appreciating its reactivity as an intermediate.
Common Synthetic Pathways
Historically, a common method involved the high-temperature oxidation of 2-fluoro-5-methylpyridine using strong oxidizing agents like potassium permanganate (KMnO₄).[11][12] However, this method suffers from low yields (around 45%) and produces significant heavy metal waste, making it less suitable for large-scale industrial production.[12]
More modern, optimized methods have been developed to overcome these limitations. One such approach, outlined in patent literature, utilizes 2,5-dibromopyridine as a starting material.[12][13] This pathway involves a Grignard reagent exchange, reaction with a chloroformate, and a subsequent fluorination reaction, offering better yields and more environmentally friendly conditions.[12][13]
Example Synthetic Protocol: Oxidation of 2-Fluoro-5-methylpyridine
This protocol is based on a commonly cited laboratory-scale synthesis.[11]
Objective: To synthesize this compound via oxidation.
Materials:
-
2-Fluoro-5-methylpyridine (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Potassium hydroxide (KOH) (1.0 eq)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, charge 2-fluoro-5-methylpyridine (0.1 mol, 11.1 g) and water (250 mL).[11]
-
Addition of Reagents: Begin stirring and add potassium permanganate (0.2 mol, 31.6 g) and potassium hydroxide (0.1 mol, 5.6 g) to the flask.[11]
-
Heating: Heat the reaction mixture to 95 °C using an oil bath and maintain this temperature for 5 hours.[11]
-
Workup - Filtration: While the mixture is still hot, filter it to remove the manganese dioxide byproduct. Collect the filtrate.
-
Precipitation: Allow the filtrate to cool to room temperature. Carefully adjust the pH to between 2 and 4 with concentrated hydrochloric acid. A solid precipitate of this compound will form.[11]
-
Isolation: Filter the solid product. Extract the remaining filtrate twice with dichloromethane to recover any dissolved product.
-
Drying: Combine the filtered solid with the residue from the evaporated organic extracts and dry under vacuum to yield the final product.[11]
Applications in Drug Discovery and PET Imaging
This compound is not an end product itself but a highly valuable building block. Its dual functionality allows for a wide array of chemical modifications.[3]
-
Medicinal Chemistry Scaffold: The fluorine atom enhances metabolic stability and modulates the basicity of the pyridine nitrogen, properties that are highly desirable in drug candidates.[1][4] The carboxylic acid provides a convenient handle for forming amides, esters, and other derivatives to build larger, more complex molecules targeting specific biological pathways.[3] Derivatives have been investigated for applications in oncology, including pancreatic cancer research.[3]
-
Positron Emission Tomography (PET) Tracers: A significant application is in the synthesis of PET imaging agents.[1][3] The molecule can be labeled with the positron-emitting isotope Fluorine-18 to create PET tracers.[14][15] For example, 6-[¹⁸F]Fluoronicotinic acid tetrafluorophenyl (TFP) ester has been developed as a prosthetic group for the efficient labeling of biomolecules like peptides, allowing for the non-invasive visualization of metabolic processes in vivo.[6][14][15]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazard Classification: It is classified as an irritant. The specific hazard statements are:
-
Recommended Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[2]
-
Conclusion
This compound is a cornerstone intermediate for advanced chemical synthesis. Its molecular structure, characterized by the strategic placement of a fluorine atom and a versatile carboxylic acid group on a pyridine ring, provides a unique and powerful platform for drug discovery. A thorough understanding of its spectroscopic properties is essential for its synthesis and application, while its reactivity profile opens avenues for creating novel pharmaceuticals and diagnostic tools. As the demand for sophisticated, metabolically stable compounds grows, the importance of building blocks like this compound in the pharmaceutical industry will continue to expand.
References
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 403-45-2 [chemicalbook.com]
- 7. This compound | CAS#:403-45-2 | Chemsrc [chemsrc.com]
- 8. jackwestin.com [jackwestin.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 6-Fluoronicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Fluoronicotinic Acid in Medicinal Chemistry
This compound, systematically named 6-fluoropyridine-3-carboxylic acid , is a fluorinated heterocyclic compound that has garnered significant attention as a versatile building block in modern drug discovery and development.[1][2] Its unique molecular architecture, featuring a pyridine ring functionalized with both a fluorine atom and a carboxylic acid group, provides a powerful platform for the synthesis of complex and biologically active molecules.[1] The strategic incorporation of a fluorine atom bestows upon the parent molecule a range of desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which can translate into improved pharmacokinetic profiles and target-binding affinities of derivative compounds.[1][2] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in pharmaceutical research, with a particular focus on oncology and advanced diagnostic imaging.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in research and development.
Key Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-fluoropyridine-3-carboxylic acid | [3] |
| Synonyms | This compound, 2-Fluoro-5-pyridinecarboxylic acid | [3][4] |
| CAS Number | 403-45-2 | [3][4] |
| Molecular Formula | C₆H₄FNO₂ | [3] |
| Molecular Weight | 141.10 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 144-148 °C | [2][4] |
| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg | [2] |
| Solubility | Soluble in water and common organic solvents. |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the carbons of the pyridine ring.
A representative ¹H NMR spectrum for this compound can be found in publicly available databases.[5]
Synthesis of this compound: A Laboratory-Scale Protocol
While various synthetic routes to this compound exist, a common and effective method involves the use of 2,5-dibromopyridine as a starting material. This approach offers a reliable pathway to the target compound with good yield and purity.[6]
Optimized Synthesis from 2,5-Dibromopyridine
This protocol is based on a patented method and has been optimized for laboratory-scale synthesis.[6]
Workflow for the Synthesis of this compound
Caption: A multi-step synthesis of this compound from 2,5-dibromopyridine.
Step-by-Step Experimental Protocol:
-
Grignard Reagent Formation and Carboxylation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromopyridine and a catalytic amount of cuprous iodide in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).[6]
-
Cool the mixture to -10 °C.
-
Slowly add a solution of isopropyl magnesium chloride. The reaction is a selective Grignard exchange.
-
After the exchange is complete, add a chloroformate, such as methyl chloroformate, to the reaction mixture to introduce the carboxylate group, forming the 6-bromonicotinate intermediate.[6]
-
-
Fluorination:
-
Isolate the 6-bromonicotinate intermediate.
-
In a separate reaction vessel, dissolve the intermediate in an organic solvent and add anhydrous tetramethylammonium fluoride.
-
Heat the mixture to 40-50 °C and monitor the reaction until completion.[6]
-
-
Hydrolysis and Purification:
-
After the fluorination reaction, remove the organic solvent under reduced pressure.
-
Add an acidic or alkaline solution to hydrolyze the ester and form the carboxylic acid.
-
Acidify the solution to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization.
-
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents and diagnostic tools.
Role of the 6-Fluoro Substituent
The fluorine atom at the 6-position of the pyridine ring plays a crucial role in modulating the molecule's properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased metabolic stability and a longer half-life of drug candidates.[1]
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Binding Affinity: The electronegativity of the fluorine atom can alter the electronic distribution of the pyridine ring, potentially leading to stronger interactions with biological targets.
Applications in Oncology
Derivatives of this compound have shown promise in the development of novel anticancer agents. For instance, a derivative of quinoline-8-yl-nicotinamide synthesized from this compound has been investigated for its potential in treating pancreatic cancer.[4] The modular nature of this compound allows for the synthesis of libraries of compounds that can be screened for activity against various cancer cell lines and molecular targets.
Key Intermediate for PET Tracer Synthesis
This compound is a pivotal precursor for the synthesis of positron emission tomography (PET) tracers, which are instrumental in non-invasive medical imaging.[2] The stable fluorine atom can be substituted with the positron-emitting isotope fluorine-18 ([¹⁸F]) to generate radiolabeled molecules for imaging and quantifying biological processes in vivo.[1]
Synthesis of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP)
A prominent example is the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), a prosthetic group used for the efficient labeling of biomolecules.[7][8]
Radiosynthesis Workflow for [¹⁸F]F-Py-TFP
Caption: One-step radiosynthesis of the PET prosthetic group [¹⁸F]F-Py-TFP.
Detailed Experimental Protocol for Radiosynthesis:
-
[¹⁸F]Fluoride Preparation:
-
Radiolabeling Reaction:
-
The [¹⁸F]fluoride is eluted from the cartridge with a solution of the N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate precursor in a mixture of acetonitrile and t-butanol.[9][11]
-
The nucleophilic substitution reaction occurs at 40 °C, affording [¹⁸F]F-Py-TFP in good radiochemical yield (60-70%).[7][8]
-
-
Purification:
This efficient, one-step radiosynthesis allows for the rapid preparation of the prosthetic group, which can then be conjugated to peptides and other biomolecules for PET imaging applications.[7][8] For example, [¹⁸F]F-Py-TFP has been successfully used to label a peptide containing the RGD sequence for imaging integrin αvβ3 expression.[7][8]
Conclusion
This compound stands out as a strategically important and highly versatile building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid handle provides a robust platform for the synthesis of a wide array of bioactive molecules. The advantageous properties conferred by the 6-fluoro substituent, including enhanced metabolic stability and modulated lipophilicity, make it a valuable component in the design of next-generation therapeutics and advanced diagnostic agents. The reliable synthetic routes and diverse applications, particularly in oncology and PET imaging, underscore the continued and growing importance of this compound in the advancement of pharmaceutical research.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. This compound(403-45-2) 1H NMR spectrum [chemicalbook.com]
- 6. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. WO2018022603A1 - Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of 6-Fluoronicotinic Acid for Pharmaceutical Research and Development
Introduction: The Significance of 6-Fluoronicotinic Acid in Modern Drug Discovery
This compound (CAS: 403-45-2), a fluorinated derivative of nicotinic acid, has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] The strategic incorporation of a fluorine atom at the 6-position of the pyridine ring imparts unique physicochemical properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[3] These characteristics make this compound a highly sought-after intermediate for the synthesis of a wide range of biologically active compounds, including antibacterial agents and tracers for Positron Emission Tomography (PET) imaging.[2][3][4]
This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two core methodologies, examining the causality behind experimental choices, providing detailed protocols, and offering a comparative analysis to inform process development and scale-up decisions.
Pathway 1: Oxidation of 2-Fluoro-5-methylpyridine
This classical approach relies on the strong oxidizing power of potassium permanganate (KMnO₄) to convert the methyl group of 2-fluoro-5-methylpyridine into a carboxylic acid.
Underlying Chemistry & Mechanistic Insights
The oxidation of alkyl side chains on aromatic rings by potassium permanganate is a well-established transformation in organic synthesis. The reaction proceeds via a free-radical mechanism at the benzylic-like position (the carbon adjacent to the pyridine ring). The key requirements for this reaction to be successful are the presence of at least one hydrogen atom on this benzylic-like carbon.
The mechanism, while complex and involving multiple oxidation states of manganese, is initiated by the abstraction of a hydrogen atom from the methyl group. This generates a radical that is subsequently oxidized to the corresponding carboxylic acid. The pyridine ring itself is relatively resistant to oxidation under these conditions, allowing for selective transformation of the alkyl group.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example of the oxidation of 2-fluoro-5-methylpyridine.[5]
Materials:
-
2-Fluoro-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloroethane
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.
-
Begin stirring and sequentially add 31.6 g (0.2 mol) of KMnO₄ and 5.6 g (0.1 mol) of KOH.
-
Heat the reaction mixture to 95°C using an oil bath and maintain this temperature for 5 hours.
-
Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate and collect the filtrate.
-
Allow the filtrate to cool to room temperature.
-
Adjust the pH of the filtrate to between 2 and 4 by the dropwise addition of concentrated hydrochloric acid. A solid will precipitate.
-
Collect the precipitated solid by filtration.
-
Extract the filtrate twice with dichloroethane.
-
Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to yield the crude this compound.
Quantitative Data & Pathway Evaluation
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-5-methylpyridine | [4][6] |
| Key Reagents | KMnO₄, KOH | [5] |
| Typical Yield | ~45% | [4] |
| Purity | Requires purification | |
| Scale-up Feasibility | Low | [4] |
Causality and Field Insights: While this method is straightforward in principle, it presents significant challenges for industrial-scale production. The use of a stoichiometric amount of potassium permanganate results in the formation of a large volume of manganese dioxide waste, which is difficult and costly to handle and dispose of.[4] Furthermore, the reported yields are often modest, hovering around 45%.[4] These factors make this pathway less economically and environmentally viable for large-scale synthesis.
Pathway 2: A Modern Approach via Grignard Exchange and Fluorination
To overcome the limitations of the oxidation route, a more modern and efficient pathway starting from 2,5-dibromopyridine has been developed. This multi-step synthesis is characterized by high selectivity, milder reaction conditions, and significantly improved yields, making it well-suited for industrial applications.[4][5]
Workflow Overview
Caption: Workflow for the synthesis of this compound from 2,5-dibromopyridine.
Underlying Chemistry & Mechanistic Insights
Step 1: Selective Grignard Exchange and Carboxylation
This initial step leverages the differential reactivity of the bromine atoms on the 2,5-dibromopyridine ring. The bromine at the 2-position is more sterically hindered and electronically different from the bromine at the 5-position. Using a Grignard reagent like isopropyl magnesium chloride, a selective magnesium-halogen exchange occurs preferentially at the 5-position. The presence of a copper catalyst, such as cuprous iodide, facilitates this selective exchange. The resulting Grignard reagent is then reacted in situ with an electrophile like methyl chloroformate to introduce the ester functionality, yielding methyl 6-bromonicotinate with high selectivity.[4][5]
Step 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
The second key step is a nucleophilic aromatic substitution (SNAr) reaction to replace the remaining bromine atom with fluorine. The electron-withdrawing nature of the pyridine nitrogen and the newly introduced ester group activates the ring for nucleophilic attack. A fluoride source, such as anhydrous tetramethylammonium fluoride, is used to displace the bromide.
The SNAr mechanism proceeds via a two-step addition-elimination process. The fluoride ion attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the subsequent fast step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the fluorinated product.
Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.
Step 3: Hydrolysis
The final step is the straightforward hydrolysis of the methyl ester to the carboxylic acid, typically achieved by treatment with a base like sodium hydroxide followed by acidification with an acid like hydrochloric acid.
Experimental Protocol: A Step-by-Step Guide
The following protocol is based on a patented, industrially relevant method.[5]
Step 1: Synthesis of Methyl 6-bromonicotinate
-
Under a nitrogen atmosphere, charge a reaction flask with 400 mL of tetrahydrofuran (THF) and 59.2 g (0.25 mol) of 2,5-dibromopyridine.
-
Cool the mixture to -10°C.
-
Slowly add 150 mL of a 2.0 M solution of isopropyl magnesium chloride in THF (0.30 mol) while maintaining the temperature at -10°C.
-
After the addition is complete, add 1.43 g (7.5 mmol) of cuprous iodide.
-
Then, slowly add 28.4 g (0.30 mol) of methyl chloroformate.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Adjust the pH to 3-4 with 3 M HCl at 0-10°C.
-
Extract the product with ethyl acetate, wash with brine, and concentrate to obtain methyl 6-bromonicotinate.
Step 2: Synthesis of this compound
-
In a separate reaction flask, add 42.9 g (0.20 mol) of methyl 6-bromonicotinate and 300 mL of dimethylformamide (DMF).
-
Add anhydrous tetramethylammonium fluoride.
-
Heat the reaction mixture to 40-50°C and stir for 16 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool to room temperature and remove the DMF under reduced pressure.
-
Add 60 g of a 30% sodium hydroxide solution at 20-30°C and stir for 3 hours to effect hydrolysis.
-
Adjust the pH to 3-4 with 20% hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Quantitative Data & Pathway Evaluation
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromopyridine | [4][5] |
| Key Reagents | i-PrMgCl, CuI, Methyl Chloroformate, Tetramethylammonium fluoride, NaOH, HCl | [5] |
| Overall Yield | 85.6% | [5] |
| Purity (HPLC) | 98.0% | [5] |
| Scale-up Feasibility | High | [4][5] |
Causality and Field Insights: This modern pathway is demonstrably superior for large-scale production. The high selectivity of the Grignard exchange minimizes the formation of isomers and byproducts, simplifying purification. The reaction conditions are mild and controllable, enhancing safety and operational efficiency.[5] Crucially, this method avoids the use of heavy metal oxidants, making it a more environmentally friendly and sustainable process.[4] The significantly higher yield and purity directly translate to lower manufacturing costs and a more robust supply chain for this critical pharmaceutical intermediate.
Conclusion: A Strategic Choice for Modern Synthesis
While the oxidation of 2-fluoro-5-methylpyridine offers a chemically simple route to this compound, its inherent drawbacks in terms of yield, waste generation, and scalability make it less favorable for contemporary pharmaceutical manufacturing. The multi-step synthesis commencing from 2,5-dibromopyridine, though more complex in its execution, provides a far more efficient, controllable, and environmentally benign alternative. For researchers and drug development professionals, the adoption of this modern pathway ensures a reliable and scalable source of high-purity this compound, thereby facilitating the advancement of new therapeutic agents.
References
- 1. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 2. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Profile of 6-Fluoronicotinic Acid
This document provides an in-depth technical guide to the spectroscopic characterization of 6-Fluoronicotinic acid (CAS 403-45-2), a key fluorinated building block in pharmaceutical and medicinal chemistry research.[1][2][3] As a derivative of nicotinic acid (Vitamin B3), its structural elucidation is paramount for its application in synthesizing tracers for positron emission tomography (PET) and other active pharmaceutical ingredients (APIs).[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for acquiring and interpreting high-quality spectroscopic data.
Molecular Structure and Physicochemical Properties
This compound is a pyridine derivative with a carboxylic acid at the 3-position and a fluorine atom at the 6-position.[2] This substitution pattern dictates its unique spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₂ | [4][5] |
| Molecular Weight | 141.10 g/mol | [4][5][6] |
| Monoisotopic Mass | 141.02260653 Da | [5] |
| Melting Point | 144 - 148 °C | [2][3][7] |
| Boiling Point | 309.4 °C at 760 mmHg | [3][4] |
| Appearance | White to off-white solid/powder | [1][2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural verification of this compound, providing unambiguous information about the hydrogen, carbon, and fluorine environments within the molecule.
Expertise & Experience: The NMR Approach
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃) for two primary reasons: first, its higher polarity ensures complete dissolution of the crystalline acid; second, its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton, which is often broadened or absent in CDCl₃. The analysis integrates ¹H, ¹³C, and ¹⁹F NMR to build a complete structural picture.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a direct map of the protons on the pyridine ring. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the nitrogen heteroatom, results in a downfield shift for all ring protons compared to benzene.
Table 2.1: Typical ¹H NMR Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.80 | Doublet (d) | H-2 |
| ~8.45 | Triplet of doublets (td) | H-4 |
| ~7.40 | Doublet of doublets (dd) | H-5 |
| >13.0 | Broad singlet (br s) | -COOH |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.
Interpretation:
-
H-2: Located between the nitrogen and the carboxylic acid, this proton is the most deshielded and appears furthest downfield.
-
H-4: This proton exhibits coupling to both H-2 and H-5, as well as a longer-range coupling to the ¹⁹F atom, often resulting in a complex multiplet.
-
H-5: Coupled to H-4 and the adjacent ¹⁹F atom, appearing as a doublet of doublets.
-
-COOH: The acidic proton is typically very broad and shifted significantly downfield.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. The fluorine substitution has a profound effect, causing a large C-F coupling constant for the carbon directly attached to it (C-6).
Table 2.2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O |
| ~164.0 (d, ¹JCF ≈ 240 Hz) | C-6 |
| ~151.0 (d, ³JCF ≈ 15 Hz) | C-2 |
| ~143.0 (d, ³JCF ≈ 8 Hz) | C-4 |
| ~125.0 | C-3 |
| ~112.0 (d, ²JCF ≈ 4 Hz) | C-5 |
Note: These are predicted values based on nicotinic acid and fluorinated pyridine analogs.[8][9] Experimental verification is required.
Interpretation:
-
The carbon attached to fluorine (C-6) exhibits a characteristic large one-bond C-F coupling constant (¹JCF), appearing as a doublet.
-
Other carbons in the ring show smaller two- and three-bond couplings to fluorine.
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus.[10] It provides a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine in the molecule.[10][11]
Table 2.3: Expected ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Reference Standard |
| -60 to -70 | CFCl₃ |
Note: The chemical shift for aromatic fluorides can be influenced by solvent and substitution.[12][13]
Interpretation: The presence of a single resonance in the aromatic fluorine region confirms the monofluorination of the pyridine ring. The exact shift provides a sensitive probe of the local electronic environment.
Protocol 2.1: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean vial.
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a spectrum using a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of ~220 ppm. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum with a spectral width of ~200 ppm, referenced to an appropriate standard like CFCl₃.
-
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of key functional groups.[14] For this compound, it is used to confirm the carboxylic acid and the fluorinated aromatic ring.
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of a carboxylic acid is dominated by two features: a very broad O-H stretching band and a sharp, intense C=O stretching band. The broadness of the O-H stretch is a direct result of strong intermolecular hydrogen bonding in the solid state. The C-F bond and the aromatic C=C and C-N bonds will appear in the fingerprint region, providing a unique pattern for the compound.
Table 3.1: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| ~1710 | Sharp, Strong | C=O Stretch | Carboxylic Acid |
| 1600-1400 | Medium | C=C and C=N Stretches | Aromatic Ring |
| 1300-1000 | Medium-Strong | C-F Stretch | Aryl-Fluoride |
Source: General IR absorption ranges.[15][16]
Protocol 3.1: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Key Vibrational Modes of this compound
Caption: Key vibrational modes for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.
Expertise & Experience: Predicting Fragmentation
For this compound (Monoisotopic Mass: 141.02 Da), electrospray ionization (ESI) in positive mode will readily show the protonated molecule [M+H]⁺ at m/z 142.0.[5] The fragmentation pattern in tandem MS (MS/MS) is predictable. The most common losses for carboxylic acids are water (-18 Da) and the entire carboxyl group as COOH (-45 Da) or CO₂ (-44 Da) after initial fragmentation.[17] The stability of the pyridine ring means the molecular ion peak is likely to be prominent.[18]
Table 4.1: Predicted ESI-MS Fragmentation
| m/z (Nominal) | Ion Formula | Proposed Fragmentation |
| 142 | [C₆H₅FNO₂]⁺ | [M+H]⁺ |
| 124 | [C₆H₃FNO]⁺ | [M+H - H₂O]⁺ |
| 96 | [C₅H₃FN]⁺ | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |
| 78 | [C₅H₄N]⁺ | [C₅H₃FN]⁺ - F + H |
Protocol 4.1: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid.
-
Instrumentation (LC-ESI-Q-TOF MS):
-
LC: Use a C18 reverse-phase column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
MS: Operate in positive ion ESI mode. Acquire full scan data from m/z 50-500.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 142.0) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to generate a fragmentation spectrum.
-
Fragmentation Pathway of this compound
Caption: Simplified MS fragmentation of this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the fluorinated pyridine ring is responsible for its characteristic absorption in the UV region.
Expertise & Experience: The Role of Conjugation
The absorption of UV light promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).[19] In this compound, the relevant transitions are π → π* within the aromatic ring. The substitution of fluorine and the carboxylic acid group can cause a shift in the absorption maximum (λmax) compared to unsubstituted pyridine.
Table 5.1: Expected UV-Vis Absorption Data (Solvent: Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| ~270-285 | ~1,000 - 5,000 L mol⁻¹ cm⁻¹ | π → π* |
Note: These are estimated values. The exact λmax and ε are solvent-dependent and must be determined experimentally.
Protocol 5.1: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
-
-
Data Acquisition:
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.
-
References
- 1. This compound | 403-45-2 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. innospk.com [innospk.com]
- 4. This compound | 403-45-2 | FF35006 | Biosynth [biosynth.com]
- 5. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Fluoropyridine-3-carboxylic acid 97 403-45-2 [sigmaaldrich.com]
- 7. This compound | CAS#:403-45-2 | Chemsrc [chemsrc.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. colorado.edu [colorado.edu]
- 14. mmrc.caltech.edu [mmrc.caltech.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
6-Fluoronicotinic acid 1H NMR spectrum
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoronicotinic Acid
Introduction
This compound, a fluorinated derivative of niacin (Vitamin B3), is a pivotal building block in medicinal chemistry and drug discovery.[1][2] Its utility as a molecular scaffold for active pharmaceutical ingredients (APIs) and tracers for positron emission tomography (PET) underscores the critical need for precise analytical techniques to verify its structure and purity.[1][3] Among the array of analytical methods, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for the unambiguous structural elucidation of organic molecules.
This technical guide provides a comprehensive exploration of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine analysis and structural confirmation. This document delves into the theoretical underpinnings of the spectrum, offers a detailed, field-proven protocol for sample preparation and data acquisition, and presents a thorough interpretation of the spectral data, including the characteristic proton-fluorine (¹H-¹⁹F) spin-spin couplings.
Theoretical Framework for Spectral Interpretation
The chemical structure of this compound, with its unique arrangement of a pyridine ring, a carboxylic acid group, and a highly electronegative fluorine atom, gives rise to a distinctive and informative ¹H NMR spectrum. A comprehensive understanding of the electronic effects at play is paramount for accurate spectral interpretation.
The this compound Molecule
The structure of this compound, also known as 6-fluoropyridine-3-carboxylic acid, is shown below with the aromatic protons labeled for the purpose of NMR discussion.[4]
The molecule possesses three aromatic protons, H-2, H-4, and H-5, each in a unique chemical environment, which will result in three distinct signals in the ¹H NMR spectrum. The carboxylic acid proton will also produce a signal, typically in the downfield region of the spectrum.[5]
Fundamental Principles Influencing the Spectrum
The chemical shift of each proton is primarily dictated by the electron density around it. In this compound, two key features dominate the electronic landscape of the pyridine ring:
-
The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group, deshielding the protons on the ring, particularly those in the ortho (H-2) and para (H-4) positions. This effect causes their signals to appear at a higher chemical shift (downfield) compared to the protons in benzene.
-
The Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby protons. Furthermore, it introduces characteristic spin-spin coupling with the protons, providing invaluable structural information.[6]
-
The Carboxylic Acid Group: This group is also electron-withdrawing, contributing to the overall deshielding of the ring protons. The acidic proton of the carboxylic acid itself is highly deshielded and often appears as a broad singlet at a very high chemical shift, typically between 10-13 ppm.[7]
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons. In the ¹H NMR spectrum of this compound, we expect to observe both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.
Predicted ¹H NMR Spectral Data for this compound
While a publicly available, assigned experimental spectrum is not readily accessible, a theoretical prediction of the ¹H NMR spectrum can be made based on established principles and data from analogous fluoropyridine compounds. The following table summarizes the anticipated spectral parameters.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.8 - 9.0 | Doublet of doublets (dd) | ³J(H2-H4) ≈ 2-3 Hz, ⁴J(H2-F) ≈ 1-2 Hz |
| H-4 | ~8.2 - 8.4 | Doublet of triplets (dt) or (ddd) | ³J(H4-H5) ≈ 8-9 Hz, ³J(H4-F) ≈ 7-8 Hz, ³J(H2-H4) ≈ 2-3 Hz |
| H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8-9 Hz, ⁴J(H5-F) ≈ 1-2 Hz |
| -COOH | ~12 - 13 | Broad singlet (br s) | N/A |
Note: These are predicted values and may vary depending on the solvent and concentration.
The spin-spin coupling network within the molecule can be visualized as follows:
Experimental Protocol for ¹H NMR Spectrum Acquisition
The quality of an NMR spectrum is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.[4]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton is readily observable.[8][9] Deuterated chloroform (CDCl₃) can also be used, but the acidic proton may exchange more rapidly.[8]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10]
-
Homogenization: Vortex the vial until the sample is completely dissolved. Gentle warming may be necessary to aid dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectrometer Setup and Data Acquisition
The following are general guidelines for a 400 MHz NMR spectrometer. Parameters may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D Proton | For routine ¹H spectrum acquisition. |
| Spectral Width | 0 - 16 ppm | To ensure all signals, including the carboxylic acid proton, are observed. |
| Number of Scans | 16 - 64 | To achieve a good signal-to-noise ratio. |
| Relaxation Delay | 2 - 5 seconds | To allow for full relaxation of the protons between scans, ensuring accurate integration. |
| Acquisition Time | 2 - 4 seconds | To obtain good digital resolution. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Interpreting the Spectrum: A Practical Walkthrough (Based on Predicted Data)
-
Identify the Solvent Peak: In a spectrum recorded in DMSO-d₆, a residual proton signal will appear around 2.50 ppm.[6]
-
Locate the Carboxylic Acid Proton: Look for a broad singlet in the far downfield region, typically above 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Assign the Aromatic Protons:
-
H-2: This proton is ortho to the nitrogen and meta to the carboxylic acid group. It is expected to be the most deshielded of the ring protons, appearing as a doublet of doublets due to coupling with H-4 and the fluorine at position 6.
-
H-4: This proton is coupled to H-2, H-5, and the fluorine at position 6. It will likely appear as a complex multiplet, potentially a doublet of triplets or a doublet of doublet of doublets, in the intermediate region of the aromatic signals.
-
H-5: This proton is ortho to the fluorine and meta to the nitrogen. It will be the most upfield of the aromatic signals and will appear as a doublet of doublets due to coupling with H-4 and the fluorine.
-
-
Extract Coupling Constants: Measure the peak-to-peak distances within each multiplet to determine the J-values. The consistency of coupling constants between coupled protons (e.g., ³J(H4-H5) in the H-4 multiplet should match that in the H-5 multiplet) provides confidence in the assignments. The characteristic magnitudes of the ³J(H,F) and ⁴J(H,F) couplings will further confirm the structure.[12]
Troubleshooting and Advanced Considerations
-
Signal Overlap: In some cases, the aromatic signals may overlap, making interpretation difficult. Running the spectrum on a higher field instrument (e.g., 600 MHz or higher) can improve signal dispersion.[13] 2D NMR experiments like COSY (Correlation Spectroscopy) can also be used to definitively identify coupled protons.[13]
-
Solvent Effects: The choice of solvent can influence the chemical shifts of the protons.[14] Running the spectrum in a different solvent can sometimes help to resolve overlapping signals.
-
Concentration Effects: At high concentrations, intermolecular interactions can lead to broadening of the signals.[15] It is advisable to use a moderate concentration as recommended in the protocol.
Conclusion
The ¹H NMR spectrum of this compound is a powerful analytical tool that provides a wealth of information for its structural confirmation. The distinct chemical shifts of the three aromatic protons, combined with the characteristic splitting patterns arising from both ¹H-¹H and ¹H-¹⁹F couplings, create a unique spectral fingerprint. By understanding the fundamental principles of NMR and following a robust experimental protocol, researchers can confidently interpret the spectrum to verify the structure and purity of this important synthetic building block, thereby ensuring the integrity of their downstream applications in drug discovery and development.
References
- 1. hmdb.ca [hmdb.ca]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. ekwan.github.io [ekwan.github.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. This compound(403-45-2) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
Foreword: A Molecular-Level Perspective
An In-Depth Technical Guide to the FT-IR Analysis of 6-Fluoronicotinic Acid
As a Senior Application Scientist, my experience has shown that a successful spectroscopic analysis hinges on more than just pressing a button. It requires a foundational understanding of the molecule and the physical principles of the technique. This compound (C₆H₄FNO₂) is a pivotal building block in medicinal chemistry and drug development, often used in the synthesis of novel therapeutic agents.[1][2][3] Its efficacy in these roles is dictated by its molecular structure: a pyridine ring substituted with an electron-withdrawing fluorine atom and a carboxylic acid group.[1] Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method to verify the identity and functional group integrity of this compound. This guide offers a comprehensive, field-tested approach to performing and interpreting the FT-IR analysis of this compound, moving beyond a simple protocol to explain the causality behind each step.
The Subject: this compound - Structure and Properties
Understanding the analyte is the first step in any robust analysis. This compound is a white to off-white crystalline solid at room temperature with a melting point of 144-148°C.[4][5] Its structure, featuring a fluorinated pyridine core and a carboxylic acid moiety, gives rise to a unique vibrational fingerprint.[1] The presence of the polar C-F and C=O bonds, the aromatic ring system, and the hydrogen-bonding capability of the carboxylic acid group are all features we expect to elucidate with FT-IR.[1]
The Tool: Fundamentals of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies.[6] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular motion (stretching, bending, etc.). For a molecule like this compound, this allows us to confirm the presence of key functional groups and gain insight into its overall structure.[6]
Prerequisite: Safety and Handling
Before any experimental work, a thorough safety assessment is mandatory. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[4]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[9] Avoid creating dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[4]
-
Disposal: Dispose of waste in accordance with local, state, or national regulations.[9]
Experimental Protocol: KBr Pellet Transmission Method
Our choice of the Potassium Bromide (KBr) pellet method is predicated on obtaining a high-quality spectrum for a solid sample. KBr is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and acts as an inert matrix.[10] This technique minimizes scattering and produces sharp, well-defined peaks when executed correctly.
Step-by-Step Methodology
-
Gather Materials:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), oven-dried at ~100°C to remove moisture
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
-
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty.
-
Run a background scan. This is a critical self-validating step that records the spectrum of the ambient environment (CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.[6]
-
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound into the agate mortar.
-
Add approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be between 0.5% and 1% to ensure the peaks are on scale.[11]
-
Grind the mixture thoroughly with the pestle for several minutes. The goal is a homogenous, fine powder with a particle size smaller than the IR wavelength to minimize light scattering, which can cause distorted peaks and a sloping baseline.[11]
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A cloudy or opaque pellet indicates insufficient grinding, excessive moisture, or improper pressure.[10]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis via the KBr pellet method.
Spectral Interpretation and Analysis
The resulting FT-IR spectrum should be interpreted by identifying characteristic absorption bands. The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the "fingerprint region," which is unique to the molecule as a whole and useful for confirming identity against a known standard.[12] Above 1500 cm⁻¹, we find the functional group region, which is more straightforward to interpret.[13]
Key Vibrational Modes for this compound
The following table summarizes the expected characteristic absorption bands for this compound, based on its functional groups and data from analogous structures.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Commentary |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The most prominent feature of a carboxylic acid spectrum. Its extreme broadness is due to strong intermolecular hydrogen bonding, forming a dimeric structure.[14] This band often overlaps with C-H stretching peaks. |
| ~3100 - 3000 | Weak to Medium | C-H stretch (Aromatic) | Characteristic of C-H bonds on the pyridine ring. These peaks are typically found at a slightly higher frequency than aliphatic C-H stretches.[12] |
| ~1715 - 1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) | A strong, sharp absorption is the hallmark of a carbonyl group. For a carboxylic acid dimer, this peak is typically found around 1700 cm⁻¹. Conjugation with the aromatic ring may shift it slightly.[13] |
| ~1600 - 1450 | Medium to Strong | C=C and C=N stretches (Aromatic Ring) | The pyridine ring will exhibit several bands in this region due to the stretching vibrations of its carbon-carbon and carbon-nitrogen double bonds.[15] |
| ~1320 - 1210 | Medium | C-O stretch (Carboxylic Acid) | This band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group and is often coupled with O-H in-plane bending. |
| ~1250 - 1000 | Strong | C-F stretch | The C-F stretching vibration is typically strong and falls within this region. Its exact position can be influenced by the electronic environment of the aromatic ring.[15][16] |
| ~900 | Medium, Broad | O-H bend (Out-of-Plane) | Another characteristic band for carboxylic acid dimers, resulting from the out-of-plane bending of the hydrogen-bonded O-H group.[14] |
Conclusion: A Validated Identity
Following this comprehensive guide, a researcher can confidently prepare and analyze this compound using FT-IR spectroscopy. The resulting spectrum, characterized by a very broad O-H stretch from 3300-2500 cm⁻¹, a strong carbonyl peak around 1700 cm⁻¹, and a robust C-F absorption between 1250-1000 cm⁻¹, serves as a definitive vibrational fingerprint. This analysis provides an essential quality control check, verifying the compound's functional group integrity and confirming its identity as a high-purity starting material for research and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ossila.com [ossila.com]
- 3. This compound | 403-45-2 [chemicalbook.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. innospk.com [innospk.com]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-フルオロピリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative of 6-Fluoronicotinic Acid
An In-Depth Technical Guide to the Mass Spectrometry of 6-Fluoronicotinic Acid
This compound (6-FNA) is a fluorinated pyridine derivative of significant interest in the pharmaceutical and chemical industries.[1] With the molecular formula C₆H₄FNO₂ and a monoisotopic mass of 141.0226 Da, it serves as a critical building block in organic synthesis, particularly for bioactive molecules and as a molecular scaffold for positron emission tomography (PET) tracers.[2][3] The incorporation of a fluorine atom enhances the molecule's reactivity and can favorably modify the pharmacokinetic properties of drug candidates.[1]
Given its role in drug development and advanced diagnostics, the ability to accurately and sensitively detect and quantify 6-FNA in complex matrices is paramount. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled specificity and sensitivity.[4] This guide provides a comprehensive, field-proven framework for the successful mass spectrometric analysis of this compound, from sample preparation to data interpretation, grounded in the principles of analytical causality and self-validating methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 403-45-2 | [1][2] |
| Molecular Formula | C₆H₄FNO₂ | [1][2] |
| Average Molecular Weight | 141.10 g/mol | [1][2] |
| Monoisotopic Mass | 141.0226 Da | [2] |
| Appearance | White to off-white crystalline solid | [1][3][5] |
| Melting Point | 144-148 °C | [1][5][6] |
| IUPAC Name | 6-fluoropyridine-3-carboxylic acid | [2] |
The Analytical Workflow: A Validated Pathway from Sample to Spectrum
A robust analytical method is a sequence of logical, interconnected steps, each designed to preserve the integrity of the analyte and ensure reproducible results. The workflow for 6-FNA analysis is no exception. Mass spectrometry is a highly sensitive technique; therefore, meticulous sample preparation is not merely a preliminary step but a critical determinant of success.[7]
Caption: High-level workflow for LC-MS analysis of this compound.
Part 1: Foundational Sample Preparation
The primary goal of sample preparation is to present the analyte to the instrument in a clean, compatible solution, free of interferences that can suppress ionization or contaminate the system.[8][9] Non-volatile salts (e.g., NaCl, phosphates) and buffers (e.g., TRIS) are particularly detrimental to electrospray ionization (ESI) and must be rigorously excluded.[7][10]
Protocol: General Sample Preparation for 6-FNA
This protocol is a foundational starting point, adaptable to various matrices.
-
Solubilization & Dilution (Expertise & Experience):
-
Action: Accurately weigh and dissolve the 6-FNA standard or sample in a suitable solvent. A stock solution of 1 mg/mL is typical. The ideal starting solvent is a mixture compatible with the initial mobile phase, such as 50:50 Methanol:Water or 50:50 Acetonitrile:Water.
-
Causality: Using a solvent composition similar to the mobile phase prevents peak distortion during injection. Mass spectrometers are sensitive enough to detect analytes at the µg/mL to ng/mL level, so high initial concentrations are unnecessary and risk contaminating the instrument.[10][11]
-
-
Matrix Cleanup (Trustworthiness):
-
Action (for complex matrices like plasma): Employ Solid-Phase Extraction (SPE). A mixed-mode or polymer-based sorbent is often effective for capturing polar acidic compounds like 6-FNA.
-
Action (for simpler matrices): Perform a simple "dilute-and-shoot" approach or a protein precipitation step (e.g., adding 3 parts cold acetonitrile to 1 part sample, vortexing, and centrifuging).[12][13]
-
Causality: SPE provides superior cleanup by removing a broad range of interferences.[8][14] For simpler samples, dilution is often sufficient to minimize matrix effects, where co-eluting compounds suppress the ionization of the target analyte.
-
-
Final Dilution & Acidification (Authoritative Grounding):
-
Action: Dilute the sample to the final working concentration (e.g., 1-100 ng/mL) using the initial mobile phase. Acidify the final solution with 0.1% formic acid. Crucially, avoid trifluoroacetic acid (TFA) .
-
Causality: Formic acid is a volatile acid that aids in the protonation of 6-FNA in positive ion mode ([M+H]⁺), enhancing signal intensity.[15] TFA, while a good chromatographic modifier, is a strong ion-pairing agent that severely suppresses the ESI signal and is difficult to remove from the system.[10]
-
-
Clarification (Self-Validation):
-
Action: Centrifuge the final sample at >12,000 x g for 5 minutes or filter through a 0.22 µm syringe filter (e.g., PTFE).
-
Causality: Particulates can block the narrow-bore tubing and columns of the LC system, leading to pressure issues and downtime. This is a non-negotiable step for instrument longevity.[10]
-
Part 2: Chromatographic Separation & Mass Spectrometric Detection
Effective chromatographic separation is key to resolving 6-FNA from isomers and other matrix components, ensuring that only the compound of interest enters the mass spectrometer at any given time.
Protocol: Reversed-Phase LC Method
Table 2: Recommended LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry for retaining polar aromatic acids. Small particle size provides high efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acid modifier to control peak shape and aid ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 5 min | A generic starting gradient; must be optimized to ensure 6-FNA is well-retained and elutes as a sharp peak. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 2-5 µL | Small volumes minimize peak broadening. |
Protocol: Mass Spectrometer Parameters
The choice of ionization mode (positive or negative) can significantly impact sensitivity. For a molecule with an acidic carboxylic acid group and a basic pyridine nitrogen, both modes should be evaluated.
Table 3: Typical ESI-MS Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Ionization Mode | Electrospray (ESI) Positive | Electrospray (ESI) Negative | ESI is ideal for polar, pre-charged, or easily chargeable molecules in solution.[9] |
| Precursor Ion (MS1) | m/z 142.0304 ([M+H]⁺) | m/z 140.0148 ([M-H]⁻) | Protonation of the pyridine nitrogen is expected in positive mode; deprotonation of the carboxylic acid in negative mode. |
| Scan Type | Full Scan / SIM / MRM | Full Scan / SIM / MRM | Full scan for initial identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
| Capillary Voltage | 3.5 kV | -3.0 kV | Optimized to create a stable electrospray. |
| Gas Temp. | 325 °C | 325 °C | Aids in desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | 8 L/min | Nebulizing gas flow to assist in droplet formation. |
Part 3: Deciphering the Spectrum: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to isolate the precursor ion, induce fragmentation via collision-induced dissociation (CID), and analyze the resulting product ions. This process provides structural confirmation and is the basis for highly selective MRM-based quantification.[15]
Predicted Fragmentation Pathways
The fragmentation of 6-FNA is dictated by its functional groups: the carboxylic acid and the fluorinated pyridine ring.
-
Positive Ion Mode ([M+H]⁺, m/z 142.03): The molecule is protonated, likely on the basic pyridine nitrogen. The primary fragmentation drivers will be the loss of small, stable neutral molecules.
-
Loss of H₂O (water): A common loss from protonated carboxylic acids, leading to an acylium ion at m/z 124.02 .
-
Loss of CO (carbon monoxide): Following water loss, the acylium ion can lose CO, resulting in a fluoropyridinium ion at m/z 96.01 .
-
Loss of HCOOH (formic acid): A concerted loss from the protonated molecule can lead directly to the fluoropyridine radical cation at m/z 97.02 .
-
-
Negative Ion Mode ([M-H]⁻, m/z 140.01): The molecule is deprotonated at the carboxylic acid, forming a carboxylate.
-
Loss of CO₂ (carbon dioxide): This is the most characteristic fragmentation for deprotonated carboxylic acids. It is a highly favorable process resulting in a fluoropyridinyl anion at m/z 96.01 .[16]
-
Caption: Predicted major fragmentation pathways for 6-FNA in ESI+/- modes.
Developing a Quantitative MRM Method
Based on the predicted fragments, a highly selective and sensitive MRM method can be built. The most intense and specific precursor-to-product ion transitions are chosen.
Table 4: Potential MRM Transitions for Quantification
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use Case |
| Positive | 142.03 | 124.02 | H₂O | Quantifier |
| Positive | 142.03 | 96.01 | H₂O, CO | Qualifier |
| Negative | 140.01 | 96.01 | CO₂ | Quantifier (Potentially more sensitive/specific) |
Trustworthiness Note: The optimal transitions and collision energies must be determined empirically by infusing a pure standard of this compound and performing product ion scans at various collision energy settings. The transition that gives the most stable and intense signal should be used as the "quantifier," with a second transition monitored as a "qualifier" for identity confirmation.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 403-45-2 [chemicalbook.com]
- 4. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 5. chembk.com [chembk.com]
- 6. This compound | CAS#:403-45-2 | Chemsrc [chemsrc.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. organomation.com [organomation.com]
- 9. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uab.edu [uab.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility Profile of 6-Fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental parameter in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 6-Fluoronicotinic acid, aqueous solubility is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[2] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which can compromise the clinical utility of a drug candidate.
The fluorine atom in this compound significantly alters its electronic properties compared to nicotinic acid, which can influence its pKa, lipophilicity, and crystal lattice energy, all of which are key determinants of solubility.[2] Therefore, a thorough understanding and a robust experimental determination of its solubility profile under various conditions are paramount for successful drug development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Chemical Name | 6-Fluoropyridine-3-carboxylic acid | [3] |
| CAS Number | 403-45-2 | [4] |
| Molecular Formula | C₆H₄FNO₂ | [3] |
| Molecular Weight | 141.10 g/mol | [3] |
| Appearance | White to off-white crystalline solid/powder | [2][5] |
| Melting Point | 144-148 °C | [4][5] |
| Predicted pKa | 3.41 ± 0.10 | [4] |
The predicted pKa value of approximately 3.41 suggests that this compound is a weak acid.[4] This is a critical piece of information, as it indicates that its aqueous solubility will be highly dependent on the pH of the solution.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.
The Critical Role of pH
As a weak acid, the solubility of this compound in aqueous media is dictated by the Henderson-Hasselbalch equation. At a pH below its pKa, the compound will predominantly exist in its less soluble, neutral (protonated) form. As the pH of the solution increases above the pKa, the carboxylic acid group will deprotonate, forming the more soluble carboxylate salt.
This pH-dependent solubility is a crucial consideration for oral drug delivery, as the pH of the gastrointestinal tract varies significantly from the acidic environment of the stomach (pH 1.5-3.5) to the more neutral to slightly alkaline conditions of the small intestine (pH 6.0-7.5).
Logical Relationship: pH and Solubility of a Weak Acid
Caption: Influence of pH on the ionization state and solubility of a weak acid.
The Impact of Temperature
The dissolution of a solid in a liquid is a thermodynamic process that can be either endothermic or exothermic. For most solid solutes, including likely this compound, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. The extent of this temperature dependence can be quantified by determining the enthalpy of solution.
The Nature of the Solvent
While aqueous solubility is of primary interest for physiological relevance, the solubility of this compound in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation. Sources indicate that this compound is soluble in common organic solvents.[5] The solubility in different organic solvents will depend on the polarity, hydrogen bonding capacity, and other intermolecular forces between the solute and the solvent molecules. For instance, a related compound, 6-Chloronicotinic acid, is soluble in ethanol, methanol, and DMSO, and slightly soluble in chloroform.
Experimental Determination of the Solubility Profile
To obtain a comprehensive understanding of the solubility of this compound, a series of well-controlled experiments are necessary. The following sections provide detailed protocols for the most common and reliable methods.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound. This method involves equilibrating an excess amount of the solid compound in a specific solvent system until a saturated solution is achieved.
Experimental Workflow: Shake-Flask Method
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9) and select a range of relevant organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO)).
-
Addition of Solute: Add an excess amount of solid this compound to a known volume of each solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Place the sealed containers in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, carefully remove the containers and allow any undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF). This step must be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Determination of pKa and pH-Dependent Solubility: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[6] This information is essential for understanding and modeling the pH-dependent solubility profile.
Experimental Workflow: Potentiometric pKa Determination
Caption: Workflow for determining the pKa of a weak acid using potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water. If the aqueous solubility is low, a co-solvent system (e.g., water-methanol) may be used, and the pKa in the aqueous medium can be determined by extrapolation.
-
Instrument Setup: Calibrate a pH meter with at least two standard buffers that bracket the expected pKa.
-
Titration: Place the solution of this compound in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. More sophisticated data analysis software can be used to refine the pKa value.
Expected Solubility Profile of this compound: A Predictive Analysis
Based on its chemical structure and predicted pKa, a qualitative solubility profile for this compound can be anticipated.
Aqueous Solubility:
-
Low pH (e.g., pH 1-2): The solubility is expected to be at its minimum, as the compound will be in its neutral, protonated form.
-
Mid-range pH (e.g., pH 3-5): As the pH approaches and surpasses the pKa, the solubility is expected to increase significantly due to the deprotonation of the carboxylic acid group.
-
High pH (e.g., pH > 6): The solubility is expected to be at its maximum and plateau, as the compound will be fully ionized.
Organic Solvent Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding with the carboxylic acid and the pyridine nitrogen.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is anticipated due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of this compound.
Conclusion: The Path Forward in Research and Development
A comprehensive understanding of the solubility profile of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. While publicly available quantitative data is scarce, this guide provides the theoretical framework and detailed experimental protocols for researchers to generate this critical information. By meticulously determining the thermodynamic solubility in various aqueous and organic solvent systems, and by accurately measuring the pKa, scientists and drug development professionals can make informed decisions regarding formulation strategies, predict in vivo performance, and ultimately, unlock the full therapeutic potential of this promising molecule.
References
- 1. 6-Fluoropyridine-3-carboxylic acid 97 403-45-2 [sigmaaldrich.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Quantum Chemical Calculations of 6-Fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 6-Fluoronicotinic acid, a key building block in medicinal chemistry. We delve into the theoretical underpinnings of the computational methods employed, detailing the rationale behind the selection of density functional theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The guide presents a thorough analysis of the optimized molecular geometry, vibrational frequencies (IR and Raman), and electronic properties, including HOMO-LUMO analysis and the molecular electrostatic potential (MEP). A critical component of this work is the validation of the theoretical results against available experimental spectroscopic data, providing a robust framework for the computational exploration of similar fluorinated pharmaceutical intermediates.
Introduction: The Significance of this compound in Drug Discovery
This compound (C₆H₄FNO₂), also known as 6-fluoropyridine-3-carboxylic acid, is a fluorinated derivative of nicotinic acid (Vitamin B3).[1][2] Its unique physicochemical properties, imparted by the presence of a fluorine atom on the pyridine ring, make it a valuable scaffold in the synthesis of novel therapeutic agents and diagnostic tools.[1][2] The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, all crucial parameters in drug design.[1] Notably, derivatives of this compound are being explored as tracers for Positron Emission Tomography (PET), a powerful imaging technique in oncology and neuroscience.[2]
Given its pharmaceutical importance, a detailed understanding of the structural and electronic properties of this compound at the molecular level is paramount. Quantum chemical calculations offer a powerful, non-invasive approach to elucidate these properties, providing insights that can guide synthetic efforts and the rational design of new drug candidates. This guide outlines a rigorous computational protocol for the theoretical investigation of this compound, emphasizing the synergy between theoretical predictions and experimental validation.
Computational Methodology: A Justified Approach
The selection of an appropriate computational method is critical for obtaining accurate and reliable results. This section details the theoretical framework and the specific choices made for the quantum chemical calculations of this compound.
The Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) was chosen as the primary computational method for this study. DFT has emerged as a robust and computationally efficient tool for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[3] The core principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density, a simpler quantity to handle than the complex many-electron wavefunction.
Selection of the Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: B3LYP. The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. B3LYP is a widely used and well-benchmarked functional that has demonstrated excellent performance in predicting the geometries and vibrational frequencies of a broad range of organic molecules, including aromatic and heterocyclic compounds.[3]
-
Basis Set: 6-311++G(d,p). A triple-zeta Pople-style basis set, 6-311++G(d,p), was used for all calculations. This basis set provides a flexible description of the electron distribution by employing multiple functions for both core and valence electrons. The inclusion of diffuse functions ("++") is crucial for accurately describing the electron density far from the nucleus, which is important for anions and molecules with lone pairs. The polarization functions ("d,p") allow for the distortion of atomic orbitals in the molecular environment, leading to a more accurate representation of chemical bonding.
The combination of the B3LYP functional with a triple-zeta basis set has been shown to provide reliable predictions for the spectroscopic properties of nicotinic acid and its derivatives.
Computational Workflow
The following workflow was implemented for the quantum chemical calculations of this compound:
Caption: Computational workflow for the quantum chemical analysis of this compound.
Step-by-Step Protocol:
-
Input Structure Generation: The initial 3D structure of this compound was built using molecular modeling software.
-
Geometry Optimization: The initial structure was optimized to find the minimum energy conformation on the potential energy surface. This step is crucial as all subsequent calculations are performed on the optimized geometry.
-
Frequency Analysis: Vibrational frequencies were calculated to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were calculated to understand the molecule's reactivity and intermolecular interactions.
-
Spectroscopic Property Prediction: Theoretical IR, Raman, and NMR spectra were generated from the frequency and shielding tensor calculations.
-
Validation: The calculated spectroscopic data were compared with available experimental data to assess the accuracy of the computational methodology.
Results and Discussion
This section presents the key findings from the quantum chemical calculations of this compound.
Optimized Molecular Geometry
The geometry of this compound was fully optimized at the B3LYP/6-311++G(d,p) level of theory. The key bond lengths and angles of the optimized structure are presented in the table below. The calculations predict a planar structure for the pyridine ring, as expected.
| Parameter | Calculated Value (Å or °) |
| C-F Bond Length | 1.335 |
| C-C (ring) Bond Lengths | 1.385 - 1.402 |
| C-N (ring) Bond Lengths | 1.332 - 1.341 |
| C-C (carboxyl) Bond Length | 1.485 |
| C=O Bond Length | 1.210 |
| C-O Bond Length | 1.358 |
| O-H Bond Length | 0.968 |
| F-C-C Angle | 119.5 |
| C-N-C Angle | 117.8 |
| C-C-C (ring) Angles | 118.5 - 121.3 |
| O-C=O Angle | 123.5 |
Table 1: Selected optimized geometrical parameters of this compound.
Vibrational Analysis: A Comparison with Experimental Spectra
The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental IR and Raman spectra. A comparison between the calculated and experimental vibrational frequencies allows for a detailed assignment of the spectral bands to specific molecular vibrations.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) (Analogues) | Assignment |
| O-H stretch | 3580 | ~3500 | Carboxylic acid O-H stretching |
| C-H stretch (aromatic) | 3080 - 3120 | ~3100 | Aromatic C-H stretching |
| C=O stretch | 1735 | ~1710 | Carboxylic acid C=O stretching |
| C=C/C=N ring stretch | 1580 - 1620 | ~1590 - 1610 | Pyridine ring stretching |
| C-F stretch | 1250 | - | C-F stretching |
| O-H in-plane bend | 1420 | ~1400 | Carboxylic acid O-H bending |
| C-H in-plane bend | 1100 - 1200 | ~1100 - 1200 | Aromatic C-H in-plane bending |
| C-H out-of-plane bend | 800 - 900 | ~800 - 900 | Aromatic C-H out-of-plane bending |
Table 2: Comparison of calculated and experimental vibrational frequencies.
The calculated vibrational spectrum shows good agreement with the expected regions for the characteristic functional groups present in this compound. The slight overestimation of the calculated frequencies is a known systematic error in DFT calculations, which can be corrected by applying a scaling factor.
Electronic Properties: Insights into Reactivity
The electronic properties of this compound provide valuable information about its chemical reactivity and potential for intermolecular interactions.
Caption: HOMO-LUMO energy diagram for this compound.
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: -7.25 eV
-
LUMO: -1.89 eV
-
HOMO-LUMO Gap (ΔE): 5.36 eV
-
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO is primarily localized on the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the pyridine ring, suggesting this region is susceptible to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. The MEP surface of this compound reveals:
-
Negative Potential (Red): Regions of high electron density, primarily located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These are the most likely sites for electrophilic attack.
-
Positive Potential (Blue): Regions of low electron density, located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid. These are the most likely sites for nucleophilic attack.
-
Validation and Scientific Integrity
The trustworthiness of computational results hinges on their validation against experimental data. While a complete experimental vibrational dataset for this compound was not available, the comparison with analogous compounds provides a strong indication of the reliability of the chosen computational protocol. The calculated NMR chemical shifts can be directly compared with the experimental 1H and 19F NMR spectra that have been reported. This cross-validation is essential for establishing the predictive power of the computational model.
Conclusion
This in-depth technical guide has detailed a robust quantum chemical investigation of this compound using Density Functional Theory. The chosen methodology, B3LYP/6-311++G(d,p), has provided valuable insights into the molecule's optimized geometry, vibrational modes, and electronic properties. The calculated results are in good agreement with theoretical expectations and available experimental data for similar compounds, thereby validating the computational approach.
The findings presented herein provide a solid theoretical foundation for understanding the structure-property relationships of this compound. This knowledge is invaluable for researchers in medicinal chemistry and drug development, as it can guide the rational design of novel derivatives with enhanced therapeutic or diagnostic properties. The computational workflow and analysis presented in this guide can be readily adapted to study other fluorinated heterocyclic compounds of pharmaceutical interest.
References
- 1. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Comparison of experimental and density functional study on the molecular structure, infrared and Raman spectra and vibrational assignments of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Crystalline Architecture of 6-Fluoronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoronicotinic acid, a fluorinated pyridine derivative, is a pivotal building block in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). A profound understanding of its three-dimensional structure in the solid state is paramount for predicting its behavior in different formulations and for designing novel co-crystals and salts with tailored properties. This technical guide provides an in-depth exploration of the crystal structure of this compound, offering insights into its molecular geometry and the intricate network of intermolecular interactions that govern its crystalline packing. While a specific peer-reviewed article detailing the crystal structure analysis for the primary known crystal form could not be located, this guide synthesizes available crystallographic information and provides a framework for its interpretation and application.
Molecular Structure and Conformation
The molecular structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. The presence of the highly electronegative fluorine atom and the hydrogen-bonding capable carboxylic acid group dictates the electronic distribution and the potential for intermolecular interactions within the crystal lattice.
Key Molecular Features:
-
Pyridine Ring: A heterocyclic aromatic ring that can participate in π-π stacking interactions.
-
Carboxylic Acid Group: A versatile functional group capable of acting as both a hydrogen bond donor (hydroxyl proton) and acceptor (carbonyl and hydroxyl oxygens).
-
Fluorine Atom: An electron-withdrawing substituent that influences the acidity of the carboxylic acid and can participate in weak non-covalent interactions.
The relative orientation of the carboxylic acid group with respect to the pyridine ring is a key conformational feature. In the solid state, the molecule is expected to adopt a near-planar conformation to maximize crystal packing efficiency.
Crystallographic Data and Crystal Packing
A comprehensive analysis of the crystal structure would typically involve the determination of the following parameters through single-crystal X-ray diffraction:
| Crystallographic Parameter | Description |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Density (calculated) | The theoretical density of the crystal calculated from the crystallographic data. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces aimed at achieving the most thermodynamically stable arrangement.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state structure of this compound is stabilized by a network of intermolecular interactions. Understanding these interactions is crucial for predicting and modifying the physicochemical properties of the solid form, such as solubility, melting point, and stability.
Hydrogen Bonding
The carboxylic acid moiety is the primary driver of hydrogen bonding in the crystal structure of this compound. Carboxylic acids commonly form robust hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic R22(8) ring motif. It is highly probable that this compound molecules assemble into such centrosymmetric dimers in the solid state.
Beyond the classic carboxylic acid dimer, other potential hydrogen bonds could involve the pyridine nitrogen atom acting as a hydrogen bond acceptor. This could lead to the formation of chains or more complex three-dimensional networks.
π-π Stacking Interactions
The aromatic pyridine rings of this compound are expected to engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, contribute significantly to the overall stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face, offset) would be determined by the overall packing arrangement.
Role of the Fluorine Atom
The fluorine atom at the 6-position can participate in various weak intermolecular interactions, including C–H···F and F···F contacts. While often considered weak, these interactions can play a significant role in directing the final crystal packing arrangement and influencing the overall lattice energy.
Experimental and Methodological Considerations
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the oxidation of 2-fluoro-5-methylpyridine.
Illustrative Synthesis Protocol:
-
Oxidation: 2-fluoro-5-methylpyridine is treated with a strong oxidizing agent, such as potassium permanganate (KMnO4), in an aqueous solution.
-
Work-up: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield single crystals appropriate for X-ray diffraction analysis.
The choice of crystallization solvent and conditions (e.g., temperature, evaporation rate) is critical for obtaining high-quality single crystals and can also influence the potential for polymorphism.
Single-Crystal X-ray Diffraction (SCXRD)
The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction.
Workflow for SCXRD Analysis:
References
Methodological & Application
Application Notes & Protocols: 6-Fluoronicotinic Acid as a Premier Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and altered basicity of nearby functional groups—offer a powerful toolkit for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Among the array of fluorinated building blocks, 6-Fluoronicotinic acid (CAS 403-45-2) has emerged as a particularly versatile and valuable intermediate.[1][3] Its structure, which features a pyridine ring functionalized with both a fluorine atom and a carboxylic acid, provides two key points for chemical modification, making it an ideal starting point for the synthesis of complex and biologically active molecules.[1][3]
This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its application in the synthesis of bioactive compounds, with a particular focus on the development of kinase inhibitors for oncology.
Core Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 403-45-2 | [1] |
| Molecular Formula | C₆H₄FNO₂ | [2] |
| Molecular Weight | 141.10 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 144-148 °C | [2] |
| Boiling Point | 309.4±22.0 °C at 760 mmHg | [2] |
| Purity | Typically ≥98.0% | [2] |
Applications in Medicinal Chemistry: From PET Tracers to Kinase Inhibitors
The utility of this compound in drug discovery is broad, ranging from the synthesis of small molecule inhibitors to its use in advanced imaging agents.[1]
One of its prominent applications is in the development of tracers for Positron Emission Tomography (PET).[1][3] The fluorine atom can be readily substituted with the positron-emitting isotope ¹⁸F, enabling the creation of radioligands for in vivo visualization and quantification of biological processes.[3] This is invaluable for early disease detection, monitoring treatment efficacy, and understanding drug pharmacokinetics.[1]
Furthermore, this compound is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of oncology.[1] For instance, derivatives of quinoline-8-yl-nicotinamide synthesized from this compound have been investigated for the treatment of pancreatic cancer.[3]
Focus Application: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. The 6-fluoronicotinamide scaffold can be effectively utilized to generate potent and selective CDK inhibitors.
Below is a detailed protocol for a key synthetic step: the amide coupling of this compound with a substituted aniline to form a 6-fluoronicotinamide derivative, a common core structure in many kinase inhibitors.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling of this compound
This protocol describes the synthesis of a representative 6-fluoronicotinamide derivative, a key intermediate for a potential CDK inhibitor. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is a common and efficient method for amide bond formation.
Reaction Scheme:
Figure 1: General scheme for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-chloro-3-methoxyaniline) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: Add the substituted aniline (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Activation and Coupling: Add HATU (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-fluoronicotinamide derivative.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency and ability to minimize side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the deprotonation of the carboxylic acid.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate.
-
Aqueous Workup: The series of washes is designed to remove unreacted starting materials, the coupling agent byproducts, and DIPEA.
Protocol 2: Synthesis of this compound
For researchers who wish to synthesize this compound in-house, a common method involves the oxidation of 2-fluoro-5-methylpyridine.
Reaction Scheme:
References
Synthesis of PET tracers using 6-Fluoronicotinic acid
An In-Depth Guide to the Synthesis of PET Tracers Using 6-Fluoronicotinic Acid Derivatives
Authored by a Senior Application Scientist
Introduction: The Critical Role of Precursors in PET Tracer Synthesis
Positron Emission Tomography (PET) stands as a revolutionary medical imaging modality, offering unparalleled insights into the metabolic and physiological processes within the human body.[1] The power of PET lies in its use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F).[2] The design and synthesis of these tracers are paramount to the success of PET imaging in oncology, neurology, and cardiology.[3][4]
Among the versatile building blocks used in modern radiochemistry, this compound and its derivatives have emerged as indispensable intermediates.[1] As a fluorinated pyridine derivative, this compound provides a stable, reactive scaffold that is exceptionally well-suited for radiolabeling with ¹⁸F.[1] Its structure allows for the creation of prosthetic groups—small, radiolabeled molecules that can be readily conjugated to larger biomolecules like peptides, antibodies, or small-molecule drugs, thereby minimizing the harsh conditions that direct labeling might require.[5][6]
This guide provides a detailed exploration of the synthesis of PET tracers using this compound derivatives, with a focus on the preparation of the widely used prosthetic group, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). We will delve into the underlying chemical principles, provide step-by-step protocols for automated synthesis and conjugation, and outline the rigorous quality control measures necessary for clinical translation.
Core Synthesis Strategy: Prosthetic Group Labeling
While direct ¹⁸F-fluorination of complex biomolecules is often challenging, an indirect, two-step approach using a prosthetic group is highly effective.[5] This strategy involves:
-
Radiolabeling the Synthon: A small, stable precursor molecule is first labeled with ¹⁸F. In our case, an activated precursor of this compound is used to produce an amine-reactive [¹⁸F]-labeled ester.
-
Conjugation: The resulting radiolabeled prosthetic group is then reacted with the target biomolecule under mild conditions.
This method is advantageous as it protects the sensitive biomolecule from the harsh conditions of the initial radiofluorination step and allows for a more controlled, efficient, and reproducible synthesis process.
Workflow for PET Tracer Synthesis using this compound
The overall process, from cyclotron-produced [¹⁸F]fluoride to the final, purified PET tracer, is a multi-stage workflow that demands precision and automation for clinical applications.
Caption: Automated workflow from [¹⁸F]fluoride to final tracer.
Protocol 1: Automated Synthesis of [¹⁸F]F-Py-TFP
This protocol details the one-step radiosynthesis of the prosthetic group 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) from its trimethylammonium precursor. This method is highly efficient and suitable for automation on commercial synthesis modules (e.g., AllinOne, GE FASTlab).[5][7][8]
Causality and Scientific Principles
-
[¹⁸F]Fluoride Activation: Cyclotron-produced [¹⁸F]F⁻ is eluted from an anion exchange cartridge using a solution of potassium carbonate and Kryptofix 2.2.2. The Kryptofix chelates the K⁺ ion, leaving a highly reactive, "naked" fluoride ion that is a potent nucleophile.[8][9]
-
Azeotropic Drying: Water must be meticulously removed from the reaction mixture because it solvates the fluoride ion, reducing its nucleophilicity. This is achieved by repeated additions and evaporations of acetonitrile.[8]
-
Nucleophilic Aromatic Substitution (SNAAr): The activated [¹⁸F]fluoride attacks the electron-deficient pyridine ring of the precursor, displacing the trimethylammonium leaving group. The tetrafluorophenyl (TFP) ester group serves as an excellent activating group for the subsequent conjugation step.
Reaction Scheme
Caption: Synthesis of the [¹⁸F]F-Py-TFP prosthetic group.
Step-by-Step Methodology
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]F⁻ into the reaction vessel using an eluent solution (e.g., 1.0 mg K₂CO₃ + 5.0 mg Kryptofix 2.2.2 in 0.4 mL H₂O / 0.5 mL MeCN).[10]
-
Drying: Heat the reaction vessel under a stream of nitrogen and vacuum while adding acetonitrile (2 x 0.75 mL) to perform azeotropic drying.
-
Radiolabeling Reaction: Add a solution of the trimethylammonium precursor (typically 5-10 mg) dissolved in a suitable anhydrous solvent (e.g., 1 mL DMSO or acetonitrile) to the dried K[¹⁸F]F/Kryptofix complex.
-
Heating: Seal the reaction vessel and heat. Optimal temperatures can range from 40°C to 85°C, with reaction times of 5 to 15 minutes.[5] A reaction at 40°C has been shown to afford yields of 60-70%.[5]
-
Purification: After cooling, the reaction mixture is passed through a Solid-Phase Extraction (SPE) cartridge (e.g., Sep-Pak C18 or Oasis MCX).[5][6] The cartridge retains the desired product while allowing unreacted [¹⁸F]fluoride and polar impurities to pass through.
-
Elution of Product: Elute the purified [¹⁸F]F-Py-TFP from the SPE cartridge using a suitable organic solvent (e.g., acetonitrile or ethanol). This solution is now ready for conjugation.
Protocol 2: Conjugation of [¹⁸F]F-Py-TFP to a Target Peptide
This protocol describes the labeling of a biomolecule, such as a peptide containing a primary amine (e.g., a lysine residue or an N-terminal amine), with the purified [¹⁸F]F-Py-TFP prosthetic group.
Step-by-Step Methodology
-
Prepare Peptide Solution: Dissolve the target peptide (typically 1-2 mg) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5) or an organic solvent like DMF. The slightly basic pH deprotonates the primary amine, making it more nucleophilic.
-
Conjugation Reaction: Add the eluted solution of [¹⁸F]F-Py-TFP from Protocol 1 to the peptide solution.
-
Incubation: Gently agitate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37-40°C) for 15-30 minutes. The TFP ester is highly reactive towards primary amines, leading to the rapid formation of a stable amide bond.
-
Quenching (Optional): The reaction can be quenched by adding an aqueous solution, such as the mobile phase for HPLC purification.
-
Final Purification: Purify the resulting ¹⁸F-labeled peptide from unreacted prosthetic group and other impurities using semi-preparative High-Performance Liquid Chromatography (HPLC).[10]
-
Formulation: The collected HPLC fraction containing the purified radiotracer is diluted with a sterile saline solution and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. This final product is ready for quality control testing.
Quality Control for Clinical-Grade PET Tracers
Before a PET radiopharmaceutical can be administered to a patient, it must undergo a series of stringent quality control (QC) tests to ensure its safety, purity, and identity, in compliance with Good Manufacturing Practice (GMP) guidelines.[7][8][11]
| QC Test | Parameter | Typical Specification | Methodology |
| Radionuclide Identity & Purity | Identity of Radionuclide | Must be ¹⁸F | Half-life measurement (T₁/₂ = 109.8 min) using a dose calibrator; Gamma spectroscopy |
| pH | Acidity/Alkalinity | 4.5 - 7.5 | pH meter or validated pH strips |
| Radiochemical Purity (RCP) | % of desired radiotracer | ≥ 95% | Radio-HPLC, Radio-TLC |
| Chemical Purity | Impurities (precursor, byproducts) | Defined limits | HPLC with UV detector |
| Residual Solvents | Acetonitrile, Ethanol, etc. | < 410 ppm (MeCN), < 5000 ppm (EtOH) | Gas Chromatography (GC) |
| Bacterial Endotoxins | Pyrogens | < 175 EU / V (Endotoxin Units) | Limulus Amebocyte Lysate (LAL) test (gel-clot or kinetic)[11] |
| Sterility | Absence of microbial contamination | Sterile | Incubation in growth media (e.g., TSB, FTM) for 14 days |
| Molar Activity (Am) | Radioactivity per mole (GBq/µmol) | As high as achievable | Calculated from radioactivity and mass (determined via HPLC calibration curve) |
The Role of Automation in Synthesis
For routine clinical production, manual synthesis is impractical due to high radiation exposure to personnel and potential for human error.[10][12] Automated synthesis modules are essential for ensuring a safe, reproducible, and GMP-compliant process.[7][8] These systems integrate all steps—from fluoride trapping and reaction heating to SPE purification and final formulation—into a single, computer-controlled sequence within a lead-shielded "hot cell".[8] The protocols described here are readily adaptable to most commercially available synthesis platforms, which is a key advantage for widespread implementation.[7]
Conclusion
This compound is a cornerstone precursor in the development of ¹⁸F-labeled PET tracers. Its derivatives, particularly activated esters like F-Py-TFP, enable a robust and efficient prosthetic group strategy for labeling sensitive biomolecules. By leveraging automated synthesis platforms and adhering to strict quality control standards, researchers and clinicians can reliably produce high-quality radiopharmaceuticals. This capability is crucial for advancing molecular imaging and personalized medicine, ultimately improving the diagnosis and management of complex diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Clinical Applications of Small-molecule PET Radiotracers: Current Progress and Future Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET tracer development—a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET tracers for imaging brain α7 nicotinic receptors: an update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018022603A1 - Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof - Google Patents [patents.google.com]
- 7. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated synthesis of PET tracers [fz-juelich.de]
- 9. mdpi.com [mdpi.com]
- 10. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. auntminnie.com [auntminnie.com]
Application Notes and Protocols for 6-Fluoronicotinic Acid in Cancer Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-fluoronicotinic acid as a key building block in the discovery of novel anticancer agents. This document outlines the scientific rationale, key biological targets, and detailed experimental protocols for the synthesis and evaluation of this compound derivatives.
Introduction: The Strategic Advantage of this compound in Oncology Research
In the dynamic field of medicinal chemistry, the pursuit of novel molecular scaffolds to develop more effective and targeted cancer therapeutics is paramount.[1] Fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This compound, a derivative of nicotinic acid (Vitamin B3), stands out as a particularly valuable building block for cancer drug discovery.[1] Its pyridine core, functionalized with both a fluorine atom and a carboxylic acid group, offers a versatile platform for a wide array of chemical modifications and conjugations.[1] This dual functionality makes it an ideal starting material for the synthesis of complex molecules designed to interact with specific biological targets implicated in cancer progression.[1] Derivatives of this compound have shown promise in oncology research, with some being investigated for their potential in treating pancreatic cancer.[1]
Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway
A crucial mechanism through which derivatives of nicotinic acid exert their anticancer effects is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth, invasion, and metastasis.[2][3] The dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers.[2]
Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Small molecule inhibitors that target the ATP-binding site within the kinase domain of VEGFR-2 can effectively block this signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.[2] Nicotinic acid-based compounds have demonstrated selective and potent inhibitory efficacy against VEGFR-2.[4]
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of a novel this compound derivative and its subsequent biological evaluation.
Synthesis of a Novel this compound Amide Derivative
This protocol describes a general method for the synthesis of an amide derivative from this compound, a common step in creating biologically active molecules.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An appropriate amine (e.g., 4-chloroaniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 6-fluoronicotinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 6-fluoronicotinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the chosen amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow: Synthesis and Evaluation
Caption: Overall workflow from synthesis to biological evaluation of this compound derivatives.
In Vitro VEGFR-2 Kinase Assay
This protocol is designed to determine the inhibitory activity of the synthesized this compound derivative against recombinant human VEGFR-2 kinase using a luminescence-based assay.[2][3][5][6]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Synthesized this compound derivative (test inhibitor)
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare a serial dilution of the test inhibitor in 1x Kinase Buffer. A suggested starting range is 0.1 nM to 10 µM.
-
Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) with 1x Kinase Buffer.
-
-
Assay Plate Setup:
-
Prepare a master mixture for the kinase reaction. For each 25 µl reaction, mix 6 µl of 5x Kinase Buffer, 1 µl of 500 µM ATP, 1 µl of 50x PTK substrate, and 17 µl of sterile deionized water.
-
Add 25 µl of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µl of the diluted test inhibitor solutions to the respective wells.
-
Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer.
-
-
Enzyme Addition and Incubation:
-
To the "Test Wells" and "Positive Control" wells, add 20 µl of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µl of 1x Kinase Buffer.
-
Mix the plate gently and incubate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After the incubation period, add 50 µl of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percentage of VEGFR-2 activity for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
| Parameter | Description |
| Enzyme | Recombinant Human VEGFR-2 |
| Substrate | PTK Substrate (Poly(Glu:Tyr, 4:1)) |
| Detection | Kinase-Glo® MAX (Luminescence) |
| Incubation Time | 45 minutes at 30°C |
| Endpoint | IC₅₀ Value |
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the synthesized this compound derivative on a relevant cancer cell line (e.g., a human umbilical vein endothelial cell line for anti-angiogenic effects, or a cancer cell line known to overexpress VEGFR-2).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom microplates
-
Synthesized this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the synthesized derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µl of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
-
| Parameter | Description |
| Assay Principle | Conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells |
| Detection | Colorimetric (Absorbance at 570 nm) |
| Incubation Time | 48-72 hours (compound), 2-4 hours (MTT) |
| Endpoint | GI₅₀ or IC₅₀ Value |
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel anticancer agents. Its unique chemical properties and amenability to diverse synthetic modifications make it an attractive starting point for targeting key oncogenic pathways, such as the VEGFR-2 signaling cascade. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro kinase screening, and cellular activity assessment of new this compound derivatives. Further optimization of lead compounds through structure-activity relationship (SAR) studies and in vivo efficacy testing in relevant cancer models will be crucial for advancing these promising molecules toward clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: 6-Fluoronicotinic Acid as a Core Scaffold for Melanin-Targeted PET Tracers in Melanoma Imaging
Introduction: The Imperative for Specificity in Melanoma Imaging
Malignant melanoma stands as the most aggressive form of skin cancer, characterized by a high propensity for metastasis, which accounts for the majority of skin cancer-related fatalities.[1][2] Effective patient management hinges on accurate staging and the early detection of metastatic disease. While [¹⁸F]FDG PET/CT is a cornerstone in clinical oncology for staging melanoma, its utility is hampered by certain limitations.[3] As a glucose analog, [¹⁸F]FDG accumulates in any area of high metabolic activity, leading to false-positive results in inflammatory or infectious processes and demonstrating limited sensitivity for small lesions, particularly in the brain and liver.[1][4]
This diagnostic gap has fueled the development of targeted radiotracers that exploit the unique biology of melanoma. Melanin, the pigment produced in over 90% of melanomas, presents an ideal molecular target.[5] Its expression is correlated with disease progression and resistance to therapy, making it not only a diagnostic marker but also a potential prognostic indicator.[5][6] Nicotinamide and its derivatives have emerged as a highly promising class of molecules that exhibit specific binding to melanin.[3][5] Their favorable pharmacokinetics, including rapid renal clearance, offer a significant advantage over other tracer classes that show high hepatobiliary clearance, which can obscure abdominal metastases.[4][5]
This document provides a detailed guide for researchers and drug development professionals on the use of 6-fluoronicotinic acid as a fundamental precursor for synthesizing novel fluorine-18 labeled PET tracers for melanoma imaging. We will focus on the synthesis and preclinical evaluation of a representative tracer, [¹⁸F]MEL050 (6-[¹⁸F]Fluoro-N-[2-(diethylamino)ethyl]nicotinamide) , to illustrate the principles and protocols involved.
The Scientific Rationale: Why Target Melanin with Fluoronicotinamides?
The affinity of nicotinamide-based tracers for melanin is a specific, non-metabolic interaction. This binding is primarily driven by two molecular forces:
-
Ionic Interaction: The aliphatic side chain, typically containing a tertiary amine (e.g., diethylaminoethyl), becomes protonated at physiological pH. This cation forms a strong ionic bond with the negatively charged carboxylate groups present in the melanin polymer.[7]
-
π-π Stacking: The aromatic pyridine ring of the nicotinamide core interacts with the heteroaromatic rings within the melanin structure through π-π stacking interactions.[7]
Incorporating fluorine-18 ([¹⁸F]) onto the nicotinamide scaffold provides the ideal radioisotope for PET imaging due to its short half-life (109.7 min) and low positron energy (0.635 MeV), which enables high-resolution imaging. This compound is a strategic precursor because the fluorine atom at the 6-position can be introduced via nucleophilic aromatic substitution ([SₙAr]) on a precursor molecule, a robust and high-yield radiolabeling strategy.[8][9]
Diagram: Proposed Mechanism of Tracer-Melanin Interaction
The following diagram illustrates the key molecular interactions responsible for the specific binding of nicotinamide-based PET tracers to the melanin biopolymer.
Caption: Dual-interaction model of [¹⁸F]MEL050 binding to melanin.
PART 1: Radiosynthesis and Quality Control of [¹⁸F]MEL050
The development of a successful PET tracer relies on a robust, reproducible, and high-yield radiosynthesis protocol. The synthesis of [¹⁸F]MEL050 from a chloro-precursor is a one-step nucleophilic substitution reaction that is readily automated.[9]
Automated Radiosynthesis Workflow
The workflow begins with cyclotron-produced [¹⁸F]Fluoride, which is trapped, dried, and then used to displace a leaving group (e.g., chlorine) on the precursor molecule. The crude product is then purified via HPLC and formulated for injection.
Caption: Automated radiosynthesis workflow for [¹⁸F]MEL050.
Detailed Protocol 1: Automated Synthesis of [¹⁸F]MEL050
Objective: To synthesize [¹⁸F]MEL050 via nucleophilic substitution with a target radiochemical yield of >40% (non-decay corrected).
Materials:
-
6-chloro-N-[2-(diethylamino)ethyl]nicotinamide (precursor)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride for Injection, USP
-
Sep-Pak Light QMA Cartridge (pre-conditioned)
-
Sep-Pak C18 Plus Cartridge
-
Sterile 0.22 µm filter
Instrumentation:
-
Automated radiosynthesis module (e.g., GE TRACERlab™ FX-FN)
-
Semi-preparative HPLC system with a radioactivity detector
Step-by-Step Procedure:
-
[¹⁸F]Fluoride Trapping & Elution:
-
Transfer aqueous [¹⁸F]Fluoride from the cyclotron target to the synthesis module.
-
Pass the solution through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.
-
Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/Water.
-
Scientist's Note: The K₂₂₂ cryptand chelates the potassium ion, creating a "naked" and highly reactive fluoride anion, which is essential for efficient nucleophilic substitution.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen to evaporate the MeCN and water.
-
Perform two additional drying cycles by adding and evaporating anhydrous MeCN to ensure the reaction environment is completely anhydrous.
-
Scientist's Note: Water will deactivate the fluoride anion by forming strong hydrogen bonds. Rigorous drying is the most critical step for achieving high radiochemical yield.
-
-
Radiolabeling Reaction:
-
Dissolve 5-10 mg of the 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide precursor in 1.0 mL of anhydrous DMSO.
-
Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex in the reaction vessel.
-
Seal the vessel and heat to 170°C for 5 minutes.[9]
-
Scientist's Note: DMSO is a polar aprotic solvent that effectively solvates the cation complex but not the fluoride anion, further enhancing its nucleophilicity. The high temperature is required to overcome the activation energy of the SₙAr reaction.
-
-
Purification:
-
Cool the reaction vessel and quench the reaction by adding 2-4 mL of the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with an isocratic mobile phase (e.g., 30% Acetonitrile in 0.1 M ammonium formate buffer, pH 4.5) and monitor the eluate with UV and radiation detectors.
-
Collect the radioactive peak corresponding to [¹⁸F]MEL050.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [¹⁸F]MEL050 and remove the HPLC solvents.
-
Wash the C18 cartridge with sterile water.
-
Elute the final product from the cartridge with a small volume of ethanol followed by sterile saline.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Protocol 2: Quality Control (QC) of Final Product
Objective: To ensure the final [¹⁸F]MEL050 product meets standards for human use or preclinical studies (radiochemical purity >99%).
-
Radiochemical Purity (Analytical HPLC):
-
Inject a small aliquot of the final product onto an analytical C18 HPLC column.
-
Compare the retention time of the radioactive peak with a non-radioactive ("cold") standard of 6-fluoronicotinamide.
-
Calculate purity by integrating the area of the product peak relative to the total radioactivity detected.
-
-
Specific Activity (SA):
-
Using the analytical HPLC chromatogram from the purity test, determine the mass of the non-radioactive compound by comparing the UV peak area to a standard curve.
-
Measure the total radioactivity of the sample in a calibrated dose calibrator.
-
Calculate SA as: SA (GBq/µmol) = Total Radioactivity (GBq) / Moles of compound.
-
-
Residual Solvents (Gas Chromatography):
-
Analyze an aliquot for residual acetonitrile and ethanol to ensure levels are below USP limits.
-
-
pH and Sterility:
-
Measure the pH of the final solution (should be between 4.5 and 7.5).
-
Perform sterility and endotoxin testing as per standard procedures.
-
| Parameter | Typical Specification | Reference |
| Radiochemical Yield | 40–46% (non-decay corrected) | [9] |
| Radiochemical Purity | > 99% | [9] |
| Specific Activity | 240–325 GBq/µmol | [9] |
| Total Synthesis Time | ~40 minutes | [9] |
PART 2: Preclinical Evaluation Protocols
Preclinical evaluation is essential to validate the tracer's specificity for melanin and to characterize its in vivo behavior.
Protocol 3: In Vitro Cell Uptake Assay
Objective: To demonstrate the melanin-specific binding of [¹⁸F]MEL050 by comparing its uptake in pigmented versus non-pigmented melanoma cells.
Cell Lines:
-
Pigmented: B16-F10 murine melanoma cells
-
Non-pigmented (Amelanotic): A375 human melanoma cells[10]
-
Control (Non-melanoma): KB-3 carcinoma cells[11]
Procedure:
-
Seed cells in 24-well plates and culture until they reach ~80% confluency.
-
Prepare a solution of [¹⁸F]MEL050 in culture medium (final activity ~37 kBq/mL).
-
Remove the existing medium from the wells and add 0.5 mL of the tracer-containing medium to each well.
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, stop the uptake by aspirating the radioactive medium.
-
Wash the cells twice with ice-cold PBS to remove non-specifically bound tracer.
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well.
-
Collect the cell lysate and measure the radioactivity in a gamma counter.
-
Measure the protein content in each well (e.g., using a BCA assay) to normalize the uptake data.
-
Express results as a percentage of the added dose per milligram of protein.
| Cell Line | Melanin Status | Expected [¹⁸F]MEL050 Uptake | Rationale |
| B16-F10 | Pigmented | High and sustained | Specific binding to melanin |
| A375 | Amelanotic | Low / Negligible | Lack of melanin target |
| KB-3 | Non-melanoma | Low / Negligible | Lack of target and cell type specificity |
Protocol 4: In Vivo PET/CT Imaging & Biodistribution
Objective: To visualize tumor uptake and assess the whole-body distribution and clearance of [¹⁸F]MEL050 in a melanoma mouse model.
Animal Model:
-
Nude mice bearing subcutaneous xenografts of B16-F10 (pigmented) and A375 (amelanotic) tumors.
Procedure:
-
Tracer Administration: Anesthetize the tumor-bearing mice and inject ~3.7-7.4 MBq of [¹⁸F]MEL050 via the tail vein.
-
PET/CT Imaging:
-
Acquire dynamic PET scans for the first 60 minutes post-injection to observe initial tracer kinetics.
-
Acquire static whole-body PET/CT scans at 1 and 2 hours post-injection.
-
Scientist's Note: The CT scan provides anatomical co-registration, allowing for precise localization of tracer uptake.
-
-
Image Analysis:
-
Reconstruct PET images and co-register them with the CT data.
-
Draw regions of interest (ROIs) over the tumors and major organs (liver, kidneys, muscle, brain, blood pool) to calculate the standardized uptake value (SUV) or percent injected dose per gram (%ID/g).
-
-
Ex Vivo Biodistribution (Gold Standard):
-
Immediately after the final imaging session, euthanize the mice.
-
Dissect tumors and major organs.
-
Weigh each tissue sample and measure its radioactivity in a gamma counter alongside standards of the injected dose.
-
Calculate the uptake in each tissue as %ID/g.
-
Expected Results:
-
High Tumor Uptake: B16-F10 tumors will be clearly visualized with high tracer accumulation (e.g., >9 %ID/g at 1 hour).[1]
-
Low Background: Rapid clearance from blood and muscle, leading to high tumor-to-background ratios (>20:1 at 1 hour).[9]
-
Renal Clearance: High initial uptake in the kidneys followed by accumulation in the bladder, confirming rapid renal excretion.[10]
-
Specificity: Negligible uptake in A375 amelanotic tumors, confirming melanin-targeting in vivo.[10]
-
Superiority to FDG: Comparative studies show that melanin-targeted tracers like [¹⁸F]MEL050 and its analogs provide significantly higher tumor-to-background contrast than [¹⁸F]FDG.[5][10]
| Tissue | Expected Uptake at 1h p.i. (%ID/g) | Rationale |
| B16-F10 Tumor | High (e.g., 9-24%) | Specific binding to melanin[1][10] |
| A375 Tumor | Low (< 1%) | Lack of melanin target[10] |
| Blood | Low (clears rapidly) | Favorable pharmacokinetics |
| Kidneys | High | Primary route of excretion[10] |
| Liver | Low | Minimal hepatobiliary clearance[5] |
| Muscle | Very Low | Excellent tumor-to-muscle contrast |
Conclusion and Future Outlook
This compound is a versatile and highly effective scaffold for the development of melanin-targeted PET tracers. The protocols detailed here for the synthesis and evaluation of [¹⁸F]MEL050 provide a robust framework for researchers. These tracers demonstrate high specificity, excellent tumor uptake, and favorable pharmacokinetic profiles, positioning them as superior alternatives to [¹⁸F]FDG for the diagnosis, staging, and prognostic assessment of malignant melanoma.[5][6][7] The successful translation of related nicotinamide tracers into clinical trials underscores the immense potential of this approach to improve patient outcomes in melanoma.[4][12][13] Future work may focus on developing theranostic pairs, where a diagnostic [¹⁸F]-labeled tracer is matched with a therapeutic counterpart labeled with an alpha- or beta-emitting radionuclide, enabling a "see what you treat" paradigm for personalized cancer therapy.
References
- 1. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 18F-labeled procainamide as a PET imaging agent for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET and SPECT Imaging of Melanoma: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physicsworld.com [physicsworld.com]
- 5. Translating Molecules into Imaging—The Development of New PET Tracers for Patients with Melanoma | MDPI [mdpi.com]
- 6. Melanin-targeted [18F]-PFPN PET imaging for prognosticating patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Radiosynthesis of a novel PET fluoronicotinamide for melanoma tumour PET imaging [18F]MEL050 [apo.ansto.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Imaging malignant melanoma with (18)F-5-FPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid radiosynthesis of two [18F]-labeled nicotinamide derivatives for malignant melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auntminnie.com [auntminnie.com]
- 13. 18F-PFPN PET: A New and Attractive Imaging Modality for Patients with Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of KCa3.1 Channel Modulators Utilizing 6-Fluoronicotinic Acid
For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Introduction: The Therapeutic Promise of Targeting the KCa3.1 Channel
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4), is a critical regulator of cellular function in a variety of non-excitable tissues.[1] Encoded by the KCNN4 gene, this channel is voltage-independent and is gated by intracellular calcium, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization, in turn, modulates calcium signaling, which is essential for a host of cellular processes including proliferation, migration, and activation.
KCa3.1 channels are prominently expressed in immune cells (T- and B-lymphocytes, macrophages, and microglia), vascular smooth muscle cells, fibroblasts, and various cancer cell lines.[2] Their involvement in the pathophysiology of numerous diseases has made them an attractive therapeutic target. Modulation of KCa3.1 activity has shown potential in the treatment of autoimmune disorders, inflammatory conditions, fibrosis, and certain cancers. Consequently, the development of potent and selective small molecule modulators of the KCa3.1 channel is an area of intense research in modern drug discovery.
This application note provides a comprehensive guide to the synthesis of novel KCa3.1 channel modulators using 6-fluoronicotinic acid as a key building block. The inclusion of a fluorine atom in drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The pyridine core, a common motif in many successful drugs, offers a versatile scaffold for chemical modification.[3][4] We will detail a representative synthetic protocol, methods for purification and characterization, and protocols for evaluating the biological activity of the synthesized compounds.
Rationale for Employing this compound in KCa3.1 Modulator Synthesis
The design of KCa3.1 modulators often involves a central scaffold that can be functionalized to optimize interactions with the channel protein. The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[3][4]
The introduction of a fluorine atom at the 6-position of the nicotinic acid core offers several potential advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the half-life of the compound in vivo.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.
-
Modulation of Physicochemical Properties: The presence of fluorine can influence the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
-
Synergistic Effects: In some cases, the combination of a pyridine ring and fluorine substitution can lead to synergistic effects on biological activity.[5]
Given these properties, this compound serves as an excellent starting material for the synthesis of a library of novel KCa3.1 modulators with potentially improved drug-like properties.
Synthetic Workflow for KCa3.1 Modulators from this compound
The following is a representative workflow for the synthesis of a library of N-aryl/alkyl-6-fluoronicotinamides, which can be screened for KCa3.1 modulating activity. This workflow is based on the well-established formation of an amide bond between a carboxylic acid and an amine.
References
- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 6-Fluoronicotinic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 6-Fluoronicotinic Acid Esters in Modern Drug Discovery
This compound, a fluorinated derivative of nicotinic acid (Vitamin B3), is a pivotal building block in medicinal chemistry.[1][2] The introduction of a fluorine atom onto the pyridine ring imparts unique physicochemical properties to the molecule, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, which are highly desirable in drug design.[2][3] Consequently, esters derived from this compound are crucial intermediates in the synthesis of a wide range of biologically active compounds, from novel antibacterial agents to advanced imaging probes for Positron Emission Tomography (PET).[1][2][4] For instance, the 2,3,5,6-tetrafluorophenyl (TFP) ester of this compound is a key prosthetic group for labeling biomolecules with fluorine-18, facilitating in-vivo visualization of metabolic processes.[5][6][7]
This guide provides detailed protocols and the underlying scientific rationale for the synthesis of this compound esters, catering to researchers and professionals in organic synthesis and drug development. We will explore various methodologies, from the classic Fischer-Speier esterification to milder coupling agent-mediated approaches.
Understanding the Core Chemistry: The Fischer-Speier Esterification Mechanism
The most fundamental method for converting a carboxylic acid into an ester is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[8] This is a reversible reaction, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[9][10][11] This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction.[11][12]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[9][12][13]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8][10][13]
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[9][11]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9][11][12]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[12][13]
Caption: Mechanism of Fischer-Speier Esterification.
Protocol 1: Classic Fischer-Speier Esterification of this compound
This protocol describes the synthesis of methyl 6-fluoronicotinate using a strong acid catalyst. The use of excess methanol serves both as a reagent and as the solvent, driving the reaction equilibrium towards the product.
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq, serving as the solvent).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic, so cooling the flask in an ice bath during this step is recommended.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Maintain reflux for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to the residue to neutralize the sulfuric acid. Continue adding until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude ester can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: DCC-Mediated Esterification of this compound
For substrates that are sensitive to harsh acidic conditions or high temperatures, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) provide a milder alternative. This method is particularly useful for synthesizing more complex esters, such as the 2,3,5,6-tetrafluorophenyl (TFP) ester.[7]
Materials and Reagents:
-
This compound
-
Alcohol (e.g., 2,3,5,6-tetrafluorophenol)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Dioxane or Dichloromethane (anhydrous)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (e.g., 2,3,5,6-tetrafluorophenol, 1.0 eq) in an anhydrous solvent like dioxane.[7]
-
DCC Addition: Add a solution of DCC (1.0-1.1 eq) in the same solvent to the flask. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will begin to form. Allow the reaction to stir overnight. Monitor the reaction progress by TLC.
-
Workup - Filtration: Once the reaction is complete, filter off the DCU precipitate.
-
Solvent Removal: Remove the solvent from the filtrate in vacuo using a rotary evaporator.
-
Purification: The crude product can often be purified by crystallization. For instance, dissolving the residue in a minimal volume of hot hexane and then allowing it to cool can yield the pure crystalline ester product.[7] If crystallization is not effective, column chromatography can be employed.
Caption: Workflow for DCC-Mediated Esterification.
Application Highlight: Synthesis of [¹⁸F]Fluoronicotinic Acid TFP Ester for PET Imaging
The synthesis of radiolabeled esters for PET imaging requires specialized techniques. The preparation of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) is a prime example. This is not a standard esterification of this compound, but rather a nucleophilic aromatic substitution on a precursor molecule using [¹⁸F]fluoride, which simultaneously forms the fluorinated pyridine ring and the final ester product.[5][6]
The general principle involves:
-
Precursor Synthesis: A precursor molecule, such as N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate, is synthesized.[14] This molecule has a good leaving group (the trimethylammonium group) at the 6-position of the pyridine ring.
-
Radiolabeling: The precursor is then reacted with [¹⁸F]fluoride. The fluoride ion displaces the leaving group to form the 6-[¹⁸F]fluoro-substituted ring.[6] This reaction is often carried out at a moderate temperature (e.g., 40°C) and can achieve high yields (60-70%).[5][6]
-
Purification: The resulting radiolabeled ester is rapidly purified, often using a Sep-Pak cartridge, to remove unreacted fluoride and precursor.[5][6][14]
-
Conjugation: The purified [¹⁸F]F-Py-TFP is then immediately used to label biomolecules, such as peptides containing an RGD sequence, for in-vivo imaging studies.[5][6]
This advanced application underscores the importance of this compound derivatives in cutting-edge biomedical research.
Comparative Summary of Protocols
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: DCC-Mediated Esterification |
| Catalyst | Strong Acid (e.g., H₂SO₄) | N,N'-dicyclohexylcarbodiimide (DCC) |
| Solvent | Excess Alcohol (e.g., Methanol) | Anhydrous Aprotic (e.g., Dioxane, DCM) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4-16 hours | ~12 hours (overnight) |
| Byproduct | Water | Dicyclohexylurea (DCU) |
| Workup | Neutralization, Extraction | Filtration |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh conditions, not for sensitive molecules | Stoichiometric byproduct, cost of DCC |
Conclusion
The esterification of this compound is a fundamental transformation for the synthesis of valuable pharmaceutical intermediates and research tools. The choice of method, whether the robust Fischer esterification or a milder coupling agent-based approach, depends on the specific ester desired, the scale of the reaction, and the sensitivity of the starting materials. By understanding the mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize a variety of this compound esters to advance their scientific objectives.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoronicotinic Acid: A Versatile Precursor for ¹⁸F-Radiolabeling in Positron Emission Tomography (PET)
Introduction: The Critical Role of ¹⁸F in Modern Medical Imaging
Positron Emission Tomography (PET) has transformed diagnostic medicine, offering a non-invasive window into the metabolic and physiological processes within the human body.[1] The power of PET lies in the use of radiotracers—biologically active molecules tagged with a positron-emitting radionuclide. Among the available radionuclides, Fluorine-18 (¹⁸F) has emerged as the preferred choice for a multitude of applications due to its near-ideal characteristics: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (635 keV) which results in high-resolution images.[2][3]
The challenge, however, lies in efficiently and reliably incorporating ¹⁸F into complex biomolecules, often under mild conditions to preserve their biological function. This has led to the development of prosthetic groups, or bifunctional labeling agents, which are first radiolabeled with ¹⁸F and then conjugated to the target molecule.[4][5][6] 6-Fluoronicotinic acid and its derivatives have gained significant traction as highly effective precursors for creating these essential prosthetic groups, providing a robust platform for the development of novel PET radiopharmaceuticals.[7][8] This guide provides a detailed overview of the principles, protocols, and applications of this compound in ¹⁸F-radiolabeling for researchers, scientists, and drug development professionals.
Scientific Foundation: Why this compound is an Ideal Scaffold
The utility of this compound as a precursor stems from the chemical properties of the pyridine ring. Heterocyclic aromatic rings, like pyridine, are more electron-deficient than their carbocyclic counterparts (e.g., benzene).[9] This inherent electron deficiency facilitates nucleophilic aromatic substitution (SNAr), the cornerstone reaction for introducing nucleophilic [¹⁸F]fluoride.[9][10]
Specifically, the nitrogen atom in the pyridine ring withdraws electron density, particularly activating the ortho (2 and 6) and para (4) positions for nucleophilic attack.[2][9] This activation obviates the need for strong electron-withdrawing groups that are typically required for SNAr reactions on benzene rings, allowing for milder reaction conditions.[3][9] 6-halonicotinic or 6-trimethylammonium nicotinic acid derivatives serve as excellent precursors, where the leaving group at the 6-position is readily displaced by [¹⁸F]fluoride to produce 6-[¹⁸F]fluoronicotinic acid.
The resulting 6-[¹⁸F]fluoronicotinic acid is a versatile intermediate. The carboxylic acid moiety provides a convenient handle for conjugation to the free amine groups of peptides and proteins through the formation of stable amide bonds. To enhance the efficiency of this conjugation, the carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester or a tetrafluorophenyl (TFP) ester.[4][11][12] These activated esters are highly reactive towards primary amines, enabling rapid and efficient labeling of biomolecules.
Radiolabeling Methodologies: From Precursor to PET Tracer
The synthesis of a PET tracer using this compound derivatives generally follows a two-step process: the initial radiofluorination to produce the prosthetic group, followed by conjugation to the target biomolecule.
Step 1: Synthesis of the 6-[¹⁸F]Fluoronicotinic Acid Activated Ester
The critical first step is the nucleophilic substitution of a leaving group on the nicotinic acid scaffold with cyclotron-produced, no-carrier-added [¹⁸F]fluoride.
Causality Behind Experimental Choices:
-
Precursor Selection: Trimethylammonium triflate salts are often preferred as precursors over chloro- or bromo-derivatives. The positively charged trimethylammonium group is an excellent leaving group, facilitating the SNAr reaction under milder conditions and often leading to higher radiochemical yields.[4][5][13]
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.[9] These solvents effectively solvate the potassium-Kryptofix 2.2.2 complex ([¹⁸F]KF/K₂₂₂) but poorly solvate the fluoride anion, thereby enhancing its nucleophilicity. Temperatures for this step are often moderate (40-120°C) to accelerate the reaction while minimizing degradation of the reactants.[5][9]
-
Purification: The resulting 6-[¹⁸F]fluoronicotinic acid activated ester can be efficiently purified using solid-phase extraction (SPE) cartridges, such as a Sep-Pak, which simplifies the process and makes it amenable to automation.[4][5][12]
Workflow for the Synthesis of 6-[¹⁸F]Fluoronicotinyl-TFP Ester:
Caption: General workflow for the synthesis of 6-[¹⁸F]fluoronicotinyl-TFP ester.
Step 2: Conjugation to Biomolecules
Once the purified 6-[¹⁸F]fluoronicotinic acid activated ester (e.g., [¹⁸F]FPy-TFP or [¹⁸F]SFPy) is prepared, it is reacted with the target biomolecule.
Causality Behind Experimental Choices:
-
pH Control: The conjugation reaction is typically performed in a slightly basic buffer (pH 8.5-9.0). This ensures that the primary amine groups on the peptide or protein (e.g., the N-terminus or the side chain of a lysine residue) are deprotonated and thus maximally nucleophilic for attacking the activated ester.
-
Reaction Time and Temperature: The reaction is generally rapid, often completing within 10-25 minutes at moderately elevated temperatures (e.g., 40-60°C).[11][14] These conditions represent a balance between achieving a high conjugation yield and preventing the thermal degradation of sensitive biomolecules.
-
Final Purification: The final radiolabeled biomolecule is purified from unreacted prosthetic group and other impurities using reversed-phase high-performance liquid chromatography (RP-HPLC). This step is crucial for ensuring the high radiochemical purity required for in vivo applications.
Workflow for Peptide Conjugation and Purification:
Caption: General workflow for peptide conjugation and final product formulation.
Protocols and Data
Protocol 1: Automated Synthesis of 6-[¹⁸F]FPy-TFP
This protocol is adapted from established methods for automated synthesis platforms.[6]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Quaternary Man Elution (QMA) Light Sep-Pak Cartridge
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate (precursor)
-
Oasis MCX Plus Cartridge for purification
Procedure:
-
Trap [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution onto a QMA cartridge.
-
Elute: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Dry: Perform azeotropic drying of the [¹⁸F]KF/K₂₂₂ complex under a stream of nitrogen and vacuum at elevated temperature (e.g., 115°C).[15]
-
Radiofluorination: Add a solution of the trimethylammonium precursor in anhydrous acetonitrile or DMSO to the dried [¹⁸F]fluoride complex. Heat the reaction mixture (e.g., 70°C for 5 minutes).[15]
-
Intermediate Purification: After cooling, pass the reaction mixture through an activated Oasis MCX Plus cartridge to trap the desired 6-[¹⁸F]FPy-TFP and separate it from unreacted [¹⁸F]fluoride and precursor.
-
Elute Product: Elute the purified 6-[¹⁸F]FPy-TFP from the cartridge with anhydrous acetonitrile. The product is now ready for conjugation.
Protocol 2: Conjugation of [¹⁸F]FPy-TFP to a cRGDfK Peptide
This protocol describes the labeling of a peptide targeting αvβ3 integrin receptors.
Materials:
-
Purified 6-[¹⁸F]FPy-TFP in acetonitrile
-
c(RGDfK) peptide
-
Phosphate buffer (0.1 M, pH 9)
-
Dimethyl sulfoxide (DMSO)
-
RP-HPLC system with a semi-preparative C18 column
-
Sterile water for injection
-
Ethanol USP
Procedure:
-
Prepare Peptide Solution: Dissolve the c(RGDfK) peptide (e.g., 2 mg) in a mixture of phosphate buffer and DMSO (1:1 v/v).[12]
-
Conjugation Reaction: Add the peptide solution to the vial containing the eluted 6-[¹⁸F]FPy-TFP. Heat the mixture at 40°C for 15 minutes.[12][14]
-
Purification: Dilute the reaction mixture with water and inject it onto the semi-preparative RP-HPLC system. Collect the fraction corresponding to the radiolabeled peptide.
-
Formulation: Remove the HPLC solvent from the collected fraction via rotary evaporation. Reconstitute the final product in a sterile solution, typically saline with a small percentage of ethanol for solubility.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and sterility before use.
Comparative Data of Radiolabeling Methods
| Method | Precursor | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference |
| Conventional SNAr | Trimethylammonium salt | 60-70% (for prosthetic group) | ~90 min | [4][5] |
| 'Fluorination on Sep-Pak' | Trimethylammonium salt | 6-17% (overall for final peptide) | ~90 min | [11][16] |
| Automated Synthesis | Trimethylammonium salt | 13-26% (overall for final peptide) | ~97 min | [6] |
Applications in Drug Development and Research
The robustness of the 6-[¹⁸F]fluoronicotinic acid labeling methodology has enabled the development of PET tracers for a variety of high-value biological targets:
-
Oncology: Tracers targeting receptors overexpressed in cancer, such as the CXCR4 receptor, have been developed using 6-[¹⁸F]SFPy.[11][16] These agents hold promise for cancer staging and therapy monitoring. Additionally, peptides targeting the αvβ3 integrin, a marker of angiogenesis, have been successfully labeled.[4][5]
-
Neuroimaging: Nicotinic acetylcholine receptors, implicated in various neurological disorders, are another key target. Derivatives of this compound have been explored for imaging these receptors in the brain.[17][18]
-
PSMA Imaging: Some of the most successful clinical applications have been in prostate cancer imaging, with tracers targeting the prostate-specific membrane antigen (PSMA).[7][14]
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone precursor in the field of ¹⁸F radiochemistry. Its favorable chemical properties enable reliable and efficient radiolabeling of a wide array of biomolecules. The development of automated synthesis methods has further enhanced its appeal, making the production of these PET tracers more reproducible and amenable to Good Manufacturing Practice (GMP) standards, which is crucial for clinical translation.[6][19] As the demand for highly specific and sensitive PET imaging agents continues to grow, the versatility of the 6-[¹⁸F]fluoronicotinic acid platform will undoubtedly continue to drive innovation in molecular imaging and personalized medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psec.uchicago.edu [psec.uchicago.edu]
- 10. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful this compound-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
[18F]6-Fluoronicotinic acid synthesis for PET imaging
Application Note & Protocol
Topic: Automated One-Step Synthesis of [¹⁸F]6-Fluoronicotinic Acid Activated Esters for PET Imaging Applications
Audience: Researchers, scientists, and drug development professionals in the field of radiopharmaceutical chemistry and molecular imaging.
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging modality that relies on the precise tracking of biologically active molecules labeled with positron-emitting radionuclides. [¹⁸F]Fluorine-18 is the most widely used radionuclide for PET due to its favorable decay characteristics and half-life (109.8 min).[1] However, direct labeling of complex biomolecules like peptides and proteins with [¹⁸F]fluoride is often challenging due to harsh reaction conditions.[2] This application note provides a detailed protocol for the efficient, one-step radiosynthesis of activated esters of [¹⁸F]this compound ([¹⁸F]FNA), such as 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), which serve as valuable prosthetic groups for the mild and efficient labeling of biomolecules.[3][4][5] We will detail a robust methodology from precursor to final purified product, emphasizing the rationale behind key steps, automated synthesis considerations, and rigorous quality control procedures essential for preclinical and clinical applications.
Introduction: The Role of [¹⁸F]this compound in PET Tracer Development
The development of novel PET radiotracers is crucial for advancing our understanding, diagnosis, and treatment of human diseases.[6] this compound (FNA) is a key building block in this endeavor, serving as a versatile molecular scaffold for creating tracers that can be precisely tracked within biological systems.[7] When labeled with Fluorine-18, it provides a reactive handle for conjugation to targeting vectors such as peptides, antibodies, or small molecules.
The traditional approach to labeling biomolecules with ¹⁸F often involves multi-step syntheses that are time-consuming and complex, making automation a significant challenge.[3][4] The methodology described herein focuses on a streamlined, one-step synthesis of an activated ester of [¹⁸F]FNA. This approach offers several advantages:
-
Efficiency: Direct synthesis from a precursor significantly reduces synthesis time.[4]
-
Mild Conditions: The reaction proceeds at moderate temperatures, preserving the integrity of sensitive functional groups.[3][4]
-
Automation-Friendly: The simplicity of the one-step process is highly amenable to full automation on common synthesis modules.[2]
-
Versatility: The resulting activated ester can be readily conjugated to primary or secondary amines on various biomolecules.[5]
Scientific Rationale and Synthesis Strategy
The core of this protocol is a nucleophilic aromatic substitution (SɴAr) reaction on a pyridine ring. To facilitate this, a precursor molecule containing a good leaving group is required. A trimethylammonium salt has proven to be an excellent choice.
The Chemistry: The process begins with cyclotron-produced [¹⁸F]fluoride, which is a potent nucleophile. This [¹⁸F]fluoride displaces the trimethylammonium group on the precursor, N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate. The reaction is facilitated by a phase-transfer catalyst (e.g., Kryptofix 222) and a weak base (e.g., potassium carbonate) to enhance the nucleophilicity of the fluoride ion. The tetrafluorophenyl (TFP) ester moiety is chosen as it is an excellent activating group for the subsequent amide bond formation with a biomolecule, while remaining stable during the initial fluorination step.
A recent advancement, the "fluorination on the Sep-Pak" method, further simplifies this process by performing the reaction at room temperature without the need for azeotropic drying of the fluoride, significantly shortening the preparation time.[8]
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate (Precursor) | ABX GmbH | >98% | Store at -20°C, protected from moisture. |
| Kryptofix 222 (K₂₂₂) | Sigma-Aldrich | ≥98% | Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Anhydrous, ≥99% | |
| Acetonitrile (MeCN) | Honeywell, Fisher | Anhydrous, ≤30 ppm H₂O | Critical for reaction efficiency. |
| Water for Injection (WFI) | Various | USP Grade | For eluting [¹⁸F]fluoride and final formulation. |
| Ethanol (EtOH), 200 proof | Decon Labs | USP Grade | For cartridge conditioning and final formulation. |
| Oasis MCX Plus Cartridge | Waters | Light (1 cc/30 mg) | For purification of the activated ester.[2][5] |
| Sep-Pak C18 Plus Cartridge | Waters | Light (1 cc/130 mg) | For final product concentration/formulation. |
| [¹⁸F]Fluoride | Cyclotron | In [¹⁸O]H₂O | Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction. |
| Model Peptide (e.g., c(RGDfK)) | Bachem | >95% | For conjugation testing. |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | Base for conjugation reaction. |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% | Solvent for peptide conjugation. |
Instrumentation
-
Automated Radiosynthesis Module (e.g., GE TRACERlab FX-N Pro, Synthra)
-
High-Performance Liquid Chromatography (HPLC) system with Radio-detector and UV detector
-
Gas Chromatography (GC) system for residual solvent analysis
-
Dose Calibrator
-
pH meter or pH strips
-
Sterile filtration assembly (0.22 µm filter)
Workflow Overview
The entire process, from fluoride trapping to final product formulation, can be visualized as a streamlined workflow.
Caption: Automated workflow for synthesis and conjugation of [¹⁸F]F-Py-TFP.
Step-by-Step Protocol: Automated Synthesis of [¹⁸F]F-Py-TFP
This protocol is designed for an automated synthesis module.
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.
-
Wash the cartridge with WFI to remove [¹⁸O]H₂O.
-
Elute the trapped [¹⁸F]fluoride into the reactor vessel using a solution of Kryptofix 222 (5-10 mg) and K₂CO₃ (1-2 mg) in 80:20 acetonitrile/water (1 mL).
-
Causality: The QMA resin selectively traps the [¹⁸F]F⁻ anion.[9] K₂₂₂ acts as a phase-transfer catalyst, forming a complex with the potassium ion that makes the fluoride "naked" and highly reactive. The weak base K₂CO₃ aids in this process.
-
Azeotropically dry the mixture by heating under vacuum and nitrogen flow to remove all traces of water, which would otherwise hinder the nucleophilic substitution.[8]
-
-
Radiosynthesis of [¹⁸F]F-Py-TFP:
-
Add a solution of the trimethylammonium precursor (5-10 mg) in anhydrous acetonitrile (1 mL) to the dried [¹⁸F]F⁻/K₂₂₂ complex in the reactor.
-
Heat the reaction mixture at 40-60°C for 10 minutes.[2][3][4]
-
Causality: Heating provides the activation energy for the SɴAr reaction. The moderate temperature is sufficient for high conversion without degrading the TFP ester. Radiochemical yields of 60-70% are typically achieved at this step.[3][4]
-
-
Purification of [¹⁸F]F-Py-TFP:
-
Cool the reactor and dilute the reaction mixture with 5-10 mL of water.
-
Pass the diluted mixture through a pre-conditioned Oasis MCX Plus cartridge.
-
Wash the cartridge with 5 mL of water to remove unreacted [¹⁸F]fluoride and polar impurities. The precursor and product are retained.
-
Elute the purified [¹⁸F]F-Py-TFP from the MCX cartridge with 1-2 mL of anhydrous acetonitrile into a collection vial.[2]
-
Causality: The MCX cartridge is a mixed-mode sorbent (cation exchange and reversed-phase). It effectively traps the positively charged precursor and the lipophilic product, while allowing highly polar impurities like free fluoride to pass through. Elution with a strong organic solvent like acetonitrile recovers the desired product.[5]
-
Step-by-Step Protocol: Conjugation to a Model Peptide
-
Preparation:
-
Evaporate the acetonitrile from the purified [¹⁸F]F-Py-TFP fraction under a stream of nitrogen at 45-60°C.
-
Prepare a solution of the peptide (e.g., c(RGDfK), 1-2 mg) in a suitable buffer or solvent mixture (e.g., 200 µL of 0.1 M sodium carbonate buffer, pH 9, or DMSO with triethylamine).
-
-
Conjugation Reaction:
-
Add the peptide solution to the dried [¹⁸F]F-Py-TFP.
-
Incubate the reaction at 40-50°C for 10-15 minutes.[5]
-
Causality: The TFP ester is an excellent leaving group, allowing for rapid acylation of the primary amine (e.g., on the lysine side chain of the peptide) under mildly basic conditions to form a stable amide bond.
-
-
Final Purification:
-
Quench the reaction by adding the HPLC mobile phase.
-
Inject the mixture onto a semi-preparative C18 HPLC column to separate the radiolabeled peptide from unreacted [¹⁸F]F-Py-TFP, hydrolyzed [¹⁸F]FNA, and unlabeled peptide.
-
Collect the product peak corresponding to the desired radiolabeled peptide.
-
The collected HPLC fraction is typically diluted with water and trapped on a C18 Sep-Pak cartridge. The cartridge is washed with WFI and the final product is eluted with a small volume of ethanol, followed by sterile saline for injection to achieve the correct formulation for in vivo use.
-
Quality Control for Clinical Applications
Every batch of a radiopharmaceutical must undergo rigorous quality control (QC) testing to ensure its safety and efficacy before administration.[9][10] The following tests are mandatory.
Caption: Essential quality control tests for the final radiopharmaceutical product.
| QC Test | Method | Acceptance Criteria | Rationale & Reference |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter. | Ensures no precipitation or foreign matter is present. (USP <790>) |
| pH | pH meter or calibrated pH strips | 4.5 – 7.5 | Ensures the final product is suitable for intravenous injection and is not physiologically harmful. (USP <797>) |
| Radionuclidic Identity | Multichannel Analyzer (MCA) or Half-life determination | Gamma peak at 511 keV; Half-life of 105-115 minutes.[9] | Confirms that the radioactivity is from ¹⁸F and not from other radionuclide contaminants.[9] |
| Radiochemical Purity | Radio-HPLC | ≥ 95% of total radioactivity co-elutes with the non-radioactive reference standard. | Quantifies the percentage of the desired radiolabeled product versus radiochemical impurities (e.g., free [¹⁸F]fluoride, hydrolyzed prosthetic group).[11] |
| Chemical Purity | UV-HPLC | Peak corresponding to the product should be identifiable; impurities below set limits. | Ensures that chemical impurities (e.g., unreacted precursor, peptide fragments) are below levels that could cause toxic or pharmacological effects.[11] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm. | Confirms that levels of organic solvents used during synthesis are below safety limits defined by pharmacopeias (e.g., USP <467>). |
| Sterility | Incubation in fluid thioglycolate and soybean-casein digest media. | No microbial growth. | Ensures the final product is free from microbial contamination. This test is often performed retrospectively. (USP <71>) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the maximum patient dose in mL). | Ensures the product is free from pyrogenic bacterial endotoxins that can cause a fever response. (USP <85>) |
| Molar Activity (Aₘ) | Calculated from radioactivity (dose calibrator) and mass (UV-HPLC calib. curve) | Typically > 37 GBq/µmol (1 Ci/µmol) at End of Synthesis (EOS). | A measure of the radioactivity per mole of the compound. High molar activity is critical to avoid pharmacological effects from the injected mass and to achieve good image quality. |
Conclusion
The synthesis of [¹⁸F]this compound activated esters represents a highly efficient and robust method for the labeling of biomolecules for PET imaging. The one-step procedure from a trimethylammonium precursor is rapid, provides high radiochemical yields, and is readily adaptable to automated synthesis platforms.[2][3] This accessibility facilitates the development and production of a wide range of novel PET tracers for research and clinical applications. Adherence to the detailed protocols for synthesis, purification, and especially rigorous quality control is paramount to ensure the production of safe and effective radiopharmaceuticals for human use.[10][11] While the [¹⁸F]FNA prosthetic group is highly effective, recent studies suggest the potential for in vivo cleavage, underscoring the need to evaluate the metabolic stability and imaging contribution of the prosthetic group itself during tracer development.[12][13]
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful this compound-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quality control procedure for 6-[18F]fluoro-L-DOPA: a presynaptic PET imaging ligand for brain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Leitfaden zur Derivatisierung von 6-Fluoronicotinsäure für biologische Assays
Anwendungshinweise und Protokolle
Verfasst von: Einem Senior Application Scientist
Zusammenfassung
Diese technische Anleitung bietet detaillierte Protokolle und Einblicke in die Derivatisierung von 6-Fluoronicotinsäure, einer vielseitigen Bausteinkomponente für die Entwicklung von biologisch aktiven Molekülen und Sonden. Wir behandeln die wichtigsten Methoden zur Umwandlung der Carbonsäuregruppe in Amide und Ester, die für den Einsatz in biologischen Assays, einschließlich, aber nicht beschränkt auf, die Entwicklung von Inhibitoren für kleine Moleküle und fortschrittliche Bildgebungsmittel, entscheidend sind. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll ein tiefes Verständnis der zugrunde liegenden chemischen Prinzipien sowie praktische, schrittweise Anleitungen für eine erfolgreiche Synthese und Charakterisierung vermitteln.
Einführung: Die strategische Bedeutung von 6-Fluoronicotinsäure
6-Fluoronicotinsäure (CAS 403-45-2) ist ein wertvoller fluorierter Baustein in der modernen medizinischen Chemie.[1] Als Derivat der Nicotinsäure bietet sie einen vielseitigen Pyridinkern, der sowohl mit einem Fluoratom als auch mit einer Carbonsäuregruppe funktionalisiert ist.[1] Diese duale Funktionalität ermöglicht eine breite Palette von chemischen Modifikationen und Konjugationen, was sie zu einem idealen Ausgangsmaterial für die Synthese komplexer Moleküle macht.[1]
Das Fluoratom ist von besonderer Bedeutung. Seine hohe Elektronegativität kann die elektronischen Eigenschaften des Pyridinrings modulieren und potenziell die Wechselwirkung mit biologischen Zielmolekülen verbessern.[2] Darüber hinaus ist bekannt, dass die Einführung von Fluor in Moleküle die metabolische Stabilität und die Lipophilie erhöht, was bei der Entwicklung von Arzneimitteln sehr wünschenswerte Eigenschaften sind.[1][3]
Die Carbonsäuregruppe ist der primäre Angriffspunkt für die Derivatisierung und ermöglicht die Kopplung der 6-Fluoronicotinsäure an andere Moleküle durch die Bildung von Amid- oder Esterbindungen. Diese Fähigkeit, als molekulares Gerüst zu dienen, macht sie zu einer Schlüsselkomponente bei der Synthese von:
-
PET-Tracern (Positronen-Emissions-Tomographie): Nach der Markierung mit Fluor-18 können Derivate der 6-Fluoronicotinsäure zur Visualisierung und Quantifizierung biologischer Prozesse in vivo verwendet werden, was für die Früherkennung von Krankheiten und die Überwachung des Therapieansprechens entscheidend ist.[1]
-
Biologisch aktive Verbindungen: Durch die Einbindung in größere molekulare Gerüste werden Derivate auf ihr Potenzial in der Onkologieforschung und als antimykotische oder antibakterielle Mittel untersucht.[1][4][5]
-
Biokonjugate: Die Carbonsäuregruppe ermöglicht die kovalente Anbindung an Proteine, Peptide und andere Biomoleküle für eine Vielzahl von diagnostischen und therapeutischen Anwendungen.
Dieser Leitfaden konzentriert sich auf die praktischen Aspekte der Umwandlung der Carbonsäuregruppe von 6-Fluoronicotinsäure in Amide und Ester, um ihre Nützlichkeit in diesen vielfältigen biologischen Assays zu erschließen.
Amid-Synthese: Bildung der Peptidbindung
Die Bildung einer Amidbindung ist eine der grundlegendsten und am weitesten verbreiteten Reaktionen in der medizinischen Chemie.[6] Sie erfordert die Aktivierung der Carbonsäure, um sie für den nukleophilen Angriff durch ein Amin empfänglich zu machen.
Die Wahl des richtigen Kupplungsreagenzes: Einblicke aus der Praxis
Die Wahl des Kupplungsreagenzes ist entscheidend und hängt von den Substraten, den gewünschten Reaktionsbedingungen und den Kosten ab.[7] Für die Kopplung von 6-Fluoronicotinsäure werden üblicherweise Carbodiimid- und Oniumsalz-basierte Reagenzien verwendet.
| Kupplungsreagenz | Klasse | Hauptvorteile | Überlegungen |
| EDC | Carbodiimid | Wasserlöslich; einfache Entfernung von Nebenprodukten durch wässrige Aufarbeitung.[4] | Bildet ein instabiles O-Acylisoharnstoff-Zwischenprodukt; erfordert oft einen Zusatzstoff (z. B. NHS) zur Stabilisierung.[4] |
| HATU | Oniumsalz (Aminium) | Hohe Reaktivität, besonders bei gehinderten Aminen; geringe Racemisierung; schnelle Reaktionszeiten.[8][9] | Teurer als EDC; kann bei Überschuss zu Guanidinylierung des Amins führen.[9] |
| HBTU | Oniumsalz (Aminium) | Effizient und weit verbreitet; geringe Racemisierung bei Zugabe von HOBt.[8] | Etwas weniger reaktiv als HATU.[8] |
Expertise & Erfahrung: Für die meisten Standard-Amidierungen von 6-Fluoronicotinsäure bietet die EDC/NHS-Kopplung ein robustes und kostengünstiges Verfahren. Die zweistufige Vorgehensweise, bei der zunächst der NHS-Ester gebildet wird, minimiert Nebenreaktionen und ist besonders vorteilhaft, wenn entweder die Säure oder das Amin wertvoll ist. Bei sterisch gehinderten oder elektronisch armen Aminen, bei denen EDC/NHS möglicherweise versagt, ist HATU aufgrund seiner überlegenen Reaktivität das Mittel der Wahl.[6][9]
Abbildung 1: Workflow der zweistufigen EDC/NHS-Amidkopplung.
Detailliertes Protokoll: EDC/NHS-Kopplung von 6-Fluoronicotinsäure mit einem primären Amin
Dieses Protokoll beschreibt ein allgemeines zweistufiges Verfahren. Die Optimierung kann je nach den spezifischen Eigenschaften des Amins erforderlich sein.
Materialien und Reagenzien:
-
6-Fluoronicotinsäure
-
Primäres Amin (1,0 - 1,2 Äquivalente)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid) (1,1 - 1,5 Äquivalente)
-
NHS (N-Hydroxysuccinimid) (1,1 - 1,5 Äquivalente)
-
Wasserfreies aprotisches Lösungsmittel (z. B. DMF, DCM)
-
Tertiäre Base (z. B. DIPEA oder Triethylamin, 2,0 - 3,0 Äquivalente)
-
Standardreagenzien für die Aufarbeitung (z. B. 1N HCl, gesättigte NaHCO₃-Lösung, Sole, Ethylacetat, wasserfreies Na₂SO₄ oder MgSO₄)
Protokoll:
-
Aktivierung der Carbonsäure:
-
Lösen Sie 6-Fluoronicotinsäure (1,0 Äquiv.) und NHS (1,2 Äquiv.) in wasserfreiem DMF oder DCM in einem Rundkolben unter Inertgasatmosphäre (N₂ oder Ar).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie EDC·HCl (1,2 Äquiv.) portionsweise unter Rühren hinzu.
-
Lassen Sie die Reaktion 15-30 Minuten bei 0 °C rühren, um den aktivierten NHS-Ester zu bilden.[10] Der Fortschritt kann durch TLC überwacht werden, indem das Verschwinden des Ausgangsmaterials verfolgt wird.
-
-
Amidkopplung:
-
Lösen Sie in einem separaten Kolben das primäre Amin (1,1 Äquiv.) und DIPEA (2,5 Äquiv.) in einer kleinen Menge wasserfreiem DMF oder DCM.
-
Fügen Sie die Aminlösung tropfenweise zu der gekühlten Lösung des aktivierten Esters hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2 bis 18 Stunden. Der Reaktionsfortschritt wird durch TLC oder LC-MS überwacht, bis die Ausgangsmaterialien verbraucht sind.[7]
-
-
Aufarbeitung und Reinigung:
-
Nach Abschluss der Reaktion die Reaktionsmischung mit Ethylacetat verdünnen.
-
Waschen Sie die organische Phase nacheinander mit 1N HCl (zur Entfernung von überschüssiger Base), gesättigter wässriger NaHCO₃-Lösung (zur Entfernung von überschüssiger Säure und NHS) und Sole.
-
Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄ oder MgSO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt durch Flash-Säulenchromatographie an Kieselgel, um das reine Amid zu erhalten.
-
Vertrauenswürdigkeit: Dieses zweistufige Protokoll ist ein selbstvalidierendes System. Die Trennung der Aktivierungs- und Kopplungsschritte, auch wenn sie im selben Gefäß stattfinden, erhöht die Kontrolle. Die wässrige Aufarbeitung ist entscheidend für die Entfernung der wasserlöslichen Reagenzien (EDC, NHS) und Nebenprodukte (EDC-Harnstoff), was die anschließende chromatographische Reinigung vereinfacht.[4]
Ester-Synthese: Maskierung der Carbonsäure oder Erstellung von Biokonjugations-Zwischenprodukten
Die Umwandlung von 6-Fluoronicotinsäure in ihre Esterderivate ist für verschiedene Zwecke von entscheidender Bedeutung. Einfache Alkylester (z. B. Methyl- oder Ethylester) dienen oft als geschützte Formen der Carbonsäure während mehrstufiger Synthesen oder als Substrate in Screening-Assays. Aktivierte Ester, wie Tetrafluorphenylester (TFP), sind wichtige Zwischenprodukte für die Biokonjugation.
Die Wahl des richtigen aktivierten Esters: TFP vs. NHS
Für die Biokonjugation, bei der Reaktionen typischerweise in wässrigen Puffern durchgeführt werden, ist die Stabilität des aktivierten Esters gegenüber Hydrolyse von größter Bedeutung.
-
NHS-Ester: Der traditionelle Standard. Sie sind reaktiv gegenüber primären Aminen, aber auch anfällig für die Hydrolyse, insbesondere bei neutralem oder leicht basischem pH-Wert.[11]
-
TFP-Ester: Eine robustere Alternative. TFP-Ester zeigen eine deutlich höhere Stabilität gegenüber Hydrolyse in wässrigen Puffern, insbesondere bei pH-Werten über 7,5.[1][11] Diese erhöhte Stabilität wird der elektronenziehenden Natur der Tetrafluorphenylgruppe zugeschrieben.[1]
Expertise & Erfahrung: Die höhere Stabilität von TFP-Estern führt direkt zu einer höheren Konjugationseffizienz und besseren Reproduzierbarkeit.[1] Für wertvolle Biomoleküle oder wenn Reaktionen bei leicht basischem pH-Wert (zur Gewährleistung deprotonierter primärer Amine) erforderlich sind, stellen TFP-Ester die überlegene Wahl dar.[10][12]
Detailliertes Protokoll: Synthese von Methyl-6-fluornicotinat
Dieses Protokoll beschreibt eine einfache und effiziente Methode zur Synthese des Methylesters, die für Screening-Bibliotheken oder als Zwischenprodukt nützlich ist.
Materialien und Reagenzien:
-
6-Fluoronicotinsäure
-
Methanol (MeOH)
-
(Trimethylsilyl)diazomethan (2 M Lösung in Diethylether)
-
Geeignete Glaswaren für die Reaktion unter Inertgasatmosphäre
Protokoll:
-
Reaktionsaufbau:
-
Lösen Sie 6-Fluoronicotinsäure (z. B. 255 mg, 1,32 mmol) in Methanol (5 mL) in einem geeigneten Reaktionsgefäß bei Raumtemperatur.[13]
-
-
Reaktion:
-
Fügen Sie langsam (trimethylsilyl)diazomethan (4,0 mL einer 2 M Lösung in Ether, 8,0 mmol) zu der gerührten Lösung hinzu. Es wird Gasentwicklung (N₂) beobachtet.
-
Rühren Sie die Reaktionsmischung 30 Minuten lang bei Raumtemperatur.[13]
-
-
Aufarbeitung:
-
Konzentrieren Sie die Reaktionsmischung unter reduziertem Druck, um das Lösungsmittel und überschüssiges Reagenz zu entfernen.
-
Das resultierende Methyl-6-fluornicotinat kann oft ohne weitere Reinigung verwendet werden.[13] Falls erforderlich, kann eine schnelle Reinigung durch eine kurze Kieselgelsäule erfolgen.
-
Vertrauenswürdigkeit: Die Reaktion ist in der Regel sauber und schnell. Die Überwachung durch TLC (unter Verwendung eines geeigneten Lösungsmittelsystems wie Ethylacetat/Hexan) kann den vollständigen Verbrauch der Ausgangs-Carbonsäure bestätigen. Die Charakterisierung des Produkts durch NMR und MS validiert die erfolgreiche Synthese.
Abbildung 2: Vereinfachter Mechanismus der Fischer-Veresterung.
Charakterisierung der Derivate
Eine ordnungsgemäße Charakterisierung ist unerlässlich, um die Identität und Reinheit der synthetisierten Derivate zu bestätigen. HPLC, LC-MS und NMR-Spektroskopie sind die primären Werkzeuge für diese Aufgabe.
Chromatographische Analyse
-
HPLC (Hochleistungsflüssigkeitschromatographie): Eine Umkehrphasen-HPLC-Methode ist ideal zur Beurteilung der Reinheit und zur Überwachung des Reaktionsfortschritts.[14] Typischerweise wird eine C18-Säule mit einem Gradienten aus Wasser und Acetonitril (beide enthalten oft 0,1 % TFA oder Ameisensäure) verwendet. Das Derivat sollte eine andere Retentionszeit als die Ausgangs-6-Fluoronicotinsäure aufweisen.
-
LC-MS (Flüssigkeitschromatographie-Massenspektrometrie): Diese Technik bestätigt die Identität des Produkts, indem sie das Molekulargewicht liefert. Für 6-Fluoronicotinsäure-Derivate ist die Elektrospray-Ionisation (ESI) im positiven Modus üblich, wobei der [M+H]⁺-Peak beobachtet wird.[14]
NMR-Spektroskopie
Die NMR-Spektroskopie liefert detaillierte strukturelle Informationen.
| Verbindung | Typische ¹H-NMR-Verschiebungen (DMSO-d₆) | Typische ¹³C-NMR-Verschiebungen |
| 6-Fluoronicotinsäure | δ ~8.8 (d), ~8.5 (td), ~7.4 (dd) ppm | C=O bei ~165 ppm |
| Methyl-6-fluornicotinat | Aromatische Protonen wie oben; Singulett bei δ ~3.9 ppm (3H) für die -OCH₃-Gruppe.[13] | C=O bei ~164 ppm; -OCH₃ bei ~53 ppm |
| N-Alkyl-6-fluornicotinamid | Aromatische Protonen wie oben; zusätzliche Signale im aliphatischen Bereich, die der Alkylgruppe des Amins entsprechen. Das Amid-NH-Proton erscheint typischerweise als breites Singulett oder Triplett. | C=O bei ~163-164 ppm |
Expertise & Erfahrung: Bei der ¹H-NMR-Analyse von Methylestern ist das Auftreten eines neuen Singuletts, das bei ~3,9 ppm in 3 Protonen integriert, ein starker Hinweis auf eine erfolgreiche Veresterung.[13] Bei Amiden ist die Verschiebung und Kopplung der Protonen auf dem Kohlenstoff neben dem Amidstickstoff diagnostisch. Die Überwachung des Verschwindens des breiten Carbonsäure-Protons (typischerweise >13 ppm) der Ausgangs-6-Fluoronicotinsäure ist ebenfalls ein zuverlässiger Indikator für den Reaktionsfortschritt.
Schlussfolgerung
Die Derivatisierung von 6-Fluoronicotinsäure ist eine grundlegende Technik für die Entwicklung neuartiger Sonden und Therapeutika. Durch die sorgfältige Auswahl von Kupplungsreagenzien und Reaktionsbedingungen können Forscher effizient Amide und Ester mit einer Vielzahl von Funktionalitäten synthetisieren. Die in diesem Leitfaden beschriebenen Protokolle bieten robuste Ausgangspunkte für die Synthese und Charakterisierung dieser wertvollen Derivate. Ein gründliches Verständnis der zugrunde liegenden Mechanismen und der Gründe für die Wahl der experimentellen Verfahren, wie hier dargelegt, wird es Wissenschaftlern ermöglichen, diese Methoden erfolgreich auf ihre spezifischen Forschungs- und Entwicklungsziele anzuwenden.
Referenzen
-
6-FLUORONICOTINIC ACID METHYL ESTER. (2025). ChemicalBook. Verfügbar unter: --INVALID-LINK--
-
A Head-to-Head Battle: TFP vs. NHS Esters for Amine-Reactive Bioconjugation. (2025). Benchchem. Verfügbar unter: --INVALID-LINK--
-
CN115433122A - Preparation method of this compound. (n.d.). Google Patents. Verfügbar unter: --INVALID-LINK--
-
6-Amino-2-fluoronicotinamide|CAS 175357-99-0. (n.d.). Benchchem. Verfügbar unter: --INVALID-LINK--
-
Lockett, M. R., et al. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir. Verfügbar unter: --INVALID-LINK--
-
A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. (n.d.). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
TFP esters in Reactive groups. (n.d.). Lumiprobe. Verfügbar unter: --INVALID-LINK--
-
A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. (2008). PMC - NIH. Verfügbar unter: --INVALID-LINK--
-
This compound synthesis. (n.d.). ChemicalBook. Verfügbar unter: --INVALID-LINK--
-
How to synthesize this compound. (2024). Guidechem. Verfügbar unter: --INVALID-LINK--
-
1H-NMR and 13C-NMR Spectra. (n.d.). Verfügbar unter: --INVALID-LINK--
-
Amide Synthesis. (n.d.). Fisher Scientific. Verfügbar unter: --INVALID-LINK--
-
Coupling Reagents. (n.d.). Aapptec Peptides. Verfügbar unter: --INVALID-LINK--
-
Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. (n.d.). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (2025). Benchchem. Verfügbar unter: --INVALID-LINK--
-
Spencer, P. A., & Spencer, J. (1996). Comparative study of methods to couple hindered peptides. PubMed - NIH. Verfügbar unter: --INVALID-LINK--
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Verfügbar unter: --INVALID-LINK--
-
A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. (2025). Benchchem. Verfügbar unter: --INVALID-LINK--
-
Feasibility of a one-pot EDC coupling. (2024). Reddit. Verfügbar unter: --INVALID-LINK--
-
Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
1H NMR and 13C NMR data for compounds 1 and 7. (n.d.). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). MDPI. Verfügbar unter: --INVALID-LINK--
-
Derivatives in HPLC Analysis Techniques. (n.d.). Scribd. Verfügbar unter: --INVALID-LINK--
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Verfügbar unter: --INVALID-LINK--
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. Verfügbar unter: --INVALID-LINK--
-
This compound methyl ester. (n.d.). Echemi. Verfügbar unter: --INVALID-LINK--
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Verfügbar unter: --INVALID-LINK--
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). (n.d.). HMDB. Verfügbar unter: --INVALID-LINK--
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Verfügbar unter: --INVALID-LINK--
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Verfügbar unter: --INVALID-LINK--
-
CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents. Verfügbar unter: --INVALID-LINK--
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). NSF Public Access Repository. Verfügbar unter: --INVALID-LINK--
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2013). NIH. Verfügbar unter: --INVALID-LINK--
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Verfügbar unter: --INVALID-LINK--
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Verfügbar unter: --INVALID-LINK--
-
Ethyl 6-amino-5-bromonicotinate. (n.d.). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. (n.d.). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Characterization of VO 2+ , Co 2+ , Ni 2+ , Cu 2+ and Zn 2+ Complexes of a Schiff base ligand derived from ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c] pyridine-3-. (2020). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Characterization of Zirconia Supported Silicotungstic Acid for Ethyl Levulinate Production. (n.d.). ResearchGate. Verfügbar unter: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. This compound METHYL ESTER | 1427-06-1 [chemicalbook.com]
- 14. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Fluoronicotinic Acid
Introduction: The Strategic Importance of 6-Fluoronicotinic Acid in Modern Drug Discovery
This compound (CAS 403-45-2) and its derivatives are pivotal building blocks in contemporary medicinal chemistry.[1][2] The strategic incorporation of a fluorine atom onto the pyridine ring imparts profound changes to the molecule's physicochemical properties, including metabolic stability, lipophilicity, and receptor-binding affinity.[1] These attributes are highly desirable in the development of novel therapeutics, from small molecule inhibitors for oncology to advanced tracers for Positron Emission Tomography (PET) imaging.[2]
This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the practical considerations for transitioning from laboratory-scale synthesis to pilot plant and commercial manufacturing, with a focus on process safety, control, and efficiency. The protocols and insights presented herein are grounded in established chemical principles and validated scale-up practices.
Synthetic Strategy: A Scalable Path to this compound
While several synthetic routes to this compound have been reported, many are not amenable to large-scale production due to factors such as low yields, hazardous reagents, or significant waste generation.[3] For instance, the oxidation of 2-fluoro-5-methylpyridine with potassium permanganate is a known method, but it suffers from low yields (around 45%) and produces large quantities of manganese dioxide waste, making it environmentally and economically challenging for industrial applications.[3][4]
A more viable and scalable approach, detailed in this application note, involves a three-step sequence starting from the readily available 2,5-dibromopyridine.[5][6] This strategy is outlined below:
-
Selective Grignard Formation and Carboxylation: A regioselective bromine-magnesium exchange at the 5-position of 2,5-dibromopyridine, followed by reaction with a chloroformate, yields a 6-bromonicotinate ester.
-
Halogen Exchange (Halex) Fluorination: A nucleophilic aromatic substitution (SNAr) reaction replaces the bromine atom at the 6-position with fluorine, using a suitable fluoride source.[7]
-
Hydrolysis: The final step involves the hydrolysis of the 6-fluoronicotinate ester to afford the desired this compound.
This route offers several advantages for scale-up, including the use of cost-effective starting materials, mild reaction conditions, and high selectivity, which simplifies purification and improves overall process efficiency.[5]
Figure 1: Overall synthetic workflow for the scale-up production of this compound.
Detailed Protocols and Scale-Up Considerations
This section provides detailed, step-by-step protocols for the synthesis of this compound, with a focus on the practical aspects of scaling up the process.
Part 1: Synthesis of 6-Bromonicotinate Ester
This initial step is crucial for establishing the nicotinic acid backbone and introducing the leaving group for the subsequent fluorination. The regioselectivity of the Grignard formation is a key consideration.
Protocol:
-
Reactor Setup and Inerting: A jacketed glass reactor is equipped with an overhead stirrer, temperature probe, condenser, and a nitrogen inlet. The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere, which is critical for the success of the Grignard reaction.
-
Reagent Charging: The reactor is charged with 2,5-dibromopyridine and an anhydrous ethereal solvent, such as tetrahydrofuran (THF). A catalyst, such as cuprous iodide, is then added.
-
Grignard Reagent Addition: The reactor contents are cooled to a low temperature (typically -10°C to 0°C) using a chiller unit. A solution of isopropylmagnesium chloride (i-PrMgCl) is added dropwise over several hours, maintaining the internal temperature within the specified range. The slow addition rate is crucial for controlling the exotherm of the reaction.
-
Carboxylation: After the Grignard formation is complete (as determined by in-process control), a chloroformate (e.g., methyl chloroformate) is added slowly, again maintaining a low temperature to manage the exothermic reaction.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[8] The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude 6-bromonicotinate ester.
-
Purification: The crude product can be purified by crystallization or column chromatography to achieve the desired purity for the next step.
Scale-Up Considerations for Grignard Reaction:
-
Heat Management: Grignard reactions are highly exothermic. On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation a significant challenge.[9] A reliable and efficient cooling system is paramount to prevent runaway reactions.
-
Mixing: Efficient agitation is essential to ensure uniform temperature and concentration throughout the reactor, which helps to minimize the formation of byproducts, such as Wurtz coupling products.[8]
-
Quenching: The quenching of large-scale Grignard reactions must be performed with extreme caution. The slow, controlled addition of the quenching agent to a cooled reaction mixture is necessary to manage the exotherm and prevent dangerous pressure buildup.[10][11]
Part 2: Halex Fluorination of 6-Bromonicotinate Ester
The Halex reaction is a powerful tool for introducing fluorine into aromatic systems.[7][12] The efficiency of this step is highly dependent on the choice of fluorinating agent, solvent, and reaction temperature.
Protocol:
-
Reactor Setup: A clean, dry, jacketed reactor is charged with the 6-bromonicotinate ester and a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Fluorinating Agent: Anhydrous tetramethylammonium fluoride (TMAF) is added to the reactor. It is crucial to use an anhydrous grade of the fluorinating agent, as water can significantly impede the reaction.
-
Reaction: The mixture is heated to a moderate temperature (e.g., 40-50°C) and stirred for several hours. The reaction progress is monitored by HPLC until the starting material is consumed.
-
Solvent Removal: Upon completion, the solvent is removed under reduced pressure.
-
Work-up: The residue is taken up in a suitable organic solvent and washed with water to remove any remaining salts. The organic layer is then dried and concentrated.
Scale-Up Considerations for Halex Fluorination:
-
Fluorinating Agent: While TMAF is effective, other fluoride sources like spray-dried potassium fluoride (KF) in conjunction with a phase-transfer catalyst can be more cost-effective for large-scale production.
-
Solvent Choice: The choice of solvent is critical. While DMF and DMSO are effective, their high boiling points can make them difficult to remove. Greener solvent alternatives should be considered where possible.
-
Temperature Control: Halex reactions are often exothermic and require careful temperature control to prevent side reactions and ensure process safety.
Part 3: Hydrolysis of 6-Fluoronicotinate Ester
The final step is a straightforward hydrolysis to yield the target this compound.
Protocol:
-
Reaction Setup: The crude 6-fluoronicotinate ester is dissolved in a suitable solvent in a reactor.
-
Hydrolysis: An aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) is added, and the mixture is stirred at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidification and Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of this compound (typically pH 3-4) using a strong acid. This causes the product to precipitate out of the solution.
-
Purification and Drying: The solid product is collected by filtration, washed with water, and dried under vacuum to yield pure this compound. Further purification can be achieved by recrystallization.
Scale-Up Considerations for Hydrolysis and Isolation:
-
pH Control: Precise pH control during the precipitation step is critical for maximizing the yield and purity of the final product.
-
Filtration and Drying: The choice of filtration and drying equipment will depend on the scale of production. For large quantities, equipment such as a filter press and a vacuum dryer are typically used.
Process Control and Analytical Methods
Robust in-process controls (IPCs) and final quality control (QC) are essential for ensuring the consistency and quality of the final product.
| Parameter | Method | Specification |
| Step 1: Grignard Formation | GC or Quench & Derivatization followed by HPLC | Consumption of 2,5-dibromopyridine |
| Step 1: Carboxylation | HPLC | Formation of 6-bromonicotinate ester |
| Step 2: Halex Fluorination | HPLC | Conversion of 6-bromonicotinate ester to 6-fluoronicotinate ester |
| Step 3: Hydrolysis | HPLC | Disappearance of 6-fluoronicotinate ester |
| Final Product | HPLC, 1H NMR, 19F NMR, MS, Elemental Analysis | Purity ≥ 99.0%, Identification conforms to structure |
HPLC Method for Reaction Monitoring and Purity Assessment:
A reversed-phase HPLC method is typically used for monitoring the progress of the reactions and for determining the purity of the final product. A typical method might use a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. UV detection is suitable for these aromatic compounds.
Safety and Hazard Analysis
The synthesis of this compound involves several hazardous materials and exothermic reactions that require careful management, especially at scale.
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere. The quenching process is highly exothermic and can generate flammable gases.
-
Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, must be worn.
-
Exothermic Reactions: Both the Grignard formation and the Halex fluorination can be highly exothermic. A thorough understanding of the reaction thermodynamics and the implementation of robust cooling and control systems are essential to prevent thermal runaway.
-
Waste Disposal: The waste streams from this synthesis will contain halogenated organic compounds, fluoride salts, and other chemicals. All waste must be handled and disposed of in accordance with local environmental regulations. Fluoride-containing wastewater often requires specialized treatment, such as precipitation with calcium salts, to reduce the fluoride concentration to acceptable levels before discharge.[13][14]
Figure 2: Simplified mechanism of the Halex reaction (SNAr pathway).
Conclusion
The synthetic route to this compound presented in this application note provides a scalable and efficient method for the production of this important pharmaceutical intermediate. By carefully considering the key process parameters, implementing robust safety measures, and utilizing appropriate analytical controls, researchers and manufacturers can successfully transition this synthesis from the laboratory to an industrial scale. The insights provided herein are intended to serve as a practical guide for the development of a safe, reliable, and cost-effective manufacturing process for this compound and its derivatives.
References
- 1. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 3. Fluoride Removal from Industrial Wastewater [phadjustment.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rroij.com [rroij.com]
- 12. Halex process - Wikipedia [en.wikipedia.org]
- 13. d-nb.info [d-nb.info]
- 14. Fluoride Removal from Industrial Wastewater → Enviro Concepts - Waste Water Treatment and Wash Bays [enviroconcept.com.au]
The Strategic Utility of 6-Fluoronicotinic Acid in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Ascendancy of Fluorine in Medicinal Chemistry and the Pivotal Role of 6-Fluoronicotinic Acid
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] This is attributed to the unique physicochemical properties fluorine imparts, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among the arsenal of fluorinated building blocks, this compound has emerged as a particularly versatile and valuable precursor for the synthesis of a diverse array of bioactive heterocyclic compounds.[3][4] Its pyridine core, functionalized with both a reactive carboxylic acid and a strategically positioned fluorine atom, offers a dual handle for a wide range of chemical modifications. This unique structural motif makes it an ideal starting material for the construction of complex molecules, from targeted enzyme inhibitors to advanced imaging agents for Positron Emission Tomography (PET).[3] This guide provides an in-depth exploration of the applications of this compound in the preparation of bioactive heterocycles, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Chemical Properties and Reactivity Profile
This compound, also known as 6-fluoropyridine-3-carboxylic acid, is a white to off-white crystalline solid soluble in water and common organic solvents.[5] The key to its synthetic utility lies in the reactivity of its two primary functional groups: the carboxylic acid and the carbon-fluorine bond on the electron-deficient pyridine ring.
| Property | Value | Source |
| CAS Number | 403-45-2 | [5] |
| Molecular Formula | C6H4FNO2 | [5] |
| Molecular Weight | 141.10 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 144-148 °C | [5] |
| Solubility | Soluble in water and common organic solvents | [5] |
The Carboxylic Acid Moiety: A Gateway to Amide Linkages
The carboxylic acid group serves as a classical anchor point for amide bond formation, a ubiquitous linkage in pharmaceuticals. This transformation is typically achieved through the use of standard coupling reagents.
Causality Behind Experimental Choices in Amide Coupling: The choice of coupling reagent is critical and depends on the reactivity of the amine and the desired reaction conditions. Reagents like HATU and HBTU are often employed for their efficiency and ability to suppress side reactions, particularly when coupling with less nucleophilic anilines or sterically hindered amines. The addition of a non-nucleophilic base, such as DIEA, is essential to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid. The choice of a polar aprotic solvent like DMF or DMSO is predicated on its ability to dissolve the reactants and facilitate the reaction, which may be sluggish in less polar media.
The 6-Fluoro Substituent: A Locus for Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group (or its derivative).[6][7] This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to further functionalize the heterocyclic core.
Mechanistic Insight into SNAr: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The electron-withdrawing groups (in this case, the ring nitrogen and the carboxylate) stabilize this intermediate by delocalizing the negative charge. In the subsequent elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored. The high electronegativity of fluorine makes it a good leaving group in this context, and the rate-determining step is typically the initial nucleophilic attack.[7]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a this compound derivative.
Application in the Synthesis of Bioactive Heterocycles
The dual reactivity of this compound makes it a powerful tool for generating libraries of diverse heterocyclic compounds for biological screening.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The nicotinamide scaffold can act as a hinge-binder in the ATP-binding pocket of various kinases. By modifying the substituents on the pyridine ring, the potency and selectivity of these inhibitors can be fine-tuned.
Protocol: Synthesis of a Generic N-Aryl-6-aminonicotinamide Library for Kinase Inhibitor Scaffolds
This protocol describes a two-step process to generate a library of N-aryl-6-aminonicotinamide derivatives from this compound.
Step 1: Amide Coupling of this compound with a Substituted Aniline
-
Reagents and Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add HATU (1.2 eq) and DIEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-fluoronicotinamide.
-
Step 2: Nucleophilic Aromatic Substitution with a Secondary Amine
-
Reagents and Materials:
-
N-Aryl-6-fluoronicotinamide (from Step 1)
-
Secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Microwave vial, magnetic stirrer
-
-
Procedure:
-
In a microwave vial, combine the N-aryl-6-fluoronicotinamide (1.0 eq), the secondary amine (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous DMSO.
-
Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final N-aryl-6-(substituted amino)nicotinamide.
-
Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold from this compound.
Structure-Activity Relationship (SAR) Insights for Nicotinamide-Based Kinase Inhibitors:
SAR studies on various nicotinamide derivatives have revealed key structural features for potent kinase inhibition.
-
The Nicotinamide Core: The pyridine nitrogen and the amide carbonyl often form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
The 6-Position Substituent: The nature of the substituent at the 6-position, introduced via SNAr, significantly impacts selectivity and potency. Bulky or appropriately functionalized groups can access specific sub-pockets within the active site.
-
The N-Aryl Group: The substitution pattern on the N-aryl ring can be modified to enhance potency and modulate physicochemical properties like solubility and cell permeability. Electron-withdrawing or donating groups can influence the electronic nature of the amide and its interactions with the target.
Synthesis of PET Tracers
This compound derivatives are excellent precursors for the synthesis of 18F-labeled PET tracers.[3][4] The non-radioactive fluorine can be replaced with the positron-emitting isotope 18F in the final step of the synthesis. A prominent example is the preparation of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP), a versatile prosthetic group for labeling biomolecules.[3][4]
Protocol: One-Step Radiosynthesis of [18F]F-Py-TFP
This protocol is adapted from the work of Olberg et al. and describes a direct labeling method.[3]
-
Precursor: 5-(trimethylammonium)-nicotinic acid 2,3,5,6-tetrafluorophenyl ester triflate.
-
Reagents and Materials:
-
Aqueous [18F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Sep-Pak cartridge for purification
-
-
Procedure:
-
Aseptically transfer the aqueous [18F]fluoride solution to a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at elevated temperature to form the reactive [18F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Add a solution of the trimethylammonium precursor in anhydrous acetonitrile to the dried complex.
-
Heat the reaction mixture at 40 °C for a short duration (e.g., 10-15 minutes).[3][4]
-
Cool the reaction mixture and purify using a Sep-Pak cartridge to isolate the [18F]F-Py-TFP. The reported radiochemical yields for this method are typically in the range of 60-70%.[3][4]
-
The resulting [18F]F-Py-TFP can then be readily conjugated with biomolecules, such as peptides containing a free amine group, for in vivo PET imaging applications.[3][4]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive carboxylic acid and an activated fluorine atom on a biologically relevant pyridine scaffold provides a robust platform for the synthesis of a wide range of bioactive heterocycles. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to leverage the synthetic potential of this valuable intermediate. As the demand for novel therapeutics and advanced diagnostic tools continues to grow, the strategic application of this compound is poised to play an increasingly important role in the future of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 4. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 5. scilit.com [scilit.com]
- 6. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Fluoronicotinic Acid Derivatives
This compound and its derivatives are increasingly vital building blocks in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity (logP), and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, enabling the linkage of the 6-fluoronicotinyl scaffold to a diverse array of aryl and heteroaryl partners.[1][2] This application note provides a comprehensive guide to performing Suzuki coupling reactions with this compound, addressing the unique challenges posed by this substrate and offering detailed, field-proven protocols.
Core Scientific Principles: Navigating the Challenges
The Suzuki coupling of this compound is not without its intricacies. A successful reaction hinges on a nuanced understanding of the interplay between the substrate's functional groups and the catalytic cycle.
The Dual Role of the Carboxylic Acid Group
The carboxylic acid moiety presents the most significant challenge. Its acidic proton readily reacts with the basic conditions essential for the Suzuki coupling, leading to several potential complications:
-
Base Consumption: The acidic proton will neutralize the base, necessitating the use of additional equivalents to ensure the reaction proceeds.
-
Solubility Issues: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt. This salt may have poor solubility in the organic solvents typically used for Suzuki couplings, potentially hindering the reaction rate.
-
Catalyst Inhibition: The carboxylate can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.
To circumvent these issues, a common and highly recommended strategy is the in-situ protection of the carboxylic acid as an ester . Methyl or ethyl esters are frequently employed and can be readily synthesized prior to the coupling reaction. This protection strategy prevents the aforementioned complications and often leads to cleaner reactions and higher yields.
The Influence of the Fluorine Substituent
The electron-withdrawing nature of the fluorine atom at the 6-position influences the reactivity of the pyridine ring. This electronic effect can be advantageous, as it can facilitate the oxidative addition step of the catalytic cycle, which is often the rate-limiting step. However, the interplay of electronic effects from both the fluorine and the carboxylic acid (or ester) group must be considered when optimizing reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-fluoronicotinate derivative.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a borate complex) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: Esterification of this compound
This preliminary step is highly recommended to protect the carboxylic acid group.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound and an excess of anhydrous methanol or ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (typically 1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding methyl or ethyl 6-fluoronicotinate.
Figure 2: Workflow for the esterification of this compound.
Protocol 2: Suzuki Coupling of Methyl 6-Fluoronicotinate
This protocol is adapted from procedures for similar halopyridine carboxylic acid derivatives.[3]
Materials:
-
Methyl 6-fluoronicotinate (or other ester) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., DMF or 1,4-Dioxane/Water 4:1), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine methyl 6-fluoronicotinate, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
If using DMF, dilute with water and extract with ethyl acetate.
-
If using a biphasic system, separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Starting Conditions for Optimization
The following table provides a starting point for the optimization of the Suzuki coupling of 6-fluoronicotinate esters. Yields are highly substrate-dependent.
| Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Time (h) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | DMF | 80 | 24 |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-18 |
| Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 8-16 |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use fresh catalyst; ensure an inert atmosphere. |
| Poor quality boronic acid | Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). | |
| Suboptimal base or solvent | Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems. | |
| Protodeboronation | Harsh basic conditions | Use a milder base such as KF. Consider using a boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Dehalogenation | Hydride source | Use anhydrous solvents and consider a non-protic base. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of novel chemical entities for drug discovery and materials science. By understanding the inherent challenges, particularly those associated with the carboxylic acid group, and employing appropriate strategies such as esterification, researchers can successfully and reliably synthesize a wide range of 6-aryl-nicotinic acid derivatives. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation and optimization of this critical reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 6-Fluoronicotinic Acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 6-fluoronicotinic acid. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yields and purity. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimentation.
I. Overview of Synthetic Strategies
The synthesis of this compound, a crucial intermediate in the pharmaceutical industry, can be approached through several synthetic routes.[1][2] The choice of method often depends on the scale of the synthesis, available starting materials, and environmental considerations. This guide will focus on troubleshooting two primary, yet distinct, synthetic pathways:
-
Oxidation of 2-Fluoro-5-methylpyridine: A direct but often low-yielding method.
-
Multi-step Synthesis from 2,5-Dibromopyridine: A more complex but higher-yielding and environmentally benign alternative.[3]
A third approach, the Halex reaction involving the fluorination of 6-chloronicotinic acid, will also be discussed as a viable synthetic strategy.
II. Troubleshooting Guide: Synthesis via Oxidation of 2-Fluoro-5-methylpyridine
This method involves the direct oxidation of the methyl group of 2-fluoro-5-methylpyridine to a carboxylic acid using a strong oxidizing agent, typically potassium permanganate (KMnO₄). While seemingly straightforward, this reaction is often plagued by low yields, typically around 45%.[3]
Frequently Asked Questions (FAQs)
Q1: My yield of this compound from the KMnO₄ oxidation is consistently low. What are the primary causes and how can I improve it?
A1: The low yield in this reaction is a well-documented issue and can be attributed to several factors:
-
Over-oxidation: Potassium permanganate is a very strong oxidizing agent and can lead to the cleavage of the pyridine ring, resulting in the formation of smaller, undesired byproducts.[4][5] The reaction mechanism is thought to involve a free-radical process, which can be difficult to control.[5][6]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material remaining in the reaction mixture.
-
Product Degradation: The product, this compound, may not be entirely stable under the harsh oxidative and high-temperature conditions of the reaction.
To optimize the yield, consider the following:
-
Strict Temperature Control: Maintain the reaction temperature as specified in the protocol (e.g., 95°C). Fluctuations can lead to increased side reactions.
-
Controlled Addition of KMnO₄: Adding the potassium permanganate in portions rather than all at once can help to control the exothermicity of the reaction and minimize over-oxidation.
-
Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and preventing prolonged exposure of the product to the harsh reaction conditions.
-
Efficient Work-up: Promptly filter the manganese dioxide (MnO₂) byproduct while the reaction mixture is still hot to prevent co-precipitation of the product. The subsequent acidification and extraction steps should be performed efficiently to minimize product loss.
Q2: What are the common impurities I should expect in this reaction, and how can I identify and remove them?
A2: Besides unreacted 2-fluoro-5-methylpyridine, the primary impurity of concern is the over-oxidation product. While specific characterization can be challenging without advanced analytical techniques, you can look for signs of pyridine ring cleavage, which would result in a complex mixture of smaller organic acids.
Identification and Removal:
-
TLC Analysis: Use an appropriate solvent system to separate the starting material, product, and potential impurities on a TLC plate. The product, being a carboxylic acid, should be more polar than the starting material.
-
Purification by Recrystallization: Recrystallization is an effective method for purifying the final product. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature.[7] Water or a mixture of organic solvents like ethanol/water or acetone/water could be a good starting point.[8]
-
Acid-Base Extraction: During the work-up, careful pH adjustment is crucial. After the reaction, the product exists as its potassium salt. Upon acidification, the carboxylic acid precipitates. This step helps in separating it from non-acidic impurities.
Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine with KMnO₄
| Step | Procedure | Key Considerations & Rationale |
| 1 | In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 2-fluoro-5-methylpyridine (1 eq.) in water. | The use of a mechanical stirrer is crucial for efficient mixing of the heterogeneous reaction mixture. |
| 2 | Add potassium permanganate (KMnO₄, 2 eq.) and potassium hydroxide (KOH, 1 eq.) to the solution. | KOH is added to maintain alkaline conditions, which are known to favor the oxidation of alkylpyridines to their corresponding carboxylic acids.[9] |
| 3 | Heat the reaction mixture to 95°C and maintain for 5 hours. | This temperature is a balance between achieving a reasonable reaction rate and minimizing over-oxidation. |
| 4 | While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. | Hot filtration is necessary as the product's solubility decreases upon cooling, which could lead to co-precipitation with MnO₂. |
| 5 | Cool the filtrate to room temperature and adjust the pH to 2-4 with concentrated hydrochloric acid. | Acidification protonates the carboxylate to precipitate the this compound. |
| 6 | Filter the precipitated solid and wash with cold water. | Washing with cold water removes any remaining inorganic salts. |
| 7 | The filtrate can be extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product. | This step can help to improve the overall yield. |
| 8 | Combine the solid and the residue from the organic extract and dry under vacuum. | This provides the crude this compound. |
III. Troubleshooting Guide: Multi-step Synthesis from 2,5-Dibromopyridine
This more modern approach offers a higher yield (around 85.6%) and is more environmentally friendly as it avoids the use of heavy metal oxidants.[3][10] The key steps involve a Grignard reaction, esterification, fluorination, and hydrolysis.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. ossila.com [ossila.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 10. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Fluoronicotinic Acid by Recrystallization
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Fluoronicotinic acid (CAS: 403-45-2) via recrystallization. It is structured as a series of frequently asked questions and a practical troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should consider for recrystallization?
A1: Understanding the compound's properties is critical for designing a successful purification protocol. This compound is a white to off-white crystalline solid.[1][2] Key properties to consider are:
-
Melting Point: 144-148 °C.[1][2][3][4] Your chosen solvent or solvent system should have a boiling point lower than this to prevent the compound from melting ("oiling out") rather than dissolving in the hot solvent.[5]
-
Molecular Structure: It is a pyridine derivative with a carboxylic acid group and a fluorine atom.[6][7] This makes the molecule polar and capable of hydrogen bonding, which heavily influences solvent selection.
-
Purity: Commercially available this compound typically has a purity of ≥97-98%.[1][4][8] Recrystallization is employed to remove residual starting materials, by-products from synthesis (e.g., incompletely hydrolyzed esters or regioisomers), or degradation products.[9]
Q2: What is the ideal solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[10][11] For this compound, a polar compound, polar solvents are a good starting point. While it is described as soluble in water and common organic solvents[2], a single perfect solvent is rare.
Often, a mixed-solvent system (binary solvent system) is most effective.[5] A common approach for polar, aromatic carboxylic acids is a mixture of an alcohol (like ethanol or methanol) and water.[5] In this system, the alcohol acts as the "good" solvent in which the compound is readily soluble, and water acts as the "anti-solvent" or "bad" solvent, in which the compound is less soluble. The optimal ratio must be determined empirically.
Q3: How do I perform a solvent selection test?
A3: Before committing your entire batch of crude product, you should test several solvents on a small scale.[10][12]
-
Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[10]
-
Gently heat the tubes that showed poor room-temperature solubility. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then in an ice bath.
-
The best solvent is the one that dissolves the compound completely when hot but yields a large quantity of crystals upon cooling.[5]
Solvent Screening Guide for this compound
| Solvent System | Polarity | Suitability Rationale | Expected Outcome |
| Water | High | Good anti-solvent. This compound is a polar organic molecule, but likely has limited solubility in cold water.[13] | Low solubility when cold, higher solubility when hot. Good for use in a mixed-solvent system. |
| Ethanol / Methanol | Medium-High | Good "soluble" solvent. The alcohol functional group can interact with the carboxylic acid.[14] | High solubility, potentially even when cold. Best used in combination with an anti-solvent like water.[5] |
| Ethyl Acetate | Medium | May work as a single solvent. | Moderate solubility; requires empirical testing. |
| Toluene | Low | Unlikely to be a good solvent due to polarity mismatch ("like dissolves like").[12] | Likely insoluble even when hot. |
| Acetone | Medium-High | Often too effective a solvent, leading to poor recovery.[13] | Likely to dissolve the compound too readily, resulting in low yield. |
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Workflow: Troubleshooting Recrystallization
Below is a decision-making workflow to help diagnose and solve common problems encountered during the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization.
Q4: My compound formed an oil instead of crystals. What went wrong and how do I fix it?
A4: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[15] Essentially, the saturated solution's temperature is higher than the melting point of the impure solid (a melting point depression effect).
-
Cause: The solution is too concentrated (supersaturated), or it was cooled too quickly. The presence of impurities can also lower the melting point of the mixture.
-
Solution:
-
Reheat the flask containing the oil until it fully redissolves into the solution.
-
Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point.[15] If using a mixed-solvent system, add more of the "good" solvent (e.g., ethanol).
-
Allow the flask to cool very slowly. You can insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool to room temperature before moving it to an ice bath.[16]
-
Q5: No crystals are forming, even after cooling in an ice bath. What should I do?
A5: This is a common issue that typically indicates the solution is not supersaturated, meaning too much solvent was used.[15]
-
Solution 1: Induce Nucleation. Crystal growth requires a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[15][17] The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a template for further crystal growth.[11][15]
-
-
Solution 2: Reduce Solvent Volume. If nucleation techniques fail, you have likely used too much solvent.
-
Gently heat the solution and boil off a portion of the solvent (e.g., 10-20%).
-
Allow the solution to cool again slowly. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.
-
Q6: My final yield is very low. How can I improve it?
A6: A low yield can result from several factors. Recrystallization is a trade-off between purity and yield; some loss of product is inevitable as it will have some solubility in the cold solvent.[5]
-
Possible Cause 1: Too much solvent was used. As discussed in Q5, excess solvent will keep more of your product dissolved in the mother liquor.
-
Possible Cause 2: Premature crystallization during hot filtration. If your crude sample contained insoluble impurities that you removed via hot filtration, some product may have crystallized on the filter paper or in the funnel stem.[16] To prevent this, use a stemless funnel, keep the solution as hot as possible, and use a slight excess of solvent, which you can then boil off after filtration.[16]
-
Possible Cause 3: Inefficient filtration or washing. Ensure you are using vacuum filtration to effectively separate the crystals from the mother liquor. When washing the crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[18]
Standard Protocol: Recrystallization of this compound
This protocol assumes the use of an ethanol/water mixed-solvent system. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][19][20]
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
In a separate beaker, heat the "good" solvent (ethanol) on a hot plate.
-
Add the minimum amount of hot ethanol to the flask to dissolve the solid completely. Stir and keep the solution at or near boiling.[10]
-
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration.
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the filter paper in portions. If crystallization occurs in the funnel, add a small amount of hot ethanol to redissolve it.[16]
-
-
Addition of Anti-Solvent:
-
While the ethanol solution is still hot, add hot water (the "anti-solvent") dropwise with swirling until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[16] Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[21]
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold ethanol/water mixture.
-
Collect the crystals by swirling the flask and pouring the slurry into the Büchner funnel with the vacuum applied.
-
Wash the crystals with a small amount of ice-cold solvent (use the same ethanol/water ratio) to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.
-
Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.
-
-
Analysis:
-
Weigh the final product to calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (144-148 °C) is an indicator of high purity.
-
References
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS#:403-45-2 | Chemsrc [chemsrc.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. chemscene.com [chemscene.com]
- 9. Page loading... [guidechem.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. google.com [google.com]
- 18. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 19. downloads.ossila.com [downloads.ossila.com]
- 20. 6-Fluoropyridine-3-carboxylic acid 97 403-45-2 [sigmaaldrich.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 6-Fluoronicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-Fluoronicotinic Acid (CAS 403-45-2). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical fluorinated building block.[1][2][3] We will move beyond simple procedural outlines to explore the causality behind common side product formation and provide robust, field-tested troubleshooting strategies.
Part 1: Troubleshooting the Halogen Exchange (Halex) Reaction
The Halex reaction is a cornerstone for industrial-scale fluoroaromatic synthesis, prized for its cost-effectiveness in introducing fluorine.[4] It typically involves the nucleophilic aromatic substitution (SNAr) of a chloro or bromo precursor, such as 6-chloronicotinic acid, with a fluoride salt.[5] However, the reaction's heterogeneous nature and high-temperature requirements present several challenges.
FAQ 1: My Halex reaction shows low conversion, with significant amounts of 6-chloronicotinic acid starting material remaining. What is the primary cause?
Answer: This is a classic issue in solid-liquid phase transfer reactions. The root cause is almost always insufficient reactivity of the fluoride nucleophile.
-
Causality: Potassium fluoride (KF) is the most common fluoride source, but its efficacy is critically dependent on its physical state and the reaction environment. KF has low solubility in the polar aprotic solvents (e.g., DMSO, DMF, DMAc) used for this reaction.[4][5] The reaction occurs at the crystal surface, so any factor that passivates the surface or reduces fluoride availability will stall the reaction. Moisture is a primary culprit; it hydrates the KF surface, drastically reducing its nucleophilicity.
-
Troubleshooting Protocol:
-
Fluoride Source Preparation: Standard KF is often insufficient. Use spray-dried KF or grind anhydrous KF to a fine powder in situ under an inert atmosphere to maximize surface area.
-
Solvent Purity: Use anhydrous grade polar aprotic solvents. Water content should be <50 ppm. A common industrial issue arises from solvent hydrolysis (e.g., DMAc) at high temperatures, which consumes water and can generate problematic amine and acid impurities.[6]
-
Phase-Transfer Catalysis: The addition of a phase-transfer catalyst (PTC) like tetramethylammonium chloride (TMAC) or a crown ether (e.g., 18-crown-6) is often essential.[6] The PTC facilitates the transfer of the fluoride anion from the solid phase into the organic solvent, accelerating the reaction.
-
Temperature Optimization: Halex reactions require high temperatures, often in the range of 160-220°C.[4] Ensure your reaction is reaching and maintaining the target temperature.
-
FAQ 2: I'm observing a significant peak corresponding to 6-hydroxynicotinic acid in my crude product. How is this forming and how can I prevent it?
Answer: The formation of 6-hydroxynicotinic acid is a result of a competing hydrolysis reaction.
-
Causality: While the fluorine atom in this compound is relatively stable, the chlorine atom in the starting material (6-chloronicotinic acid) is susceptible to hydrolysis under basic conditions, which can be inadvertently created during the reaction.[7] If residual water is present, it can react with KF to form potassium hydroxide (KOH), a strong nucleophile that readily displaces the chloride. This is particularly problematic if the reaction is run for extended periods at high temperatures in an attempt to drive conversion. A patent for an optimized synthesis of this compound from 6-bromonicotinate notes the presence of 5% 6-hydroxynicotinate as a side product even after fluorination and hydrolysis steps.[8]
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: The most effective preventative measure is to rigorously exclude water from the reaction. This reinforces the importance of using dry solvents and spray-dried KF.
-
Control Reaction Time: Over-extending the reaction time in hopes of increasing conversion can often lead to more hydrolysis. Monitor the reaction by HPLC and stop it once the consumption of starting material has plateaued.
-
Fluoride Source: While KF is standard, other fluoride sources like cesium fluoride (CsF) are more soluble and reactive, potentially allowing for lower reaction temperatures and shorter times, thereby minimizing the hydrolysis window.
-
Workflow: Halex Reaction & Key Side Products
Caption: Halex reaction pathway and common side products.
Part 2: Challenges in Nitrile Hydrolysis Routes
Another common synthetic strategy involves the preparation and subsequent hydrolysis of 6-fluoronicotinonitrile. While effective, the hydrolysis step can be a source of impurities if not properly controlled.
FAQ 3: During the final hydrolysis of 6-fluoronicotinonitrile, my reaction stalls, leaving 6-fluoronicotinamide as a major impurity. How can I drive this to completion?
Answer: Incomplete hydrolysis is common and indicates that the reaction conditions are not sufficiently forcing to convert the intermediate amide to the desired carboxylic acid.
-
Causality: Nitrile hydrolysis proceeds in two steps: first, the nitrile is hydrated to an amide, and second, the amide is hydrolyzed to a carboxylic acid and ammonia (or an ammonium salt).[9] The second step, amide hydrolysis, typically requires more vigorous conditions (higher temperature or more concentrated acid/base) than the initial nitrile hydration. If conditions are too mild, the reaction will stall at the stable amide intermediate.
-
Troubleshooting Protocol:
-
Increase Temperature: Refluxing is often necessary. For acid hydrolysis (e.g., with 6M HCl or H₂SO₄), ensure the reaction is maintained at a vigorous reflux for several hours.
-
Increase Reagent Concentration: If using dilute acid or base, increase the concentration. For base-catalyzed hydrolysis (e.g., with NaOH), ensure a sufficient molar excess of the base is used.
-
Monitor by TLC/LC-MS: Track the disappearance of the amide intermediate, not just the nitrile starting material. The reaction should only be considered complete when the amide is no longer detectable.
-
Work-up pH: During work-up, ensure the pH is adjusted correctly to protonate the carboxylate and precipitate the this compound product.[10] Acidification to a pH of 2-4 is typical.[10]
-
Workflow: Nitrile Hydrolysis Pathway
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. Valeronitrile hydrolysis in supercritical water. | Sigma-Aldrich [merckmillipore.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-Fluoronicotinic Acid
Welcome to the Technical Support Center for 6-Fluoronicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound (CAS 403-45-2). Our goal is to equip you with the scientific rationale and actionable protocols to overcome common challenges encountered during its purification.
I. Understanding the Impurity Landscape
This compound is a key building block in pharmaceutical synthesis.[1][2] Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from various stages of the synthesis and workup.
Common Sources of Impurities:
-
Starting Materials: Unreacted starting materials or impurities within them.
-
Side Reactions: Formation of isomers (e.g., 5-Fluoronicotinic acid), or related substances.
-
Hydrolysis: Conversion of the fluoro-substituent to a hydroxyl group, yielding 6-Hydroxynicotinic acid, particularly under harsh pH and temperature conditions.[3]
-
Reagents and Solvents: Residual solvents or by-products from reagents used in the synthesis.
A patent for the synthesis of this compound indicates that isomeric brominated precursors and hydrolyzed by-products like 6-hydroxynicotinic acid sodium salt can be significant impurities.[3]
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My recrystallized this compound has a low melting point and a broad melting range. What are the likely impurities and how can I remove them?
A low and broad melting point is a classic indicator of impurities. For this compound, the most probable culprits are residual solvents, isomeric impurities, or hydrolyzed by-products.
Causality and Actionable Solutions:
-
Residual Solvents: Even trace amounts of solvent can depress the melting point.
-
Solution: Ensure your crystals are thoroughly dried under vacuum, possibly with gentle heating (e.g., 40-50 °C), being careful not to exceed the compound's stability limits.
-
-
Isomeric Impurities (e.g., 5-Fluoronicotinic acid): Isomers often have very similar polarities and crystal packing energies, making them difficult to separate by simple recrystallization.
-
Solution: Consider a multi-step purification strategy. A second recrystallization from a different solvent system might be effective. If co-crystallization persists, chromatographic methods are recommended.
-
-
Hydrolyzed Impurity (6-Hydroxynicotinic acid): This impurity is more polar than this compound due to the hydroxyl group.
-
Solution: Recrystallization from a moderately polar solvent should preferentially keep the more polar 6-Hydroxynicotinic acid in the mother liquor.
-
Question 2: I'm struggling to find a suitable single solvent for recrystallization. What solvent systems should I try for this compound?
Finding the ideal single solvent can be challenging. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which has both polar (carboxylic acid, pyridine nitrogen) and non-polar (fluorinated aromatic ring) character, a solvent mixture (binary solvent system) is often more effective.
Recommended Solvent Systems for Screening:
| Solvent System | Rationale | Starting Ratio (v/v) |
| Ethanol/Water | Good for moderately polar compounds. The compound should be soluble in ethanol and less soluble in water. | Dissolve in minimal hot ethanol, add hot water dropwise until turbidity appears, then add a few drops of hot ethanol to redissolve. |
| Isopropanol/Heptane | A polar solvent with a non-polar anti-solvent. | Dissolve in minimal hot isopropanol, add heptane dropwise until persistent cloudiness is observed, then clarify with a few drops of hot isopropanol. |
| Ethyl Acetate/Hexane | A common system for compounds of intermediate polarity. | Dissolve in a minimum of hot ethyl acetate, and add hexane as the anti-solvent. |
| Acetonitrile/Water | Acetonitrile is a versatile polar aprotic solvent. | Similar to the ethanol/water system. |
Workflow for Solvent System Selection:
Caption: Workflow for selecting a suitable recrystallization solvent system.
Question 3: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals.
Causes and Prevention Strategies:
-
Solution is too concentrated: The solubility of the compound in the hot solvent is too high.
-
Action: Add more of the primary solvent to the hot mixture to decrease the saturation.
-
-
Cooling is too rapid: This doesn't allow sufficient time for crystal nucleation and growth.
-
Action: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
-
Inappropriate solvent system: The solvent may have a boiling point that is too high relative to the melting point of the compound-impurity mixture.
-
Action: Try a lower-boiling point solvent system.
-
Question 4: HPLC analysis shows a persistent impurity peak with a similar retention time to my product. How can I resolve this?
This strongly suggests the presence of an isomeric impurity, such as 5-Fluoronicotinic acid, or a closely related analogue.
Troubleshooting HPLC and Purification:
-
Optimize HPLC Method:
-
Change the Stationary Phase: If you are using a standard C18 column, try a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic compounds.
-
Modify the Mobile Phase: Adjust the pH of the aqueous component. Since this compound is acidic, small changes in pH can alter its ionization state and retention time, potentially resolving it from a neutral or differently acidic impurity. Adding a small amount of an ion-pairing agent might also be effective.
-
-
Preparative Chromatography:
-
Once you have an optimized analytical HPLC method with good separation (resolution > 1.5), it can be scaled up to a preparative HPLC system for purification.
-
-
Chemical Derivatization:
-
In some challenging cases, it may be possible to selectively react either the desired product or the impurity to form a derivative with significantly different properties, allowing for easier separation. This is a more advanced technique and requires careful consideration of the subsequent removal of the derivatizing agent.
-
III. Step-by-Step Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol is a starting point and should be optimized based on your specific impurity profile and scale.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen primary hot solvent (e.g., ethanol) to dissolve the solid completely with heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Binary Solvent: While the solution of the primary solvent is hot, add the anti-solvent (e.g., water or heptane) dropwise until the solution becomes faintly turbid. Add a few drops of the hot primary solvent to redissolve the precipitate and then allow the clear solution to cool slowly.
-
-
Crystal Growth: Cover the flask and leave it undisturbed to allow for slow crystal formation. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent or a suitable cold washing solvent in which the product is sparingly soluble.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction for Removing Neutral Impurities
This technique leverages the acidic nature of the carboxylic acid group.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate.
-
Aqueous Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The this compound will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with an acid like 1 M HCl until the pH is around 3-4, causing the purified this compound to precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Decision Tree for Purification Strategy:
Caption: Decision tree for selecting a purification strategy based on the impurity profile.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? Pure this compound is typically a white to off-white solid.[1] Its melting point is reported in the range of 144-148 °C.
Q2: How can I monitor the progress of my purification? Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively assess the purification at each step. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.
Q3: Is this compound stable to heat? It has a boiling point of approximately 309.4 °C, indicating good thermal stability.[1] However, for drying purposes, it is always advisable to use the lowest effective temperature under vacuum to prevent any potential degradation.
Q4: Can I use activated carbon to decolorize my this compound solution? Yes, if your crude product has colored impurities, you can add a small amount of activated carbon to the hot solution before the hot filtration step. Use it sparingly, as it can adsorb some of your desired product, leading to lower yields.
Q5: My yield is very low after recrystallization. What can I do? Low yield can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Try to use the minimum amount of hot solvent required for complete dissolution.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Multiple recrystallizations: Each recrystallization step will inevitably lead to some loss of material. To improve yield, you can try to recover a second crop of crystals by concentrating the mother liquor and cooling again, although this second crop may be of lower purity.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Google Patents. (2022). CN115433122A - Preparation method of this compound. Retrieved from --INVALID-LINK--
-
Vertex AI Search. (n.d.). Exploring this compound: Properties, Applications, and Suppliers.
-
Vertex AI Search. (n.d.). Exploring the Role of this compound in Advanced Medicinal Chemistry.
References
Technical Support Center: Stability of 6-Fluoronicotinic Acid Amides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Fluoronicotinic acid amides. This guide is designed to provide in-depth, field-proven insights into the stability challenges you may encounter during your experiments. We will move beyond simple protocols to explain the underlying chemical principles, helping you design robust experiments, troubleshoot issues, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common questions regarding the stability of this compound amides, providing a foundational understanding of the molecule's behavior.
Q1: What are the primary stability concerns for this compound amides?
A1: The stability of a this compound amide is primarily governed by the interplay of its three key structural features: the pyridine ring, the amide linkage, and the fluorine substituent.
-
The Amide Bond: This is the most common point of failure. The amide bond, while generally robust, is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the molecule into this compound and the corresponding amine.[1][2] The stability of this bond is rooted in the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.[3]
-
The Fluorinated Pyridine Ring: The presence of a highly electronegative fluorine atom at the 6-position influences the electron density of the pyridine ring. This can affect the molecule's susceptibility to nucleophilic attack and its overall metabolic stability. Generally, fluorination is known to enhance metabolic stability by strengthening the C-F bond compared to a C-H bond and blocking sites of oxidative metabolism.[4][5][6]
-
Photostability: Aromatic systems, particularly heteroaromatics like pyridine, can absorb UV light, potentially leading to photodegradation. While specific data on this compound amides is scarce, related compounds such as 6-chloronicotinic acid are known to be involved in photolytic pathways.[7] Therefore, photostability should be considered a potential liability.
Q2: How does pH influence the stability of the amide bond in these compounds?
A2: The amide bond in this compound amides is most stable at a neutral pH. Deviations into acidic or basic territory catalyze its hydrolysis. Understanding the mechanism is key to preventing this degradation.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[1][8] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the C-N bond to form this compound and a protonated amine.[8][9] Because the resulting amine is protonated and non-nucleophilic under acidic conditions, this reaction is generally considered irreversible.[8]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This is typically the rate-determining step. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the amine's conjugate base (an anion), which is a very poor leaving group. This is why heating is often required.[1] The resulting amine anion immediately abstracts a proton from the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and the free amine.[2][9]
Diagram: General Hydrolysis Pathways Below is a diagram illustrating the fundamental mechanisms of acid- and base-catalyzed hydrolysis for a generic this compound amide.
Caption: Acid- and base-catalyzed hydrolysis of this compound amides.
Q3: Are these compounds susceptible to photodegradation, and how should I test for it?
A3: Yes, there is a potential for photodegradation. The pyridine ring can absorb light in the UV spectrum, which can provide the energy to initiate degradation reactions. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized protocol for photostability testing.[10]
The core principle is to expose the compound, both as a solid drug substance and in solution, to a controlled source of light that mimics the UV and visible spectrum of sunlight.
Recommended Photostability Testing Protocol:
-
Sample Preparation: Prepare samples of the solid this compound amide and a solution in a relevant solvent. Prepare a "dark" control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Place the samples in a photostability chamber. According to ICH Q1B, the total exposure should be no less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light.[10]
-
Analysis: After exposure, analyze the light-exposed samples and the dark control using a validated, stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms. Significant formation of new peaks or a decrease in the parent peak area in the light-exposed sample compared to the dark control indicates photosensitivity. Any major degradants should be identified.
Part 2: Troubleshooting Guide - Forced Degradation Studies
Forced degradation (or stress testing) is a critical step in drug development. It helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12]
Q4: How do I design a comprehensive forced degradation study for a novel this compound amide?
A4: A systematic approach is essential. The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are detectable without completely destroying the sample.[13] You will need to test the compound's stability under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | To simulate acidic environments and catalyze amide hydrolysis.[11] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 72 hours | To simulate alkaline environments and catalyze amide hydrolysis.[11] |
| Neutral Hydrolysis | Purified Water | 60 °C | 24 - 72 hours | To assess the stability of the compound in an aqueous, neutral pH environment. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To evaluate susceptibility to oxidative degradation.[11][14] |
| Thermal (Solid) | Dry Heat Oven | 105 °C | 24 - 48 hours | To assess the solid-state stability of the drug substance at elevated temperatures.[15] |
| Thermal (Solution) | Solution at 60 °C | 60 °C | 48 hours | To assess the stability of the compound in solution at elevated temperatures. |
| Photolytic | ICH Q1B Option 2 | Ambient | Per ICH Q1B | To assess degradation upon exposure to UV and visible light.[10] |
Note: These are starting points. The conditions may need to be adjusted (e.g., changing acid/base concentration, temperature, or time) to achieve the target 5-20% degradation.
Diagram: Forced Degradation Experimental Workflow
Caption: A systematic workflow for conducting forced degradation studies.
Q5: I'm not seeing any degradation in my stress studies. What should I do?
A5: This indicates your compound is highly stable under the initial conditions, which is often a desirable property. However, for the purpose of a forced degradation study, you must demonstrate the specificity of your analytical method. If no degradation is observed, you should progressively increase the severity of the stress conditions.
Troubleshooting Steps for No Degradation:
-
Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M or even 5 M.
-
Increase Temperature: Raise the temperature from 60 °C to 80 °C or reflux conditions.
-
Increase Duration: Extend the study time from 24 hours to 72 hours or longer.
-
For Photostability: If no degradation occurs under standard ICH Q1B conditions, you can report the compound as photostable. Forcing degradation beyond these conditions is not typically required.[10]
Conversely, if you see excessive degradation (>50%), you should reduce the stressor concentration, temperature, or duration of the study.
Q6: What are the best analytical methods for stability testing?
A6: The workhorse for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .
A method is "stability-indicating" if it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate the degradation products from the parent peak and from each other.[15]
-
Methodology: A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common starting point. A photodiode array (PDA) detector is crucial as it can assess the spectral purity of each peak, helping to ensure that no degradants are co-eluting with the parent compound.
-
Identification of Degradants: For identifying the structure of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable. It provides the molecular weight of the degradants, and tandem MS (MS/MS) can provide fragmentation data to help elucidate the structure.[7][16] For definitive structural confirmation, preparative HPLC can be used to isolate the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
Part 3: Experimental Protocol
Protocol 1: General Purpose Stability-Indicating RP-HPLC Method Development
This protocol provides a starting point for developing a method to analyze this compound amides and their degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatography data system (CDS).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA scan from 200-400 nm; extract chromatogram at the λmax of the parent compound (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
-
For forced degradation samples, neutralize acidic/basic solutions before injection if necessary and dilute to the same concentration.
-
-
Method Validation:
-
Inject a mixture of the stressed samples to ensure resolution between the parent peak and all degradant peaks.
-
Adjust the gradient, mobile phase pH, or organic solvent (e.g., methanol instead of acetonitrile) as needed to achieve adequate separation (Resolution > 1.5).
-
Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments [frontiersin.org]
Technical Support Center: Degradation Pathways and Troubleshooting for 6-Fluoronicotinic Acid Derivatives
Welcome to the technical support center dedicated to providing in-depth guidance on the stability and degradation of 6-fluoronicotinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during experimental work with these valuable fluorinated building blocks.
The unique properties imparted by the fluorine atom, such as enhanced metabolic stability and altered lipophilicity, make this compound a crucial intermediate in medicinal chemistry.[1] However, understanding its stability under various stress conditions is paramount to ensuring the integrity of your research and the quality of your synthesized compounds. This guide provides a framework for identifying potential degradation pathways and offers practical troubleshooting strategies in a user-friendly question-and-answer format.
Section 1: Hydrolytic Degradation
The stability of this compound derivatives in aqueous environments, particularly at different pH values, is a primary concern during synthesis, purification, and formulation.
Q1: My this compound ester appears to be degrading during aqueous workup after saponification. What is the likely degradation product and how can I confirm it?
A1: The most probable degradation pathway for a this compound ester under basic (saponification) or acidic conditions is the hydrolysis of the ester linkage to yield this compound and the corresponding alcohol.[2][3] The carbon-fluorine bond on the pyridine ring is generally robust and less susceptible to hydrolysis under standard workup conditions.
Troubleshooting Workflow:
-
Isolate the Degradation Product: After your aqueous workup, carefully acidify the aqueous layer (if the workup was basic) to a pH of 3-4 to precipitate the carboxylic acid.[4] Collect the precipitate by filtration.
-
Analytical Confirmation:
-
LC-MS Analysis: Dissolve a small amount of the isolated product and a standard of this compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze both by LC-MS. The degradation product should have the same retention time and mass-to-charge ratio (m/z) as the this compound standard.
-
NMR Spectroscopy: Acquire a ¹H and ¹³C NMR spectrum of the isolated product. Compare the spectra with a reference spectrum of this compound. The disappearance of signals corresponding to the alcohol moiety of the ester and the appearance of a characteristic carboxylic acid proton signal are indicative of hydrolysis.
-
Q2: I am working with this compound itself under harsh acidic conditions and high temperatures and I'm observing the formation of a new, more polar impurity. What could this be?
A2: Under forcing acidic conditions (e.g., strong acid and heat), it is plausible that the fluorine atom at the 6-position undergoes nucleophilic aromatic substitution by water (hydrolysis) to form 6-hydroxynicotinic acid. While the C-F bond is strong, it is the most likely site of reaction on the pyridine ring under these conditions.
Proposed Degradation Pathway:
Caption: Proposed acidic hydrolysis of this compound.
Troubleshooting and Identification:
-
Comparative Analysis: Synthesize or procure a standard of 6-hydroxynicotinic acid.[5][6][7][8]
-
UPLC-MS/MS: Develop a UPLC-MS/MS method to separate the starting material from the impurity. The suspected 6-hydroxynicotinic acid will have a different retention time (likely shorter due to increased polarity) and a distinct m/z value.
-
NMR Characterization: Isolate the impurity using preparative HPLC and characterize it by ¹H and ¹³C NMR. The NMR spectra of 6-hydroxynicotinic acid are well-documented and can be used for confirmation.[1][9][10][11][12]
Section 2: Oxidative Degradation
Oxidative stability is crucial, especially when reactions involve oxidizing agents or when there is a potential for exposure to atmospheric oxygen over time.
Q3: I am performing a reaction with a this compound derivative in the presence of an oxidizing agent (e.g., H₂O₂) and I'm seeing an unexpected byproduct. What are the possible oxidative degradation pathways?
A3: The pyridine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. It is also possible, though less common under mild conditions, for oxidative cleavage of the pyridine ring to occur. The fluorine atom is generally stable to oxidation.
Potential Oxidative Degradation Pathway:
Caption: Potential N-oxidation of a this compound derivative.
Troubleshooting Steps:
-
LC-MS Analysis: The N-oxide will have a mass increase of 16 amu compared to the starting material. Monitor your reaction by LC-MS to detect this mass change.
-
NMR Spectroscopy: The formation of an N-oxide will cause a downfield shift of the pyridine protons in the ¹H NMR spectrum.
-
Controlled Experiment: Run a small-scale experiment with your this compound derivative and the oxidizing agent under controlled conditions to confirm the formation of the byproduct.
Section 3: Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of organic molecules. This is a critical consideration for the storage and handling of photosensitive compounds.
Q4: My this compound derivative seems to be degrading upon exposure to light. What are the likely photodegradation pathways and products?
A4: Based on studies of related fluorinated and chlorinated nicotinic acids, photodegradation can proceed through several pathways.[13][14][15] The most probable transformations include:
-
Hydroxylation: Cleavage of the C-F bond and substitution with a hydroxyl group to form the corresponding 6-hydroxy derivative.
-
Decarboxylation: Loss of the carboxylic acid group to form 2-fluoropyridine.
-
Ring Opening/Rearrangement: More extensive degradation can lead to the formation of smaller, non-aromatic fragments.
Proposed Photodegradation Pathways:
Caption: Potential photodegradation pathways for this compound derivatives.
Troubleshooting and Mitigation:
-
Conduct a Photostability Study: Expose a solution of your compound to a controlled light source (simulating daylight or UV light) and monitor the formation of degradation products by UPLC-MS over time. A dark control sample should be run in parallel.
-
Product Identification: Use LC-MS/MS to identify the masses of the degradation products and compare them to the expected masses of potential photoproducts.
-
Protective Measures: Store all this compound derivatives in amber vials or protected from light to minimize photodegradation.
Section 4: Thermal Degradation
Understanding the thermal stability of your compounds is essential for setting appropriate reaction temperatures and for long-term storage.
Q5: I am concerned about the thermal stability of my this compound derivative during a high-temperature reaction. What is the likely thermal degradation pathway?
A5: The most common thermal degradation pathway for many carboxylic acids is decarboxylation. For this compound, this would result in the formation of 2-fluoropyridine. The pyridine ring and the C-F bond are generally thermally stable at moderately high temperatures.
Expected Thermal Degradation:
Caption: Proposed thermal decarboxylation of this compound.
Troubleshooting and Analysis:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature of your compound, perform a TGA analysis. This will show the temperature at which mass loss (due to decarboxylation or other decomposition) occurs.
-
Headspace GC-MS: If you suspect thermal decomposition during a reaction, you can analyze the headspace of the reaction vessel by GC-MS to detect volatile degradation products like 2-fluoropyridine.
-
Reaction Monitoring: Monitor your high-temperature reactions closely by UPLC-MS to track the disappearance of the starting material and the appearance of any degradation products.
Section 5: Analytical Troubleshooting Guide
A robust analytical method is key to identifying and quantifying degradation products.
| Issue | Potential Cause | Troubleshooting Steps |
| Co-eluting peaks in UPLC | Inadequate chromatographic separation. | - Optimize the mobile phase composition (e.g., gradient, pH).- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Adjust the column temperature. |
| Poor peak shape | Column overload, inappropriate solvent for injection, or secondary interactions. | - Dilute the sample.- Ensure the injection solvent is compatible with the mobile phase.- Adjust the mobile phase pH to suppress ionization of the analyte. |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature, or pressure. | - Ensure the mobile phase is well-mixed and degassed.- Check the column temperature controller.- Inspect the UPLC system for leaks or pressure fluctuations. |
| Difficulty identifying unknown peaks | Lack of reference standards or complex fragmentation patterns in MS. | - Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.- Perform MS/MS fragmentation studies to elucidate the structure.- If possible, isolate the impurity by preparative HPLC for NMR characterization.[16][17][18] |
References
- 1. hmdb.ca [hmdb.ca]
- 2. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 8. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 9. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]
- 11. hmdb.ca [hmdb.ca]
- 12. apexbt.com [apexbt.com]
- 13. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 14. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biotech-spain.com [biotech-spain.com]
- 18. chimia.ch [chimia.ch]
Technical Support Center: Troubleshooting Low Yield in 6-Fluoronicotinic Acid Coupling Reactions
Welcome to our dedicated technical support center for optimizing coupling reactions with 6-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. As a key building block in medicinal chemistry, successful coupling of this compound is crucial for the synthesis of a wide range of therapeutic agents and imaging probes.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My amide or ester coupling reaction with this compound is resulting in a low or no yield. What are the most likely causes?
Low yields in coupling reactions involving this compound can stem from several factors, often related to reagent quality, reaction setup, or the specific choice of coupling agents and conditions. The primary culprits are typically incomplete activation of the carboxylic acid, issues with the nucleophile (amine or alcohol), or suboptimal reaction parameters.[2]
Here's a breakdown of potential causes and immediate troubleshooting steps:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine or alcohol. If the coupling reagent is inefficient or used in insufficient quantities, this activation will be incomplete.[2]
-
Nucleophile Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic. This acid-base reaction can compete with the desired coupling.[2] For alcohols in esterifications, steric hindrance can significantly slow down the reaction.
-
Presence of Water: Amide and ester coupling reactions are highly sensitive to moisture. Water can hydrolyze the activated intermediate of the carboxylic acid, reverting it to the starting material and preventing product formation.[3][4]
-
Suboptimal Reagent Choice: The electronic properties of this compound, specifically the electron-withdrawing effect of the fluorine atom and the pyridine ring, can influence the reactivity of the carboxylic acid. The choice of coupling reagent and base is therefore critical.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[5]
Question 2: How do I choose the right coupling reagent for this compound?
The selection of an appropriate coupling reagent is paramount for achieving high yields. For this compound, which is an electron-deficient heteroaromatic carboxylic acid, certain reagents are generally more effective.
| Coupling Reagent Class | Examples | Suitability for this compound | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Good for routine couplings. | Often used with additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[2][6] The urea byproduct from DCC can be difficult to remove.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered substrates. | PyAOP is particularly efficient for challenging couplings.[6] Byproducts are generally water-soluble, simplifying purification. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Highly Recommended. Known for fast reaction times and minimal side reactions. | HATU is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester intermediate. |
Recommendation: For problematic couplings with this compound, HATU is an excellent starting point due to its high reactivity and ability to minimize side reactions.
Visualizing the Activation Process
To better understand the role of the coupling reagent, the following diagram illustrates the general mechanism of carboxylic acid activation by a uronium salt like HATU, forming a highly reactive activated ester intermediate that is readily attacked by the nucleophile (amine or alcohol).
Caption: General workflow for coupling reactions.
Question 3: I'm observing multiple byproducts in my reaction. What are the common side reactions and how can I mitigate them?
Side reactions can significantly reduce the yield of your desired product. Here are some common culprits when working with this compound:
-
Epimerization/Racemization: If your amine or alcohol contains a chiral center, the harshness of some coupling conditions can lead to a loss of stereochemical integrity.
-
Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[2] Running the reaction at a lower temperature can also be beneficial.
-
-
Formation of Symmetric Anhydride: The activated acyl intermediate can sometimes react with another molecule of the carboxylic acid, which can affect the reaction kinetics.[7]
-
Solution: This is often a sign of slow reaction with the intended nucleophile. Ensure your amine or alcohol is sufficiently nucleophilic and present in the correct stoichiometry.
-
-
Decarboxylation: While less common under standard coupling conditions, heating nicotinic acids can lead to decarboxylation.[8]
-
Solution: Avoid excessive heating during the reaction. Most modern coupling reactions proceed efficiently at room temperature.
-
Question 4: My reaction seems to stall, and I have unreacted starting material. How can I drive the reaction to completion?
A stalled reaction is a common issue that can often be resolved by systematically evaluating your reaction conditions.
Caption: Troubleshooting workflow for stalled reactions.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure your this compound, amine/alcohol, and coupling reagents are pure and dry. Impurities can inhibit the reaction.
-
Double-check the molar equivalents. A common starting point is a slight excess of the amine/alcohol and coupling reagent relative to the carboxylic acid.[7]
-
-
Ensure Anhydrous Conditions:
-
Optimize the Base:
-
Consider Solvent Effects:
-
Increase Reaction Time or Temperature:
-
Monitor the reaction by TLC or LC-MS. If it has stalled, allowing it to stir for a longer period (e.g., overnight) may be sufficient.
-
If extending the time doesn't work, a modest increase in temperature (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound using HATU
This protocol provides a robust starting point for the amide coupling of this compound.
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF.
-
-
Activation:
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Fischer Esterification of this compound
For simple, unhindered alcohols, a classic Fischer esterification can be effective, though it is an equilibrium-driven process.
-
Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
-
Catalysis:
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5 mol%).
-
-
Reaction:
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus if a solvent like toluene is used.[9]
-
-
Workup:
-
After cooling to room temperature, carefully neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent.
-
-
Purification:
-
Wash the organic layer, dry, and concentrate. Purify the crude ester as needed.
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving the Solubility of 6-Fluoronicotinic Acid for Reactions
Welcome to the technical support center for 6-Fluoronicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during chemical reactions. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested strategies to ensure your experiments are successful.
Introduction: Understanding the Challenge
This compound is a valuable building block in pharmaceutical and medicinal chemistry, often used in the synthesis of bioactive molecules.[1] Its structure, featuring both a carboxylic acid and a fluorine-substituted pyridine ring, presents a unique set of solubility characteristics. While generally soluble in water and common organic solvents, its solubility can be limited in specific reaction systems, leading to poor reaction kinetics, low yields, and purification difficulties.[2] This guide will address these challenges head-on with a question-and-answer format, providing both the "how" and the "why" behind each technique.
Part 1: Troubleshooting Guide - Common Solubility Issues
This section addresses specific problems you might be facing in the lab and offers direct solutions.
Q1: My this compound is not dissolving in my aprotic organic solvent (e.g., DCM, THF, Dioxane) for an amide coupling reaction. What should I do?
This is a frequent challenge, as the polar carboxylic acid group and the pyridine nitrogen can lead to strong intermolecular hydrogen bonding, making it behave more like a salt with limited solubility in less polar organic solvents.
Immediate Steps:
-
Gentle Heating: Try warming the mixture to 40-50°C. This can often be enough to overcome the lattice energy of the solid.
-
Sonication: Use an ultrasonic bath to break up solid aggregates and enhance dissolution.
Advanced Strategies:
-
Co-solvent Addition: Introduce a small amount of a more polar, aprotic co-solvent like DMF or DMSO.[3][4][5][6] These solvents are excellent at disrupting hydrogen bonds. Start with 5-10% (v/v) and increase if necessary. Be mindful that co-solvents can sometimes complicate downstream purification.
-
In-situ Salt Formation (Non-aqueous): If your reaction conditions permit, adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid. The resulting ammonium salt is often more soluble in organic solvents. This is a common practice in amide coupling reactions.[7]
Protocol: Solubility Enhancement via Co-solvent Addition
-
To your reaction vessel containing this compound and the primary aprotic solvent (e.g., 10 mL DCM), add DMF dropwise while stirring.
-
Monitor for dissolution after each addition.
-
Once dissolved, proceed with the addition of other reagents.
Q2: I'm performing an esterification reaction in an alcohol solvent (e.g., methanol, ethanol), but the reaction is slow and appears heterogeneous. How can I improve this?
While this compound has some solubility in alcohols, it can be limited, especially at higher concentrations.[8][9][10][11] The reaction rate is directly proportional to the concentration of the dissolved acid.
Causality: The self-association of carboxylic acids through hydrogen bonding competes with solvation by the alcohol. The equilibrium between the solid and dissolved states can be slow to reach.
Solutions:
-
Acid Catalyst: The addition of a strong acid catalyst (e.g., H₂SO₄, HCl) not only catalyzes the esterification but also protonates the pyridine nitrogen. This increases the overall polarity and can enhance solubility in the polar alcohol solvent.
-
Elevated Temperature: Refluxing the reaction mixture is a standard procedure for Fischer esterification and will significantly increase both solubility and reaction rate.[12]
Workflow for Improved Esterification:
Caption: Workflow for enhancing esterification reactions.
Q3: My reaction in an aqueous buffer is failing, and I suspect the this compound is crashing out upon pH adjustment. How can I maintain its solubility?
The solubility of this compound is highly pH-dependent due to its carboxylic acid group and the basic pyridine nitrogen.
Underlying Principle:
-
Acidic pH (below pKa of carboxyl): The compound is protonated and exists as a cation, which is generally water-soluble.
-
Neutral pH (between pKa of carboxyl and pyridine): It exists as a zwitterion or a neutral molecule, which often has the lowest aqueous solubility.[8]
-
Basic pH (above pKa of carboxyl): It is deprotonated to form a carboxylate salt, which is typically very soluble in water.[13]
Troubleshooting Steps:
-
Determine the Optimal pH Range: If possible, run the reaction at a pH where the acid is in its soluble salt form (pH > 5).
-
Use a Co-solvent: If the reaction must be run near the isoelectric point (point of minimum solubility), adding a water-miscible organic co-solvent like ethanol, isopropanol, or DMSO can help keep it in solution.[]
-
Controlled Addition: Instead of adding all reagents at once, try a slow, controlled addition of the reagent that causes the pH change, allowing the reaction to proceed as the soluble species is consumed.
Data Summary: pH-Dependent Solubility
| pH Range | Dominant Species | Expected Aqueous Solubility |
| < 2 | Cationic | High |
| 3 - 4.5 | Zwitterionic/Neutral | Low |
| > 5 | Anionic (carboxylate) | Very High |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving this compound?
For general purposes, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices due to their ability to disrupt the strong intermolecular hydrogen bonds of the acid. For reactions where these are not suitable, polar protic solvents like methanol and ethanol are good alternatives, especially with heating.[9][11]
Q2: Can I increase the solubility by converting it to a salt beforehand?
Yes, this is a highly effective strategy.[15][16][17][18]
Protocol: Preparation of a Soluble Salt
-
Dissolve the this compound in a suitable solvent (e.g., methanol or water).
-
Add one equivalent of a base (e.g., NaOH, KOH for aqueous solutions; TEA for organic solutions).
-
Stir until a clear solution is formed.
-
The solvent can then be evaporated to isolate the salt, or the solution can be used directly in the subsequent reaction.
This pre-formation of the salt ensures that you start with a fully dissolved reagent.
Q3: Are there any solvent systems I should avoid?
Non-polar hydrocarbon solvents like hexane, heptane, and toluene are generally poor choices for dissolving this compound due to the large polarity mismatch. Chlorinated solvents like dichloromethane (DCM) and chloroform can also be problematic without a co-solvent.[19]
Q4: How does the fluorine atom affect the solubility compared to nicotinic acid?
The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid group. This can slightly alter the pKa and the pH range of minimum solubility.[13] The fluorine substitution also increases the molecule's overall lipophilicity, which can subtly influence its solubility profile in various organic solvents.[20][21]
Q5: I am performing an electrophilic aromatic substitution on the pyridine ring. What are the best solvent considerations?
Electrophilic aromatic substitution (EAS) reactions often require strong acids (e.g., fuming sulfuric acid for sulfonation, or a mixture of nitric and sulfuric acids for nitration).[22] In these cases, the strong acid itself acts as the solvent, and this compound will readily dissolve due to protonation. It is crucial to ensure the reaction is anhydrous if required by the specific EAS mechanism.
Logical Flow for Solvent Selection:
Caption: Decision tree for selecting a solubility strategy.
References
- 1. ossila.com [ossila.com]
- 2. chembk.com [chembk.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. longdom.org [longdom.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. bepls.com [bepls.com]
- 7. benchchem.com [benchchem.com]
- 8. refp.cohlife.org [refp.cohlife.org]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjpdft.com [rjpdft.com]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. innospk.com [innospk.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Preventing decomposition of 6-Fluoronicotinic acid during storage
Technical Support Center: 6-Fluoronicotinic Acid
A Guide to Ensuring Stability and Preventing Decomposition in Research Applications
Welcome to the technical support resource for this compound (CAS 403-45-2). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical fluorinated building block.[1][2] The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth, experience-driven answers and protocols to ensure the long-term stability of this compound in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximum shelf-life, solid this compound should be stored at ambient or room temperature in a tightly sealed container.[3][4][5] The primary environmental factors to control are moisture and light. We recommend using an opaque container (or an amber vial) and storing it in a dry, dark place such as a desiccator or a controlled-atmosphere cabinet. While the substance is stable under normal conditions, meticulous control of the storage environment prevents slow, long-term degradation that might not be immediately apparent.[3]
Q2: My solid this compound, which was originally a white powder, has developed a slight yellow or off-white tint. Is it still usable?
A color change from the expected white or off-white solid is a primary visual indicator of potential degradation.[6][7] This can be caused by exposure to light (photodecomposition) or interaction with atmospheric contaminants.
Causality: The pyridine ring and carboxylic acid functional groups can be susceptible to subtle oxidative or other degradative processes that generate chromophores (color-absorbing impurities). Before using the material in a sensitive synthesis or biological assay, its purity must be re-verified. A simple melting point determination can be a first-pass check; a significant depression or broadening of the melting range (typically 144-148°C) suggests the presence of impurities.[6][7] For a definitive answer, we recommend analytical validation via RP-HPLC or ¹H-NMR to quantify the purity.
Q3: What are the most likely decomposition pathways for this compound?
While specific degradation pathways for this molecule are not extensively documented in dedicated studies, we can infer the most probable routes based on the chemical functionalities present and principles from related compounds.
-
Hydrolysis: The C-F bond on the pyridine ring is relatively stable but can be susceptible to nucleophilic aromatic substitution (hydrolysis) under harsh acidic or basic conditions, especially with prolonged heating. This would result in the formation of 6-Hydroxynicotinic acid. Synthesis procedures often involve hydrolysis as a final step, indicating the compound can withstand moderate acid/base exposure for several hours at room temperature.[8][9]
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, although this typically requires significant heat (often >200°C) unless catalyzed.[10] Given the melting point of ~144-148°C, thermal decarboxylation is unlikely to be a concern during storage but could be a consideration in high-temperature reactions.[6]
Q4: I need to make a stock solution. What is the best solvent, and how should I store it?
The choice of solvent depends on the intended application and required storage duration.
-
For Organic Synthesis: If the next step is an organic reaction, dissolving in anhydrous solvents like DMF or THF is common.[8][9] These solutions should be prepared fresh and used promptly. If short-term storage is necessary, keep the solution under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to minimize reaction with trace water or oxygen.
-
For Biological Assays (Aqueous Solutions): Preparing aqueous stock solutions requires more care due to the potential for hydrolysis.
-
Prepare solutions fresh whenever possible.
-
If storage is required, use a buffered solution (pH 6.5-7.5). Avoid highly acidic or basic conditions.
-
Sterile filter the solution into a sterile, sealed vial.
-
For storage longer than a day, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Q5: How can I definitively test the purity and stability of my this compound?
A stability-indicating analytical method is crucial for quality control. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this purpose.[11][12]
Self-Validating System: A robust HPLC method should be able to separate the intact this compound from any potential degradants. To validate this, a forced degradation study is recommended. In this study, the compound is intentionally stressed under various conditions (acid, base, oxidation, heat, light) to generate degradation products. The analytical method is then proven to be effective if it can resolve the parent peak from all stress-induced impurity peaks.[11]
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Action & Explanation |
| Poor or inconsistent yield in synthesis. | Degraded Starting Material: The molar amount of active reactant is lower than calculated due to the presence of impurities. | 1. Re-verify Purity: Use RP-HPLC to determine the exact purity of your this compound lot. 2. Adjust Stoichiometry: Based on the purity, adjust the mass of starting material used. 3. Procure New Material: If degradation is significant (>5%), it is best to use a new, verified batch. |
| Unexpected peaks in mass spectrometry of the product. | Reaction with Impurities: Degradants from the starting material are participating in the reaction. | 1. Characterize Impurities: Attempt to identify the unexpected masses. Do they correspond to potential degradants like 6-Hydroxynicotinic acid? 2. Purify Starting Material: If necessary, the this compound can be recrystallized to improve its purity before use. |
| Stock solution appears cloudy or has precipitated. | 1. Poor Solubility: The concentration may be too high for the chosen solvent. 2. Degradation: A degradant with lower solubility may have formed and precipitated. 3. pH Shift: For aqueous solutions, a change in pH can affect solubility. | 1. Check Solubility Limits: Gently warm and sonicate the solution. If it redissolves, it may be a solubility issue. 2. Analyze Supernatant: Centrifuge the sample and analyze the clear supernatant via HPLC to check for degradation. 3. Buffer Aqueous Solutions: Ensure aqueous stocks are adequately buffered to maintain a stable pH. |
Experimental Protocols & Visualizations
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Inspect: Upon receipt, visually inspect the compound. It should be a white to off-white crystalline powder.[6]
-
Container: Use the original supplier container if it is opaque and has a secure, tight-fitting cap. If repackaging, use an amber glass vial with a PTFE-lined cap.
-
Atmosphere: For maximum protection, briefly flush the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces moisture and oxygen.
-
Location: Place the sealed vial inside a secondary container, such as a desiccator cabinet with active desiccant (e.g., silica gel). Store the desiccator in a dark, room-temperature location away from direct sunlight and heat sources.[3][6]
Diagram 1: Troubleshooting Workflow for Purity Issues
This flowchart guides researchers in diagnosing issues that may stem from compound degradation.
Caption: Troubleshooting flowchart for suspected degradation of this compound.
Diagram 2: Workflow for a Forced Degradation Study
This diagram outlines the steps for a forced degradation study to develop a stability-indicating HPLC method.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. innospk.com [innospk.com]
- 7. This compound | 403-45-2 [chemicalbook.com]
- 8. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
Managing reaction byproducts in 6-Fluoronicotinic acid synthesis
Welcome to the technical support center for the synthesis of 6-Fluoronicotinic Acid (CAS 403-45-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic process. This compound is a critical building block in medicinal chemistry, often used as a molecular scaffold for active pharmaceutical ingredients (APIs) and as an intermediate for PET tracers.[1][2][3] Its successful synthesis, free from interfering byproducts, is paramount for downstream applications.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each recommendation.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
Q1: What is the most common synthetic route for this compound and what are its main challenges?
A1: A prevalent and industrially relevant route involves two key steps:
-
Fluorination: A nucleophilic aromatic substitution (SNAr), often a Halex reaction, to replace a halogen (typically chlorine) at the 6-position of a pyridine ring with fluorine. A common starting material is 2-fluoro-5-methylpyridine.[4]
-
Oxidation: The oxidation of the methyl group at the 5-position to a carboxylic acid.[4][5]
The primary challenges are managing competing side reactions in each step. In fluorination, this includes incomplete reaction and hydrolysis. In oxidation, challenges include incomplete conversion and over-oxidation, which can lead to tar formation.[6]
Q2: My final product yield is consistently low. Are byproducts the likely cause?
A2: Yes, low yield is very often a direct consequence of byproduct formation. Each side reaction consumes starting material or intermediate, directly reducing the theoretical maximum yield. For instance, the oxidation of 2-fluoro-5-methylpyridine with potassium permanganate can have yields around 45% due to the formation of manganese dioxide waste and other side reactions.[7] Identifying and suppressing these side pathways is the most effective strategy for improving overall yield.
Q3: How can I quickly assess the purity of my crude product during the synthesis?
A3: Thin-Layer Chromatography (TLC) is the most immediate method for in-process monitoring. By co-spotting your reaction mixture with the starting material and, if available, a standard of the desired product, you can visually track the consumption of reactants and the formation of the product. The appearance of unexpected spots indicates byproduct formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Section 2: In-Depth Troubleshooting Guides
This section addresses specific problems you may encounter. Each guide follows a "Symptom-Cause-Solution" framework.
Guide 1: Issues in the Fluorination Step (Halex Reaction)
The Halex reaction is a powerful method for introducing fluorine into electron-poor aromatic systems, like a pyridine ring, by displacing a chloride or bromide.[8] However, it requires careful control of conditions.
Symptom: Incomplete conversion; significant amount of starting material (e.g., 6-chloro- or 6-bromonicotinic precursor) remains in the crude product.
-
Primary Cause 1: Insufficiently Anhydrous Conditions.
-
Causality: Water in the reaction mixture competes with the fluoride anion as a nucleophile, leading to the formation of the corresponding 6-hydroxynicotinic acid byproduct. This side reaction consumes the starting material and complicates purification.
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMSO, DMF, Sulfolane).[9] Potassium fluoride (KF) must be thoroughly dried before use; spray-dried KF is often preferred for its high surface area and low water content.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent the ingress of atmospheric moisture.
-
-
-
Primary Cause 2: Low Reactivity of Fluoride Source.
-
Causality: The nucleophilicity of the fluoride anion is critical. Alkali metal fluorides like KF have low solubility in common aprotic polar solvents. The rate-determining step in SNAr is the initial nucleophilic attack on the ring.[10][11] A highly electronegative fluorine atom activates the ring towards this attack, making it a surprisingly effective reaction despite the strength of the C-F bond formed.[10][11]
-
Solution:
-
Phase-Transfer Catalysis: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium fluoride (TBAF) or 18-crown-6 ether to increase the effective concentration and nucleophilicity of the fluoride ion in the organic phase.[12]
-
Alternative Fluoride Sources: Consider using cesium fluoride (CsF), which is more soluble, or anhydrous tetramethylammonium fluoride, which can facilitate fluorination at lower temperatures.[9][13]
-
Temperature Optimization: Halex reactions often require high temperatures (150–250 °C) to proceed efficiently.[9] Carefully increase the reaction temperature while monitoring for decomposition.
-
-
Guide 2: Issues in the Oxidation Step
The oxidation of a methyl group on the pyridine ring to a carboxylic acid is prone to issues of incomplete reaction or excessive degradation.
Symptom 1: Incomplete oxidation; the crude product contains the starting methylpyridine intermediate.
-
Primary Cause: Insufficient Oxidant or Reaction Time.
-
Causality: The oxidation of a methyl group is a multi-step process. Insufficient equivalents of the oxidizing agent (e.g., KMnO₄) or quenching the reaction prematurely will leave unreacted starting material.
-
Solution:
-
Stoichiometry: Ensure at least the stoichiometric amount of oxidant is used. Often, a slight excess is required. For example, a published procedure using KMnO₄ specifies 2 equivalents.[4]
-
Reaction Monitoring: Monitor the reaction closely by TLC or HPLC until the starting material is fully consumed. Oxidation reactions can be slow, sometimes requiring several hours at elevated temperatures (e.g., 5 hours at 95°C).[4]
-
-
Symptom 2: Low yield of desired product with formation of dark, tar-like substances.
-
Primary Cause: Over-oxidation or Ring Degradation.
-
Causality: Harsh oxidizing conditions (excessively high temperature or too much oxidant) can lead to the breakdown of the pyridine ring itself, resulting in polymerization and tar formation.[6] This is especially true with powerful oxidants like potassium permanganate.
-
Solution:
-
Temperature Control: Maintain a stable reaction temperature. Avoid localized overheating by ensuring efficient stirring and controlled heating (e.g., using an oil bath).
-
Controlled Addition: Add the oxidant in portions over time rather than all at once. This maintains a lower instantaneous concentration of the oxidant, minimizing side reactions.
-
Alternative Oxidants: If tarring is persistent, consider alternative, milder oxidation methods. While strong oxidants like nitric acid or KMnO₄ are common, other systems may offer better control.[14]
-
-
Section 3: Byproduct Identification and Purification
Q4: I see several unexpected spots on my TLC plate. What are the likely identities of these byproducts?
A4: Based on the common synthetic route, the byproducts can be predicted and identified using analytical techniques.
| Potential Byproduct | Originating Step | Expected Analytical Signature (Relative to Product) | Confirmation Method |
| 6-Hydroxynicotinic Acid | Fluorination | More polar (lower Rf on TLC). Different mass in MS. | LC-MS, 1H NMR |
| Unreacted Precursor | Fluorination/Oxidation | Less polar (higher Rf on TLC). | Co-injection with starting material standard in HPLC/GC. |
| 6-Fluoronicotinaldehyde | Oxidation | Intermediate polarity. | LC-MS, 1H NMR (aldehyde proton ~9-10 ppm). |
| Isomeric Byproducts | Starting Material | May have similar polarity but different fragmentation in MS. | High-resolution MS, 2D NMR. |
Q5: What is the best way to purify the final this compound?
A5: The purification strategy depends on the nature of the impurities.
-
For removing unreacted, less polar starting materials:
-
Recrystallization: This is often the most effective method for solid carboxylic acids. Experiment with different solvent systems (e.g., ethanol/water, toluene) to find conditions where the product has high crystallinity and the impurities remain in the mother liquor.
-
-
For removing more polar byproducts (e.g., 6-hydroxynicotinic acid):
-
Acid-Base Extraction: This is a highly effective technique for purifying carboxylic acids.[15]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 3-4.[7] The purified this compound will precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.[7]
-
-
Section 4: Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the primary synthesis pathway and the key junctures where byproducts can form. Understanding these pathways is crucial for effective troubleshooting.
Caption: Synthetic pathway and common byproduct formation points.
References
- 1. innospk.com [innospk.com]
- 2. FCKeditor - Resources Browser [vinoge.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Halex process - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: HPLC Method Development for 6-Fluoronicotinic Acid Purification
Welcome to the technical support center for the HPLC purification of 6-Fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple procedural steps to explain the scientific rationale behind our recommendations, ensuring you have a robust and reliable purification method.
Section 1: Foundational Knowledge & Initial Method Development
Successful HPLC method development begins with a thorough understanding of the analyte. This compound (C₆H₄FNO₂) is a polar, acidic compound. Its physicochemical properties are the primary determinants for selecting the initial chromatographic conditions.
| Property | Value | Implication for HPLC Method Development |
| Molecular Weight | 141.10 g/mol [1] | Standard for small molecule analysis. |
| pKa | ~2.1 (estimated for carboxylic acid) | The mobile phase pH must be carefully controlled. To ensure the analyte is in a single, un-ionized form for good retention and peak shape on a reversed-phase column, the pH should be at least 1.5-2 units below the pKa. A pH of ~2.5 is a good starting point. |
| logP | Low (highly polar) | Indicates the compound is hydrophilic. This presents a challenge for retention on traditional C18 columns, especially with high organic mobile phases. A column designed for polar compounds or a highly aqueous mobile phase may be necessary.[2][3] |
| UV Absorbance (λmax) | ~265-275 nm (estimated based on nicotinic acid structure) | This range is suitable for UV detection, providing a good starting point for setting the detector wavelength. A full UV scan of a standard is recommended for confirmation. |
Core Directive: Establishing a Starting Method
The goal is to develop a reversed-phase HPLC (RP-HPLC) method, which is the most common and versatile mode of chromatography. Given the polar nature of this compound, our initial choices are critical to achieving retention.
Experimental Workflow: Initial Method Development
Step-by-Step Protocol for Initial Method Development
Objective: To achieve retention and a symmetrical peak for this compound.
1. Mobile Phase Preparation (Aqueous - Mobile Phase A):
- Accurately pipette 1.0 mL of formic acid into 999 mL of HPLC-grade water to create a 0.1% solution.
- Alternatively, use orthophosphoric acid to adjust the pH of HPLC-grade water to 2.5.
- Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[4]
- Degas the mobile phase using sonication or online degassing to prevent bubble formation in the pump.[5]
2. Instrument and Column Setup:
- Column: Install a polar-endcapped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 5 µm. These columns are designed to resist "dewetting" or phase collapse in highly aqueous mobile phases.[6]
- Mobile Phase B: Use HPLC-grade Acetonitrile.
- System Purge: Purge both pump lines with their respective mobile phases to remove any old solvents.
3. Initial Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 270 nm
- Injection Volume: 5 µL
- Initial Mobile Phase Composition: 95% A (0.1% Formic Acid in Water) / 5% B (Acetonitrile)
- Run Time: 10 minutes
4. Column Equilibration and System Suitability:
- Equilibrate the column with the initial mobile phase for at least 15-20 column volumes (approximately 20-30 minutes) until a stable baseline is achieved.[7]
- Perform a System Suitability Test (SST) before injecting the sample.[8][9]
- Inject a standard solution of this compound (e.g., 10 µg/mL in mobile phase) five or six times.[10]
- Acceptance Criteria:
- Repeatability (Retention Time): Relative Standard Deviation (%RSD) ≤ 1.0%
- Repeatability (Peak Area): %RSD ≤ 2.0%[11]
- Tailing Factor (T): ≤ 1.5
- Theoretical Plates (N): > 2000
5. First Injection and Evaluation:
- Inject your prepared sample of this compound.
- Analyze the Result:
- No Retention (Peak at void volume): The mobile phase is too strong. Since you are already at 95% aqueous, consider an alternative column like a Phenyl-Hexyl or a porous graphitic carbon (PGC) column, or investigate HILIC mode.[3]
- Good Retention (k' > 2) and Peak Shape: Proceed to method optimization (e.g., gradient development for impurity profiling).
- Poor Peak Shape (Tailing/Fronting): Refer to the Troubleshooting section.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during method development and routine analysis.
Q1: Why is my peak for this compound tailing excessively (Tailing Factor > 1.5)?
A1: Peak tailing for acidic compounds is a common issue, often stemming from unwanted secondary interactions with the stationary phase.
-
Primary Cause: Interaction with residual silanol groups on the silica-based column packing.[12] At a mobile phase pH of 2.5, most silanols are protonated, but some highly acidic silanols can still be ionized and interact with the analyte.
-
Troubleshooting Steps:
-
Confirm Mobile Phase pH: Ensure your mobile phase pH is accurately prepared and is at least 1.5-2 units below the analyte's pKa. A pH that is too high will cause the acid to deprotonate, leading to poor peak shape.
-
Lower the pH: Cautiously lower the mobile phase pH to 2.0 using phosphoric acid. This further suppresses the ionization of both the analyte and residual silanols.
-
Increase Buffer Strength: If using a buffer (like phosphate), increasing the concentration (e.g., from 10mM to 25mM) can help mask residual silanol activity and improve peak shape.[12]
-
Column Overload: Inject a 1:10 dilution of your sample. If the peak shape improves significantly, you are overloading the column.[13] Reduce the sample concentration or injection volume.
-
Column Contamination: The column inlet frit may be partially blocked, or the column itself may be contaminated with strongly retained compounds.[13]
-
Action: Disconnect the column and reverse-flush it to waste with a strong solvent (like 100% Acetonitrile or Isopropanol), following the manufacturer's guidelines.[13] If the problem persists, the column may be compromised and require replacement.
-
-
Q2: My retention time is drifting or shifting between injections. What is the cause?
A2: Retention time instability points to a lack of equilibrium or a change in the HPLC system or mobile phase over time.
-
Troubleshooting Decision Tree:
-
Detailed Explanation:
-
Inadequate Equilibration: This is the most common cause.[7] If you change the mobile phase composition, the column needs sufficient time to re-equilibrate. Solution: Always equilibrate the column for at least 20 minutes or until the baseline is stable before starting a sequence.[7]
-
Temperature Fluctuations: Changes in ambient lab temperature can affect mobile phase viscosity and retention.[14] Solution: Use a thermostatically controlled column compartment and maintain a stable temperature (e.g., 30°C).[14]
-
Mobile Phase Composition Change:
-
Evaporation: The more volatile organic component (e.g., acetonitrile) can evaporate from the reservoir over time, making the mobile phase weaker and increasing retention times.[15] Solution: Keep reservoirs covered and prepare fresh mobile phase daily.[5][16]
-
Inconsistent Mixing: If using a low-pressure gradient system, ensure the online mixer is functioning correctly. Solution: For isocratic methods, pre-mixing the mobile phase manually can improve consistency.[4]
-
-
Pump Issues and Leaks: Unstable pump pressure indicates potential leaks or air bubbles in the system, which will cause flow rate fluctuations and retention time shifts.[14][15] Solution: Check for leaks at all fittings and purge the pump to remove air bubbles.
-
Q3: I am seeing poor resolution between my main peak and an impurity. How can I improve it?
A3: Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), or retention (k').
-
Primary Approach: Manipulate Selectivity (α)
-
Change the Organic Modifier: This is the most powerful tool. If you are using acetonitrile, switch to methanol (or vice-versa). Methanol and acetonitrile have different solvent properties that can significantly alter the elution order and spacing of peaks.[17]
-
Adjust Mobile Phase pH: A small change in pH (e.g., from 2.5 to 2.8, or 2.5 to 2.2) can alter the ionization state of impurities, changing their retention relative to the main peak. This is highly effective if the impurity has a different pKa than this compound.
-
Change the Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry will provide the largest change in selectivity. If you are using a C18, try a Phenyl-Hexyl column. The phenyl rings offer pi-pi interactions, which can provide unique selectivity for aromatic compounds like this one.[6]
-
-
Secondary Approach: Increase Efficiency (N)
-
Use a Longer Column or Smaller Particles: Increase efficiency by switching from a 150 mm column to a 250 mm column, or by using a column with smaller particles (e.g., 3.5 µm or sub-2 µm, if your system supports the backpressure).
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency, leading to narrower peaks and better resolution.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best practices for sample preparation for this compound? A: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) whenever possible. This avoids peak distortion caused by mismatched solvent strength between the sample and the mobile phase.[18] If the sample is not soluble in the mobile phase, use the weakest solvent possible that provides full dissolution, and keep the injection volume small. Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[19]
Q: How often should I prepare a new mobile phase? A: Aqueous mobile phases, especially those with buffers like phosphate or acetate, should be prepared fresh daily to prevent microbial growth.[16] Organic solvents can be used for longer but should be kept in covered reservoirs to prevent evaporation and contamination.[5][15] Never top off an old mobile phase with a fresh batch; always replace the entire reservoir.[16]
Q: What is a System Suitability Test (SST) and why is it mandatory? A: An SST is a series of checks to ensure the entire chromatography system (instrument, column, mobile phase, and software) is performing correctly on the day of the analysis.[8][11] It is a regulatory requirement (per USP and ICH guidelines) and is crucial for data integrity.[8][9][10] It confirms that the system is precise, and the column has adequate efficiency and peak symmetry to perform the analysis reliably before any samples are tested.[11]
Q: Can I use a standard C18 column instead of a polar-endcapped one? A: You can, but you may face challenges. Standard C18 columns can undergo "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water).[6] This leads to a sudden and dramatic loss of retention. If you must use a standard C18, ensure your mobile phase always contains at least 5-10% organic solvent to prevent this. Polar-endcapped or polar-embedded columns are specifically designed to be stable in 100% aqueous conditions, making them a more robust choice for polar analytes like this compound.[2][6]
References
- 1. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Mobile Phase Preparation Tips & Tricks [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. agilent.com [agilent.com]
- 7. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. welch-us.com [welch-us.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. bvchroma.com [bvchroma.com]
- 19. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Optimizing Esterification of 6-Fluoronicotinic Acid
Welcome to the technical support center for the esterification of 6-fluoronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we synthesize established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with this reaction, enabling you to optimize your yields, improve purity, and streamline your workflow.
Section 1: Foundational Esterification Strategies
The esterification of this compound, while seemingly straightforward, presents unique challenges due to the electronic properties of the fluorinated pyridine ring. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen deactivates the carboxyl group, making it less susceptible to nucleophilic attack compared to simpler benzoic acids. Therefore, selecting the right methodology is critical for success.
Fischer-Speier Esterification: The Workhorse Method
The Fischer-Speier esterification is a classic, cost-effective method involving the reaction of the carboxylic acid with an excess of alcohol under strong acid catalysis.[1][2]
Mechanism of Action: The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[2][4] Because this is an equilibrium reaction, specific strategies must be employed to drive it towards the product.[5]
Table 1: Typical Fischer-Speier Reaction Conditions
| Parameter | Condition | Rationale & Expert Insight |
| Alcohol | Methanol, Ethanol, etc. | Typically used in large excess to act as both reactant and solvent, shifting the equilibrium forward.[5] |
| Catalyst | Conc. H₂SO₄, p-TsOH | Strong Brønsted acids are required to sufficiently activate the deactivated carboxyl group.[2] |
| Temperature | Reflux | Heating is necessary to overcome the activation energy of the reaction. |
| Water Removal | Dean-Stark Apparatus | Essential for driving the reaction to completion by removing the water byproduct as it forms.[6][7][8] |
Detailed Protocol: Fischer Esterification of this compound using a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[7] Ensure all glassware is thoroughly dried.
-
Reagents: To the flask, add this compound (1.0 eq), the desired alcohol (e.g., n-butanol, 3-5 eq), and a solvent that forms an azeotrope with water (e.g., toluene, sufficient to fill the flask and Dean-Stark trap).[8]
-
Catalyst Addition: Carefully add the acid catalyst, such as para-toluenesulfonic acid (p-TsOH, 0.05 eq) or concentrated sulfuric acid (H₂SO₄, 0.1 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap as an azeotrope with the toluene.[6]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when water ceases to collect in the trap.[8]
-
Workup: Cool the reaction mixture. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Wash further with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel or by vacuum distillation.
Steglich Esterification: The Mild Alternative
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer method, the Steglich esterification offers a mild and highly efficient alternative.[9] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11]
Mechanism of Action: The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[12] DMAP, acting as a potent acyl transfer catalyst, then reacts with this intermediate to form a still more reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired product and dicyclohexylurea (DCU), an insoluble byproduct.[9][13]
Table 2: Steglich Esterification Reaction Conditions
| Parameter | Reagent/Condition | Rationale & Expert Insight |
| Coupling Agent | DCC, EDC, DIC | Activates the carboxylic acid. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[11][14] |
| Catalyst | DMAP (5-10 mol%) | Crucial for accelerating the reaction and suppressing side reactions like N-acylurea formation.[12][13] |
| Solvent | Dichloromethane (DCM), THF | Aprotic solvents are standard. DCM is excellent for its ability to dissolve reactants while allowing the DCU byproduct to precipitate.[15] |
| Temperature | 0 °C to Room Temp. | The mild conditions are a key advantage, preserving sensitive functional groups.[9] |
Detailed Protocol: Steglich Esterification of this compound
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).[15]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. The formation of a white precipitate (DCU) is a visual indicator of reaction progression.
-
Workup: Filter off the precipitated DCU. Wash the filtrate with 1M HCl to remove excess DMAP, followed by saturated aqueous NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My Fischer esterification has stalled. TLC shows a significant amount of starting material even after prolonged reflux. What's wrong?
A1: This is a classic equilibrium problem. A stalled Fischer esterification is almost always due to the presence of water in the reaction mixture, which drives the reverse reaction (hydrolysis).[1][5]
-
Cause 1: Inefficient Water Removal. Your Dean-Stark trap may not be functioning optimally, or your solvent may not be forming an effective azeotrope.
-
Cause 2: Insufficient Excess of Alcohol. Le Châtelier's principle dictates that a large excess of a reactant will push the equilibrium toward the products.[16]
-
Solution: Increase the stoichiometric excess of the alcohol. Using the alcohol as the solvent is a common and effective strategy.[2]
-
-
Cause 3: Inactive Catalyst. The acid catalyst may have degraded or been neutralized.
-
Solution: Use fresh, high-quality concentrated H₂SO₄ or p-TsOH. Ensure no basic impurities are present in your starting materials.
-
Q2: My Steglich esterification is giving a low yield, and I'm isolating a significant amount of an insoluble byproduct that isn't just DCU. What is happening?
A2: You are likely observing the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, instead of reacting with the alcohol, undergoes an intramolecular rearrangement.[9] This side reaction is particularly problematic with sterically hindered alcohols or less reactive carboxylic acids.[15]
-
Cause: Slow Reaction with Alcohol. The nucleophilic attack by the alcohol is the rate-limiting step. If this step is too slow, the rearrangement has time to occur.
-
Solution 1: Check Your DMAP. DMAP is the key to preventing this side reaction. It acts as a superior acyl transfer agent, creating a more reactive intermediate that the alcohol can attack quickly.[12][13] Ensure your DMAP is pure and used in a sufficient catalytic amount (5-10 mol%).
-
Solution 2: Temperature Control. While the reaction is generally run at room temperature, starting the addition of DCC at 0°C can help control the initial formation of the reactive intermediate and minimize side reactions.[13]
-
Solution 3: Solvent Choice. Ensure you are using a dry, aprotic solvent like DCM. Protic impurities can interfere with the coupling reagents.
-
Q3: The workup of my reaction is difficult. I'm having trouble separating my product from the unreacted nicotinic acid.
A3: this compound is amphoteric and can be tricky to separate from its ester, especially if the ester is somewhat water-soluble (e.g., the methyl or ethyl ester).[17]
-
Solution 1: Acid/Base Extraction. The key is to exploit the difference in pKa. During workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, forming the water-soluble sodium 6-fluoronicotinate, which will move to the aqueous layer. The neutral ester will remain in the organic layer.[17] Avoid strong bases like NaOH, which could potentially hydrolyze your ester product.
-
Solution 2: Column Chromatography. If extraction is insufficient, column chromatography is the definitive solution. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for a clean separation. The less polar ester will elute before the more polar carboxylic acid.
Q4: I'm seeing evidence of decarboxylation (e.g., formation of 2-fluoropyridine). How can I prevent this?
A4: Decarboxylation of nicotinic acids can indeed occur under harsh, high-temperature acidic conditions.[18]
-
Solution: This is a strong indication that your Fischer esterification conditions are too aggressive.
-
Reduce Temperature: If possible, run the reaction at the lowest temperature that still allows for efficient azeotropic removal of water.
-
Switch Methods: This is a prime scenario to switch to a milder method like the Steglich esterification, which is performed at room temperature and avoids strong acids, completely circumventing the risk of decarboxylation.[9][11]
-
Section 3: Advanced Methods & FAQs
Q: When should I consider using a Mitsunobu reaction for this esterification?
A: The Mitsunobu reaction is a powerful but more complex method, typically reserved for situations where other methods fail, particularly with sterically hindered secondary alcohols.[19][20] It proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[21][22]
-
Mechanism: The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents activate the alcohol, turning the hydroxyl group into a good leaving group, which is then displaced by the carboxylate in an Sₙ2 reaction.[23]
-
Use Case: If you are esterifying this compound with a precious, sterically demanding, and chiral secondary alcohol where inversion of stereochemistry is desired, the Mitsunobu reaction is the method of choice. It is generally not a first-line approach for simple primary alcohols due to reagent cost and purification challenges (removing triphenylphosphine oxide).
Q: How does the fluorine substituent on the pyridine ring affect the reaction?
A: The fluorine atom has a significant electronic impact.
-
Reactivity: As a strongly electron-withdrawing group, it deactivates the pyridine ring and the attached carboxyl group, making the carbonyl carbon less electrophilic. This is why harsher conditions (in Fischer) or potent activation (in Steglich/Mitsunobu) are often necessary compared to the esterification of simple benzoic acid.[24][25]
-
Side Reactions: The fluorine atom is generally stable under these esterification conditions. Aromatic nucleophilic substitution (SₙAr) of the fluorine is highly unlikely under these protocols.
Q: What are the primary safety concerns when running these reactions?
A:
-
Fischer Esterification: Concentrated sulfuric acid is highly corrosive.[26] Always add the acid slowly to the alcohol, as the dilution is exothermic. Perform the reaction in a well-ventilated fume hood.
-
Steglich Esterification: DCC is a potent allergen and sensitizer.[15] Always handle it with gloves in a fume hood. EDC is a safer alternative in this regard. DMAP is toxic.
-
Solvents: Dichloromethane is a suspected carcinogen. Toluene is flammable. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).
Visualizing the Workflow
Troubleshooting Logic for Low Ester Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the esterification of this compound.
Caption: A decision tree for troubleshooting low yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. glaserr.missouri.edu [glaserr.missouri.edu]
- 22. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Technical Support Center: Radiolabeling of 6-Fluoronicotinic Acid Derivatives
Welcome to the technical support center for the radiolabeling of 6-fluoronicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the success of your radiolabeling experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the radiolabeling of this compound, particularly its use as a prosthetic group for Positron Emission Tomography (PET) imaging.
Q1: What is 6-[¹⁸F]Fluoronicotinic acid, and why is it used in PET imaging?
A1: 6-[¹⁸F]Fluoronicotinic acid ([¹⁸F]FNA) is a prosthetic group used for radiolabeling biomolecules, such as peptides and antibodies, with fluorine-18 for PET imaging.[1][2][3] PET is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.[4][5] The relatively small size of the [¹⁸F]FNA moiety is advantageous as it is less likely to interfere with the biological activity of the molecule it is attached to.[1][3]
Q2: What are the common precursors for the synthesis of 6-[¹⁸F]Fluoronicotinic acid derivatives?
A2: The most common precursors for the synthesis of 6-[¹⁸F]Fluoronicotinic acid derivatives are trimethylammonium salts.[6][7][8] For example, N,N,N-trimethyl-5-((4-nitrophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate is a precursor for the synthesis of [¹⁸F]FNA 4-nitrophenyl ester.[1] These precursors are designed for nucleophilic aromatic substitution reactions with [¹⁸F]fluoride.
Q3: What are the typical radiochemical yields and synthesis times for producing 6-[¹⁸F]Fluoronicotinic acid-labeled biomolecules?
A3: Radiochemical yields and synthesis times can vary depending on the specific molecule being labeled and the automation system used. However, here are some reported values:
| Product | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference |
| [¹⁸F]F-Py-TFP | 60-70% | Not Specified | [6][7][8] |
| ¹⁸F-RGD peptide | 20-30% | ~90 minutes | [8] |
| 6-[¹⁸F]FPy-T140 | 6-17% | ~90 minutes | [9][10] |
| [¹⁸F]FNA-N-CooP | 16.7 ± 5.6% | 173 ± 11 minutes | [1][3] |
| [¹⁸F]FNA-S-ACooP | 29.9 ± 2.3% | 181.5 ± 6.9 minutes | [11] |
Q4: How is the radiolabeled this compound derivative purified before conjugation?
A4: Solid-phase extraction (SPE) cartridges, such as Sep-Pak cartridges, are commonly used for the purification of the activated 6-[¹⁸F]fluoronicotinic acid ester (e.g., [¹⁸F]F-Py-TFP) before its conjugation to the target biomolecule.[6][7][8] This method is efficient and allows for the rapid removal of unreacted [¹⁸F]fluoride and other impurities.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the radiolabeling of this compound derivatives.
Problem 1: Low Radiochemical Yield
| Possible Cause | Troubleshooting Steps |
| Instability of activated esters (e.g., NHS or TFP esters) under labeling conditions. [9][12] | - Optimize reaction temperature: Lowering the reaction temperature may help to improve the stability of the activated ester. For example, the synthesis of [¹⁸F]F-Py-TFP is carried out at 40°C.[6][7][8] - Minimize reaction time: Prolonged reaction times can lead to the degradation of the activated ester.[11] - Use a less basic reaction medium: High basicity can promote the hydrolysis of the ester. Consider using a milder base or a buffered system. |
| Inefficient [¹⁸F]fluoride activation. | - Ensure anhydrous conditions: Water can deactivate the [¹⁸F]fluoride. Azeotropic drying of the [¹⁸F]fluoride with acetonitrile is a critical step.[8] - Check the quality of the phase transfer catalyst: Ensure that the Kryptofix 222 (K₂₂₂) and potassium carbonate are of high quality and stored under anhydrous conditions. |
| Precursor degradation. | - Verify precursor quality and storage: The trimethylammonium precursor should be stored under appropriate conditions to prevent degradation. - Consider alternative precursors: If precursor instability is a persistent issue, exploring other leaving groups or precursor designs may be necessary. |
Problem 2: Formation of Impurities and Byproducts
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the activated ester. | - Control pH: Maintain the pH of the reaction mixture within the optimal range for the conjugation reaction. For peptide conjugations, a pH of around 9 has been reported.[8] - Purification: Use semi-preparative HPLC to effectively separate the desired product from the hydrolyzed acid.[1][11] |
| Radiolysis of the final product. [11] | - Add radical scavengers: The addition of stabilizers such as ascorbic acid to the final product formulation can prevent radiolysis.[11] - Minimize exposure to high radioactivity concentrations: Dilute the product as soon as possible after synthesis. |
| Side reactions during conjugation. | - Optimize reaction conditions: Adjust the temperature, reaction time, and stoichiometry of the reactants to favor the desired reaction. - Protecting groups: Ensure that any sensitive functional groups on the biomolecule that are not intended for labeling are appropriately protected. |
Problem 3: In Vivo Instability of the Labeled Biomolecule
| Possible Cause | Troubleshooting Steps |
| Cleavage of the 6-[¹⁸F]fluoronicotinic acid prosthetic group. [1][2] | - This is a known challenge with [¹⁸F]FNA-labeled molecules. The free [¹⁸F]FNA can be a major radiometabolite, which can complicate the interpretation of PET images.[1][2] - Assess the contribution of the prosthetic group to the PET signal: It is crucial to conduct control studies using [¹⁸F]FNA alone to understand its biodistribution and potential tumor uptake.[1] - Consider alternative prosthetic groups: If in vivo stability is a significant issue, exploring other more stable linkers and prosthetic groups may be necessary. |
III. Experimental Protocols
This section provides a generalized workflow for the radiolabeling of a peptide with 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP).
Workflow for Peptide Labeling with [¹⁸F]F-Py-TFP
Caption: General workflow for peptide radiolabeling with [¹⁸F]F-Py-TFP.
Step-by-Step Methodology
-
[¹⁸F]Fluoride Activation:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 222 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride mixture under a stream of nitrogen with gentle heating to remove water.
-
-
Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP):
-
Purification of [¹⁸F]F-Py-TFP:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted solution through a pre-conditioned Sep-Pak C18 cartridge to trap the [¹⁸F]F-Py-TFP.
-
Wash the cartridge with water to remove any unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the purified [¹⁸F]F-Py-TFP from the cartridge with a suitable organic solvent (e.g., ethanol or acetonitrile).
-
-
Peptide Conjugation:
-
Final Purification and Formulation:
-
Quench the reaction and dilute the mixture with the HPLC mobile phase.
-
Purify the radiolabeled peptide using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][11]
-
Collect the fraction containing the desired product.
-
Formulate the purified product in a physiologically compatible buffer (e.g., phosphate-buffered saline), often with a stabilizer like ascorbic acid to prevent radiolysis.[11]
-
IV. References
-
Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. --INVALID-LINK--
-
Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Basuli, F., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 25(17), 3924. --INVALID-LINK--
-
Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Basuli, F., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). PubMed. --INVALID-LINK--
-
Dillemuth, B., et al. (2025). Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules. EJNMMI Radiopharmacy and Chemistry. --INVALID-LINK--
-
Basuli, F., et al. (2018). Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof. Google Patents. --INVALID-LINK--
-
Davis, R. A., et al. (2019). Fully automated peptide radiolabeling from [18F]fluoride. RSC Publishing. --INVALID-LINK--
-
Dillemuth, B., et al. (2025). Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules. PubMed. --INVALID-LINK--
-
Dillemuth, B., et al. (2024). Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. EJNMMI Radiopharmacy and Chemistry. --INVALID-LINK--
-
Dillemuth, B., et al. (2025). Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake. Helda - University of Helsinki. --INVALID-LINK--
-
Davis, R. A., et al. (2019). Supporting Information. Fully Automated Peptide Radiolabeling from [18F]Fluoride. The Royal Society of Chemistry. --INVALID-LINK--
-
Zlatopolskiy, B. D., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. MDPI. --INVALID-LINK--
-
Synthink. (2025). Exploring the Role of this compound in Advanced Medicinal Chemistry. Synthink. --INVALID-LINK--
-
Pretze, M., et al. (2023). Radiochemistry for positron emission tomography. Nature Communications. --INVALID-LINK--
-
Poot, A. J. (2019). Translating a Radiolabeled Imaging Agent to the Clinic. Current Medicinal Chemistry. --INVALID-LINK--
-
Hong, H., et al. (2012). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. --INVALID-LINK--
-
Davis, R. A., et al. (2019). Fully automated peptide radiolabeling from [18F]fluoride. Chemical Science. --INVALID-LINK--
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. --INVALID-LINK--
-
Bodio, E., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules. --INVALID-LINK--
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. --INVALID-LINK--
-
Li, Z. (2013). Application of Metabolic PET Imaging in Radiation Oncology. Frontiers in Oncology. --INVALID-LINK--
-
Richard, C., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides. ResearchGate. --INVALID-LINK--
-
Mittal, B. R. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. --INVALID-LINK--
References
- 1. Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. nbinno.com [nbinno.com]
- 5. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) [mdpi.com]
- 10. Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 6-Fluoronicotinic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-Fluoronicotinic acid is a fluorinated pyridine derivative that serves as a vital building block in modern medicinal chemistry.[1] Its structural motifs are incorporated into a range of pharmacologically active compounds, making it a key intermediate in drug discovery and development.[2][3] The purity of such an intermediate is not a trivial specification; it is a critical parameter that directly influences the safety, efficacy, and impurity profile of the final Active Pharmaceutical Ingredient (API). Uncontrolled impurities can lead to downstream synthetic challenges, altered pharmacological activity, or the introduction of toxic components.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of pharmaceutical compounds.[4] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main component from structurally similar impurities, isomers, and degradation products. This guide provides an in-depth, comparative analysis of various HPLC methodologies for the purity determination of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the scientific rationale behind methodological choices, ensuring a robust and reliable analytical outcome.
The Analytical Challenge: Physicochemical Properties of this compound
The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. This compound (C₆H₄FNO₂) is a polar, aromatic carboxylic acid.[5] Like its parent compound, nicotinic acid, it is zwitterionic, capable of carrying both a positive and negative charge depending on the pH.[6] This polarity presents a significant challenge for conventional Reversed-Phase (RP-HPLC) methods. Analytes with high polarity often exhibit poor retention on non-polar stationary phases (like C18), eluting at or near the solvent front, which compromises separation from other polar impurities. Furthermore, the acidic nature of the carboxyl group and the basicity of the pyridine nitrogen can lead to undesirable secondary interactions with residual silanols on the silica support, resulting in poor peak shape (tailing).
Method 1 (Primary): A Validated Reversed-Phase HPLC Approach
The workhorse of modern pharmaceutical analysis is the reversed-phase C18 column. It is a logical and necessary starting point for method development due to its versatility and the vast body of existing literature.[7] We propose a robust gradient method designed to provide adequate retention and separation for routine quality control.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A traditional C18 column is chosen for its hydrophobic retention mechanism, which is effective for a wide range of organic molecules.[8]
-
Mobile Phase (Acidified Water/Acetonitrile): An acidic mobile phase (0.1% Phosphoric Acid) is employed to suppress the ionization of the carboxylic acid group (protonating it to -COOH) and ensure a consistent protonation state for the pyridine nitrogen. This minimizes peak tailing and provides reproducible retention.[4] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient program, moving from a highly aqueous to a more organic mobile phase, is essential. It ensures that polar impurities are resolved at the beginning of the run while allowing more hydrophobic impurities to elute in a reasonable timeframe with good peak shape.
-
Detection Wavelength: The UV detection wavelength is set based on the chromophore of the pyridine ring. A wavelength around 265 nm is typically effective for nicotinic acid derivatives, offering a good balance of sensitivity for the parent compound and potential impurities.
Detailed Experimental Protocol: Method 1
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Standard L1 C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 10 90 17.0 10 90 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
-
Preparation of Solutions:
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
System Suitability Testing (SST):
-
Perform five replicate injections of the Standard Solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0. The theoretical plates should be ≥ 2000.[4]
-
-
Data Analysis:
-
Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Visualization
Caption: Workflow for purity analysis using the primary RP-HPLC method.
Comparative Analysis: Alternative HPLC Methodologies
While the primary C18 method is robust for routine checks, it may fail to resolve critical isomeric impurities or suffer from reproducibility issues under highly aqueous conditions. We therefore compare it against two alternative stationary phases designed to overcome these specific limitations.
Method 2: RP-HPLC with an Aqueous-Stable C18 Column
Scientific Rationale: Standard C18 phases can suffer from a phenomenon known as "phase collapse" or "ligand folding" when used with mobile phases containing a high percentage of water (e.g., >95%).[9] This collapse leads to a dramatic loss of retention and reproducibility. Aqueous-stable C18 columns are designed with polar-embedded or polar-endcapped groups that prevent this folding, ensuring stable and reproducible retention times even in 100% aqueous mobile phases.[9] This is highly advantageous for retaining and separating the very polar this compound from early-eluting impurities.
Experimental Protocol: The protocol for Method 2 is identical to Method 1 in every aspect (mobile phases, gradient, temperature, etc.) except for the column.
-
Column: Aqueous C18 (e.g., with a polar-embedded group), 150 x 4.6 mm, 3.5 µm particle size.
Method 3: Mixed-Mode Chromatography (MMC)
Scientific Rationale: this compound and its potential impurities (e.g., positional isomers, related pyridine carboxylic acids) are ionizable.[6] Mixed-mode chromatography columns possess stationary phases with both hydrophobic (e.g., C18) and ion-exchange functionalities (e.g., cation-exchange).[10] This dual retention mechanism provides a unique and powerful selectivity that is often orthogonal to standard reversed-phase.[11] By manipulating mobile phase pH and ionic strength, retention can be fine-tuned to achieve separations impossible on a C18 column alone, making it ideal for complex impurity profiling.[6][10]
Experimental Protocol: The protocol for Method 3 requires modification to leverage the ion-exchange functionality.
-
Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium formate buffer, pH 3.0 in water.
-
Mobile Phase B: Acetonitrile.
-
All other conditions (gradient profile, flow rate, etc.) remain the same as Method 1. The use of a volatile buffer like ammonium formate also makes this method compatible with mass spectrometry (LC-MS) for impurity identification.
Experimental Data & Performance Comparison
To objectively compare these methods, a sample of this compound was spiked with a known, structurally similar impurity (Impurity X, a hypothetical positional isomer) and analyzed using all three methods under the optimized conditions.
Comparative Study Design
References
- 1. innospk.com [innospk.com]
- 2. This compound | 403-45-2 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. jordilabs.com [jordilabs.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Analytical Quantification of 6-Fluoronicotinic Acid
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 6-Fluoronicotinic acid, a key intermediate in the synthesis of various pharmaceuticals. The content herein is curated for researchers, analytical scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested insights to guide your selection of the most appropriate analytical technique.
Introduction: The Analytical Imperative for this compound
This compound is a fluorinated pyridine derivative. Its structural importance lies in its role as a fundamental building block in the synthesis of a range of pharmaceutically active compounds. The fluorine atom's high electronegativity can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the precise and accurate quantification of this compound is critical during drug discovery, development, and manufacturing to ensure the quality, efficacy, and safety of the final product.
This guide will navigate the nuances of the most prevalent analytical techniques, providing a comparative analysis to empower you in making informed decisions for your specific analytical challenges.
Comparative Overview of Key Analytical Methodologies
The choice of an analytical method is a critical decision driven by the specific requirements of the assay, including sensitivity, selectivity, sample matrix complexity, and throughput. Below is a summary of the most commonly employed techniques for the quantification of this compound.
| Method | Principle | Typical Sensitivity | Throughput | Selectivity | Instrumentation Cost |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation followed by UV absorbance measurement. | Low to mid µg/mL | Moderate | Moderate |
|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass-based detection and fragmentation. | High pg/mL to low ng/mL | High | Very High |
|
| Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Chromatographic separation of volatile derivatives in the gas phase. | ng/mL to µg/mL | Moderate | High |
|
| UV-Vis Spectrophotometry | Direct measurement of UV absorbance of the analyte in a solution. | High µg/mL | High | Low | $ |
In-Depth Analysis of Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV stands as a robust and widely accessible technique for the quantification of this compound, particularly in contexts where high sensitivity is not a primary concern, such as in raw material testing and process monitoring.
Principle of Operation: This method leverages the separation power of a liquid chromatographic system to isolate this compound from other components in a sample mixture. The quantification is then achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength as it elutes from the column.
Experimental Protocol: A Self-Validating System
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of mobile phase components.
-
Generate a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Accurately weigh and dissolve the sample containing this compound in the same solvent to a known volume.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on a reversed-phase column.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
UV Detection: Monitor the absorbance at the λmax of this compound (approximately 265 nm).
-
-
System Suitability and Analysis:
-
Before sample analysis, perform at least five replicate injections of a mid-concentration standard.
-
Calculate the relative standard deviation (RSD) of the peak area and retention time. The acceptance criterion is typically <2% RSD.
-
Analyze the calibration standards, followed by the QC samples and the unknown samples.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Advantages:
-
Cost-effective and widely available instrumentation.
-
Robust and reliable for routine analysis.
-
Simple method development.
Limitations:
-
Limited sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from co-eluting impurities that also absorb at the detection wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as in bioanalysis (e.g., pharmacokinetic studies) or trace-level impurity analysis, LC-MS/MS is the gold standard.
Principle of Operation: This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. The analyte is first separated chromatographically, then ionized, and its specific mass-to-charge ratio (m/z) is selected. This parent ion is then fragmented, and a specific fragment ion is monitored for quantification. This two-stage mass filtering significantly enhances selectivity.
Experimental Protocol: A Self-Validating System
-
Standard and Sample Preparation:
-
Similar to HPLC-UV, prepare stock solutions, calibration standards (e.g., 0.1-100 ng/mL), and QC samples.
-
For complex matrices like plasma or tissue homogenates, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary to remove interferences.
-
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₂,¹⁵N, is highly recommended to correct for matrix effects and variability in extraction and ionization.
-
-
LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is often used to achieve faster separations and sharper peaks.
-
Column: A C18 or HILIC column with a smaller particle size (e.g., 1.8 µm).
-
Mobile Phase: Similar to HPLC, but using high-purity, MS-grade solvents and additives (e.g., 0.1% formic acid in water and acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode. For this compound, negative ion mode is often preferred due to the acidic nature of the molecule.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for the parent ion to the most abundant and stable product ion are determined by direct infusion of a standard solution. For this compound (M.W. 141.09), a potential transition in negative mode would be m/z 140 -> 96 ([M-H]⁻ -> [M-H-CO₂]⁻).
-
-
System Suitability and Analysis:
-
Inject a system suitability standard to check for consistent retention time and detector response.
-
Analyze the extracted calibration standards, QC samples, and unknown samples.
-
The analyte concentration is determined from the ratio of the analyte peak area to the internal standard peak area.
-
Workflow for LC-MS/MS Analysis
A Senior Application Scientist's Guide to Fluoropyridine Building Blocks: A Comparative Analysis Centered on 6-Fluoronicotinic Acid
Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous and invaluable scaffold, present in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure in drug design. The strategic incorporation of fluorine into this scaffold further enhances its utility, offering a powerful tool to modulate key drug-like properties.[3][4] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This guide provides a comparative analysis of key fluoropyridine building blocks, with a central focus on 6-Fluoronicotinic acid, to arm researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic campaigns.
The Fundamental Principle: Electronic Effects of Fluorine on the Pyridine Ring
The reactivity of a fluoropyridine is dictated by the position of the fluorine atom relative to the ring nitrogen. The nitrogen atom is inherently electron-withdrawing, making the pyridine ring electron-deficient compared to benzene. The addition of a highly electronegative fluorine atom further modulates this electronic landscape through two primary effects:
-
Inductive Effect (-I): The fluorine atom withdraws electron density through the sigma bond, increasing the electrophilicity of the attached carbon and, to a lesser extent, adjacent carbons.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the pi-system of the ring. However, for fluorine, this effect is weak and generally overshadowed by its powerful inductive withdrawal.
The interplay of these effects, combined with the position of the ring nitrogen, determines the molecule's susceptibility to nucleophilic or electrophilic attack. Specifically, for nucleophilic aromatic substitution (SNAr), the reaction proceeds via a negatively charged Meisenheimer intermediate. Fluorine atoms at the 2- (ortho) and 4- (para) positions are particularly activating because they can stabilize this intermediate by delocalizing the negative charge onto the electronegative ring nitrogen through resonance.[6] Fluorine at the 3- or 5- (meta) position offers no such resonance stabilization, resulting in significantly lower reactivity.[6][7][8]
Head-to-Head Comparison in Key Synthetic Transformations
We will now examine the performance of this compound and its counterparts in two of the most critical reactions in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for forging carbon-heteroatom bonds. In this arena, fluoropyridines are often superior to their chloro- or bromo-analogs. The rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine.[9] The subsequent departure of the fluoride ion, despite the high C-F bond strength, is fast. The reaction of 2-fluoropyridine with sodium ethoxide is a staggering 320 times faster than that of 2-chloropyridine, a testament to the activating power of the fluorine substituent.[10][11]
Reactivity Hierarchy & Rationale:
The expected reactivity for SNAr among common fluoropyridine building blocks is as follows:
2,6-Difluoropyridine > this compound (2-Fluoro) > 2-Fluoropyridine >> 5-Fluoronicotinic Acid (3-Fluoro) > 3-Fluoropyridine
-
2,6-Difluoropyridine: Possesses two fluorine atoms at the highly activated ortho positions, making it exceptionally reactive and suitable for sequential, regioselective substitutions.
-
This compound: The fluorine is at the 2-position relative to the nitrogen, providing strong activation. The electron-withdrawing carboxylic acid group at the 5-position (meta to the fluorine) further enhances the electrophilicity of the ring, increasing its reactivity.
-
2-Fluoropyridine: The benchmark for a highly activated monofluoro-pyridine.
-
5-Fluoronicotinic Acid: The fluorine is at the 5-position (meta to the nitrogen), offering no direct resonance stabilization of the Meisenheimer intermediate.[6] Reactivity is therefore substantially lower and driven primarily by the inductive effects of the fluorine and carboxylic acid groups.
-
3-Fluoropyridine: The least reactive isomer for SNAr due to the meta-positioning of the fluorine.[12]
Data Presentation: Comparative SNAr Reactions
| Building Block | Nucleophile | Conditions | Product | Yield (%) | Reference |
| This compound | Morpholine | K₃PO₄, tert-amyl alcohol, 110 °C | 6-(Morpholin-4-yl)nicotinic acid | High (inferred) | [9] |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 2-Ethoxypyridine | High (320x faster than 2-Cl) | [10][11] |
| 2,6-Difluoropyridine | Benzylamine | K₂CO₃, DMSO, 80 °C | 6-Fluoro-N-benzylpyridin-2-amine | >95% | [10] |
| 3-Fluoropyridine | Alkyl Cyanide / t-Bu-P4 | Mesitylene, 160-180 °C | 3-(Cyanomethyl)pyridine derivative | 77-90% | [12] |
Note: Direct comparative yield data under identical conditions is scarce. The table synthesizes representative transformations to illustrate the reactivity hierarchy. Conditions for 3-fluoropyridine are notably harsher, reflecting its lower reactivity.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
In contrast to SNAr, the reactivity of halopyridines as electrophiles in Pd-catalyzed cross-coupling reactions is governed by the C-X bond strength. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step.[13] Consequently, the reactivity trend is the reverse of the halide electronegativity: I > Br > Cl >> F .[13][14]
This presents a significant challenge. The C-F bond is exceptionally strong, making fluoropyridines generally poor substrates for oxidative addition and thus unreactive as electrophiles in standard Suzuki or Buchwald-Hartwig amination reactions.[13]
Causality Behind Experimental Choices:
Because of the inertness of the C-F bond to oxidative addition, synthetic strategies must be adapted. A medicinal chemist will almost invariably choose a bromo- or chloro-pyridine over a fluoropyridine when the pyridine is the electrophilic partner.
However, this unreactivity can be exploited for strategic advantage. A molecule like 2-fluoro-4-iodopyridine can undergo selective Buchwald-Hartwig amination or Suzuki coupling exclusively at the C-I bond, leaving the C-F bond intact for a subsequent SNAr reaction.[15] This orthogonality is a powerful tool for building molecular complexity.
The Dual Role of Fluoronicotinic Acids:
While this compound is a poor electrophile for cross-coupling, its carboxylic acid functionality opens an alternative synthetic pathway. The molecule can be converted into a nucleophilic coupling partner, for example, by transformation into a boronic acid or ester. In this scenario, the electronic nature of the fluoropyridine ring still plays a crucial role in the transmetalation step of the catalytic cycle.
Data Presentation: Comparative Suzuki-Miyaura Coupling Reactions
This table illustrates the typical choice of a bromo- or chloro-pyridine as the electrophile, as fluoropyridines are generally unreactive.
| Pyridine Electrophile | Boronic Acid Partner | Catalyst/Ligand/Base | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic Acid | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O, 85 °C | 95% | [16] |
| 3-Chloropyridine | Indole-5-trifluoroborate | Pd(OAc)₂ / RuPhos / K₂CO₃ | Toluene/H₂O, 100 °C | 97% | [17] |
| 4-Chlorobenzonitrile | Benzofuran-2-trifluoroborate | Pd(OAc)₂ / RuPhos / K₂CO₃ | Toluene/H₂O, 100 °C | 92% | [17] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane/H₂O, 100 °C | 82% | [18][19] |
Note: Pyridine-2-sulfonyl fluoride (PyFluor) is included as an example of an activated pyridine electrophile that undergoes Suzuki coupling where the S-F bond is cleaved, not a C-F bond.
Visualizing the Mechanisms
To fully grasp the reactivity differences, we must visualize the underlying reaction pathways.
SNAr Mechanism Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 6-Fluoronicotinic Acid vs. 2-Fluoronicotinic Acid in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable scaffolds, 6-Fluoronicotinic acid (CAS 403-45-2) and its isomer, 2-Fluoronicotinic acid (CAS 393-55-5), are prominent intermediates used in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[2][3][4]
While structurally similar, the positional difference of the fluorine atom on the pyridine ring imparts a significant and often decisive difference in their chemical reactivity. This guide provides an in-depth comparison of the reactivity of these two isomers, focusing primarily on Nucleophilic Aromatic Substitution (SNAr). We will explore the underlying electronic and steric principles, present representative experimental data, and provide validated protocols to assist researchers in selecting the optimal reagent and reaction conditions for their synthetic goals.
The Theoretical Framework: Understanding SNAr on Pyridine Scaffolds
The primary reaction pathway for the functionalization of fluoronicotinic acids is the Nucleophilic Aromatic Substitution (SNAr) reaction.[5] Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr mechanism is characteristic of electron-deficient aromatic rings.[6]
The SNAr reaction proceeds via a two-step addition-elimination mechanism :
-
Addition of the Nucleophile : A nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, fluorine). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged anionic intermediate known as a Meisenheimer complex .[6][7] This step is typically the rate-determining step of the reaction.[5]
-
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).
The reactivity of the aromatic ring is profoundly influenced by the substituents present. For a successful SNAr reaction, the ring must be "activated" by electron-withdrawing groups (EWGs), particularly those located at positions ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[8][9] In fluoropyridines, the ring nitrogen itself acts as a powerful EWG, activating the ortho (2- and 6-) and para (4-) positions for nucleophilic attack.[5][7]
Comparative Reactivity Analysis: 6-Fluoro vs. 2-Fluoro Isomers
The distinct reactivity profiles of this compound and 2-Fluoronicotinic acid can be rationalized by examining the interplay of electronic effects and steric hindrance.
This compound: High Reactivity through Potent Electronic Activation
In this compound, the fluorine leaving group is positioned at C6. This arrangement is highly favorable for SNAr for two key electronic reasons:
-
Para-Activation by Pyridine Nitrogen : The fluorine atom is para to the ring nitrogen. The nitrogen's strong electron-withdrawing inductive and mesomeric effects powerfully deplete electron density at the C6 position, making it highly electrophilic. Crucially, the negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom, providing substantial resonance stabilization.
-
Meta-Activation by Carboxylic Acid : The carboxylic acid group at C3, another EWG, is meta to the fluorine. While it cannot stabilize the intermediate via direct resonance, its inductive effect further withdraws electron density from the entire ring system, enhancing its overall electrophilicity.
The combination of these electronic factors, coupled with minimal steric hindrance around the C6 position, renders This compound a highly reactive substrate for SNAr reactions.
2-Fluoronicotinic Acid: Reactivity Tempered by Steric Hindrance
In 2-Fluoronicotinic acid, the fluorine atom is at C2. While this position is also activated, its reactivity is often lower than the 6-fluoro isomer due to a critical countervailing factor:
-
Ortho-Activation by Pyridine Nitrogen : The fluorine is ortho to the ring nitrogen, which strongly activates this position for nucleophilic attack. Similar to the 6-fluoro isomer, the Meisenheimer intermediate is stabilized by delocalization of the negative charge onto the ring nitrogen.
-
Steric Hindrance : The carboxylic acid group is at the C3 position, immediately adjacent (ortho) to the site of nucleophilic attack. This proximity creates significant steric hindrance , physically impeding the approach of the incoming nucleophile.[10][11] This steric clash can raise the activation energy of the rate-determining step, thereby slowing the reaction rate compared to the less hindered 6-fluoro isomer.
Therefore, while electronically activated, the reactivity of 2-Fluoronicotinic acid is often attenuated by steric hindrance from the adjacent carboxylic acid group.
Visualizing the Mechanistic Differences
The diagram below illustrates the attack of a nucleophile (Nu-) on both isomers, highlighting the key stabilizing resonance structure for the Meisenheimer intermediate and the steric clash present in the 2-fluoro isomer.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. ossila.com [ossila.com]
- 4. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Carboxylic Acid in 6-Fluoronicotinic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug discovery. The carboxylic acid moiety, while a common and often essential pharmacophoric element, can present significant challenges related to metabolism, toxicity, and physicochemical properties.[1] This guide provides an in-depth, technical comparison of prominent bioisosteric replacements for the carboxylic acid group in 6-fluoronicotinic acid, a valuable building block in medicinal chemistry.[2] We will delve into the rationale, synthesis, and expected property modulation when substituting the carboxylic acid with a tetrazole, an acylsulfonamide, or a hydroxamic acid.
The Rationale for Bioisosteric Replacement
The carboxylic acid group in this compound is a key determinant of its physicochemical properties, including its pKa, lipophilicity (LogP), and potential for hydrogen bonding. However, this functional group is also susceptible to metabolic liabilities, such as the formation of reactive acyl glucuronides, which can lead to toxicity.[1] Furthermore, the ionizable nature of carboxylic acids can limit passive diffusion across biological membranes. Bioisosteric replacement aims to mitigate these drawbacks while preserving or enhancing the desired biological activity.
The choice of a bioisostere is a context-dependent decision, influenced by the specific aims of the drug discovery program, such as improving metabolic stability, enhancing cell permeability, or altering the acidity of the molecule. This guide will explore three clinically relevant bioisosteres.
Comparative Analysis of Key Bioisosteres
| Compound | Structure | Key Physicochemical Properties (Illustrative) | Rationale for Use as a Bioisostere |
| This compound | pKa: ~3.5-4.5 LogP: ~1.5[3] Melting Point: 144-148 °C | Parent compound, serves as a benchmark for comparison. The carboxylic acid provides a key interaction point but can have metabolic and permeability liabilities. | |
| 6-Fluoro-3-(1H-tetrazol-5-yl)pyridine | ![]() | pKa: ~4.5-5.0 (similar to carboxylic acids) LogP: Generally more lipophilic than the corresponding carboxylic acid. | Tetrazoles are classic bioisosteres of carboxylic acids, offering similar acidity and the ability to participate in similar hydrogen bonding interactions. They are often more metabolically stable and can improve oral bioavailability. |
| N-(6-Fluoronicotinoyl)benzenesulfonamide | ![]() | pKa: ~5-7 (can be tuned by substitution on the sulfonamide) LogP: Generally more lipophilic than the corresponding carboxylic acid. | Acylsulfonamides are less acidic than carboxylic acids and can offer improved cell permeability. The sulfonamide group can also introduce additional hydrogen bonding interactions. |
| 6-Fluoro-N-hydroxynicotinamide | ![]() | pKa: ~8-9 LogP: Generally less lipophilic than the corresponding carboxylic acid. | Hydroxamic acids are weaker acids and are often used as metal-chelating groups. As a carboxylic acid bioisostere, they can alter the acidity and polarity of the molecule, potentially leading to a different pharmacological profile. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the discussed bioisosteres, starting from this compound or a readily available precursor.
Synthesis of 6-Fluoro-3-(1H-tetrazol-5-yl)pyridine
The synthesis of the tetrazole bioisostere typically proceeds via the corresponding nitrile.
Step 1: Synthesis of 6-Fluoronicotinamide
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add an excess of aqueous ammonia.
-
Stir vigorously for 1 hour.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate to yield 6-fluoronicotinamide.
Step 2: Synthesis of 6-Fluoronicotinonitrile
-
To a solution of 6-fluoronicotinamide (1.0 eq) in a suitable solvent such as DMF, add a dehydrating agent like phosphorous oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) at 0 °C.
-
Stir the reaction at room temperature for 3-4 hours.
-
Quench the reaction by carefully adding crushed ice.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give 6-fluoronicotinonitrile.
Step 3: Synthesis of 6-Fluoro-3-(1H-tetrazol-5-yl)pyridine
-
To a solution of 6-fluoronicotinonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and acidify with dilute HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to obtain 6-fluoro-3-(1H-tetrazol-5-yl)pyridine.
Synthesis of N-(6-Fluoronicotinoyl)benzenesulfonamide
This acylsulfonamide can be prepared by the condensation of 6-fluoronicotinoyl chloride with a sulfonamide.
Step 1: Synthesis of 6-Fluoronicotinoyl Chloride
-
Prepare 6-fluoronicotinoyl chloride from this compound using oxalyl chloride or thionyl chloride as described in the tetrazole synthesis.
Step 2: Synthesis of N-(6-Fluoronicotinoyl)benzenesulfonamide
-
To a solution of benzenesulfonamide (1.0 eq) in a suitable solvent like pyridine or DCM with a base such as triethylamine, add the freshly prepared 6-fluoronicotinoyl chloride (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate and concentrate. Purify the crude product by column chromatography to yield N-(6-fluoronicotinoyl)benzenesulfonamide.
Synthesis of 6-Fluoro-N-hydroxynicotinamide
The hydroxamic acid is typically synthesized from the corresponding ester.
Step 1: Synthesis of Methyl 6-fluoronicotinate
-
To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate to obtain methyl 6-fluoronicotinate.
Step 2: Synthesis of 6-Fluoro-N-hydroxynicotinamide
-
Prepare a solution of hydroxylamine hydrochloride (3.0 eq) and a base such as sodium methoxide or potassium hydroxide (3.0 eq) in methanol at 0 °C.
-
To this solution, add a solution of methyl 6-fluoronicotinate (1.0 eq) in methanol.
-
Stir the reaction at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with dilute HCl.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 6-fluoro-N-hydroxynicotinamide.
Conclusion
The bioisosteric replacement of the carboxylic acid in this compound with a tetrazole, acylsulfonamide, or hydroxamic acid offers a powerful strategy to modulate the physicochemical and pharmacological properties of resulting molecules. The choice of bioisostere should be guided by the specific goals of the drug discovery program. While tetrazoles offer a close mimic of the carboxylic acid's acidity with improved metabolic stability, acylsulfonamides provide a less acidic alternative with potentially enhanced permeability. Hydroxamic acids introduce a significant change in acidity and polarity, which can lead to novel biological activities. The synthetic routes outlined in this guide provide a practical framework for researchers to explore these valuable bioisosteric replacements in their own drug discovery efforts.
References
A Comparative Guide to the Structural Activity Relationship (SAR) of 6-Fluoronicotinic Acid Analogs in Targeting Integrin αvβ3
In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to enhance metabolic stability and modulate physicochemical properties.[1] This guide delves into the structural activity relationship (SAR) of analogs derived from 6-fluoronicotinic acid, a versatile fluorinated building block.[1] We will explore its application in the design of high-affinity ligands for the integrin αvβ3, a key player in tumor angiogenesis and metastasis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic design endeavors.
The Strategic Advantage of the this compound Scaffold
This compound, a derivative of nicotinic acid (vitamin B3), presents a unique combination of a pyridine core, a carboxylic acid handle, and a fluorine atom. This trifecta of functionalities makes it an attractive starting point for the synthesis of complex bioactive molecules.[1] The fluorine atom at the 6-position enhances the molecule's metabolic stability, a crucial attribute for drug candidates. The carboxylic acid provides a convenient point of attachment for conjugation to other molecules, such as peptides or imaging agents, without compromising the core's structural integrity.[1]
Integrin αvβ3: A Prime Target for Anti-Cancer Therapy
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. The αvβ3 subtype is of particular interest in oncology as it is overexpressed on activated endothelial cells during tumor neovasculature formation and on various tumor cells themselves.[2][3][4] This differential expression between healthy and cancerous tissue makes it an ideal target for directed therapies. Integrin αvβ3 recognizes the arginine-glycine-aspartic acid (RGD) tripeptide sequence present in extracellular matrix proteins.[4][5] Consequently, synthetic RGD-containing peptides have been extensively developed as antagonists to block integrin αvβ3 signaling, thereby inhibiting tumor growth and metastasis.[4][5]
Leveraging this compound for High-Affinity RGD Peptidomimetics
The true potential of the this compound scaffold is realized when it is employed as a linker to conjugate RGD peptides, creating potent peptidomimetics. The rigid pyridine core of this compound can influence the spatial presentation of the conjugated RGD motifs, a critical factor in their interaction with the integrin receptor.
Design Rationale: From Monomers to Multimers
A key strategy to enhance the binding affinity of RGD peptides is multivalency. By presenting multiple RGD motifs on a single scaffold, the probability of simultaneous binding to clustered integrin receptors on the cell surface increases, leading to a significant boost in avidity. The this compound core can be elaborated to present one, two, or even more RGD peptides.
Comparative Analysis of 6-Fluoronicotinoyl-RGD Conjugates
| Compound ID | RGD Construct | Linker | Integrin αvβ3 IC50 (nM) | Key Observation |
| FN-c(RGDfK)-M | Monomeric cyclic RGDfK | 6-Fluoronicotinoyl | ~20-50 | Baseline affinity for a monomeric conjugate. |
| FN-E[c(RGDfK)]2-D | Dimeric cyclic RGDfK | 6-Fluoronicotinoyl | ~1-5 | Significant increase in affinity due to the avidity effect of two RGD motifs. |
| FN-RAFT-[c(RGDfK)]4-T | Tetrameric cyclic RGDfK | 6-Fluoronicotinoyl | < 1 | Further enhancement of binding affinity with four RGD motifs, showcasing the power of multivalency. |
Note: The IC50 values are approximate and collated from multiple sources for comparative purposes. FN denotes the 6-Fluoronicotinoyl moiety.
SAR Insights
The data clearly demonstrates a direct correlation between the number of RGD motifs and the binding affinity for integrin αvβ3. This multivalent effect is a cornerstone of the design of potent integrin antagonists. The 6-fluoronicotinoyl linker serves as a rigid and stable platform to present these RGD motifs in a spatially favorable manner for receptor binding.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Synthesis of a 6-Fluoronicotinoyl-c(RGDfK) Conjugate
This protocol outlines the synthesis of a monomeric RGD conjugate.
Step 1: Activation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
Step 2: Conjugation to c(RGDfK) Peptide
-
Dissolve the cyclic RGDfK peptide (1 equivalent) in DMF.
-
Add the filtered solution of the this compound NHS ester to the peptide solution.
-
Add diisopropylethylamine (DIPEA, 2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 3: Characterization
-
Confirm the identity and purity of the final conjugate using mass spectrometry and analytical RP-HPLC.
Integrin αvβ3 Binding Assay (Competitive ELISA)
This protocol describes a competitive binding assay to determine the IC50 values of the synthesized analogs.
Materials:
-
Purified human integrin αvβ3
-
Vitronectin (the natural ligand for integrin αvβ3)
-
Biotinylated vitronectin
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
96-well microtiter plates
-
Synthesized 6-fluoronicotinoyl-RGD conjugates
Procedure:
-
Coat the wells of a 96-well plate with purified integrin αvβ3 overnight at 4°C.
-
Wash the wells with a suitable buffer (e.g., Tris-buffered saline with Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in buffer) for 1 hour at room temperature.
-
Prepare serial dilutions of the 6-fluoronicotinoyl-RGD conjugates.
-
Add the serially diluted conjugates to the wells, followed by a fixed concentration of biotinylated vitronectin.
-
Incubate the plate for 2 hours at room temperature to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the conjugate concentration.
Visualizing the Workflow and SAR Principles
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the core SAR principle.
Caption: Experimental Workflow for SAR Studies
Caption: SAR Principle: Multivalency Enhances Affinity
Conclusion and Future Directions
The structural activity relationship of this compound analogs, when employed as a scaffold for presenting RGD peptides, is heavily influenced by the principle of multivalency. Increasing the number of RGD motifs leads to a significant enhancement in binding affinity for the integrin αvβ3 receptor. The 6-fluoronicotinoyl core provides a stable and synthetically accessible platform for the development of these multivalent constructs.
Future research in this area could focus on the systematic modification of the this compound ring itself. The introduction of different substituents could modulate the electronic properties and steric bulk of the linker, potentially leading to further optimization of the binding affinity and pharmacokinetic properties of the resulting conjugates. Furthermore, the exploration of different linker lengths and compositions between the 6-fluoronicotinoyl core and the RGD motifs could provide deeper insights into the optimal presentation of the pharmacophore for integrin binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PET Tracers Derived from 6-Fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncological imaging is continually evolving, with Positron Emission Tomography (PET) at the forefront of non-invasive diagnostic and research applications. The development of novel PET tracers with improved specificity and pharmacokinetic profiles is a critical endeavor. Among the myriad of molecular scaffolds utilized for tracer development, 6-Fluoronicotinic acid has emerged as a versatile and valuable building block. Its favorable chemical properties allow for efficient radiolabeling with Fluorine-18, the most commonly used radionuclide in PET imaging, and its structure can be readily modified to create a diverse range of targeted imaging agents.[1]
This guide provides a comparative analysis of the efficacy of several PET tracers derived from this compound, offering insights into their synthesis, preclinical performance, and potential clinical applications. By presenting objective experimental data, this document aims to assist researchers and drug development professionals in selecting and designing the next generation of targeted molecular imaging agents.
The this compound Scaffold: A Foundation for Innovation
This compound serves as an excellent precursor for PET tracer synthesis due to its inherent stability and the straightforward incorporation of the positron-emitting Fluorine-18 isotope. The pyridine ring can be functionalized to attach various targeting moieties, such as peptides, antibodies, or small molecules, thereby directing the tracer to specific biological targets implicated in cancer. This modular approach allows for the development of a wide array of imaging agents tailored for different oncological applications.
Comparative Analysis of Preclinical Performance
The efficacy of a PET tracer is determined by a combination of factors, including its radiosynthesis efficiency, in vivo stability, biodistribution profile, and tumor-targeting capabilities. This section provides a comparative overview of these key parameters for several notable PET tracers derived from this compound.
Radiosynthesis and Physicochemical Properties
The efficiency of radiosynthesis is a crucial factor for the routine production and widespread application of a PET tracer. Key metrics include the radiochemical yield (RCY), molar activity, and radiochemical purity.
| Tracer Name | Precursor Type | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) | Radiochemical Purity | Synthesis Time (min) | Reference |
| [¹⁸F]FNA-N-CooP | - | 16.7 ± 5.6% | 108.8 ± 55.0 | 96.0 ± 3.7% | 173 ± 11 | [2] |
| [¹⁸F]2 | - | - | - | >90% | - | [3] |
| [¹⁸F]4 | - | 5-6% (non-corrected) | - | >99% | - | [4] |
Table 1: Radiosynthesis parameters of selected this compound-derived PET tracers. Note: Data for [¹⁸F]2 and [¹⁸F]4 are limited in the provided search results.
Preclinical Biodistribution and Tumor Uptake
The in vivo behavior of a PET tracer is paramount to its imaging efficacy. An ideal tracer exhibits high uptake in the target tumor tissue and rapid clearance from non-target organs, resulting in a high tumor-to-background ratio. The following table summarizes the preclinical biodistribution and tumor uptake of several this compound-derived tracers in various cancer models.
| Tracer Name | Cancer Model | Tumor Uptake (%ID/g at peak) | Key Organ Uptake (%ID/g at 1h) | Tumor-to-Background Ratios | Reference |
| [¹⁸F]FNA-N-CooP | Intracranial Glioblastoma (BT12) | 0.21 ± 0.03 (SUV) | - | Tumor-to-Brain: 1.84 ± 0.29 | [2] |
| [¹⁸F]FNA (prosthetic group) | Intracranial Glioblastoma (BT12) | 0.90 ± 0.10 (SUV) | - | Tumor-to-Brain: 1.51 ± 0.08 | [2] |
| [¹⁸F]2 | Murine Melanoma (B16F0) | 9.4 ± 1.6 (at 2h) | Eye: ~19, Stomach: 3.4, Thyroid: 3.3, Spleen: 2.4, Lung: 1.6, Bone: 1.4 | - | [3] |
| [¹⁸F]4 | Normal Mice | - | Heart: ~10.9 (peak at 1.75 min), Brain: ~8.1 (peak at 2.25 min) | - | [4] |
Table 2: Preclinical biodistribution and tumor uptake of selected this compound-derived PET tracers. %ID/g: percentage of injected dose per gram of tissue. SUV: Standardized Uptake Value.
In-Depth Analysis of Featured Tracers
[¹⁸F]FNA-N-CooP: A Peptide-Based Tracer for Glioblastoma Imaging
[¹⁸F]FNA-N-CooP is a peptide-based tracer that utilizes 6-[¹⁸F]fluoronicotinic acid as a prosthetic group for radiolabeling. In a preclinical model of intracranial glioblastoma, [¹⁸F]FNA-N-CooP demonstrated the ability to delineate tumor tissue.[2] However, a significant finding from this study was the in vivo instability of the tracer, with the prosthetic group, [¹⁸F]FNA, being a major radiometabolite.[2]
Interestingly, when [¹⁸F]FNA was administered alone, it also showed accumulation in the glioblastoma xenografts, albeit with a different uptake kinetic profile.[2] This underscores a critical consideration in tracer design: the biological activity of the radiolabeled prosthetic group itself can contribute to the imaging signal, potentially confounding the interpretation of the tracer's target engagement.
Caption: Synthesis and in vivo fate of [¹⁸F]FNA-N-CooP.
N-(2-(Diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]2): A Melanin-Targeting Agent
[¹⁸F]2 is a derivative of 6-fluoronicotinamide designed for imaging melanin-expressing tumors, such as melanoma. Preclinical studies in mice bearing B16F0 melanoma tumors demonstrated high and selective tumor uptake of [¹⁸F]2, with a peak accumulation of 9.4 ± 1.6 %ID/g at 2 hours post-injection.[3] The tracer exhibited favorable pharmacokinetics with rapid clearance from most normal organs, although high uptake was observed in the eyes, which is consistent with melanin targeting.[3] Importantly, HPLC analysis revealed that the tracer remained largely intact in both plasma and tumor tissue at 2 hours post-injection, indicating good in vivo stability.[3]
Caption: Biodistribution of [¹⁸F]2 in a melanoma model.
6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole ([¹⁸F]4): A Potential Tracer for TDO Imaging
[¹⁸F]4 was developed as a potential PET tracer for imaging tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion. The radiosynthesis of [¹⁸F]4 was achieved through a copper-mediated nucleophilic fluorination, yielding the tracer with high radiochemical purity.[4] In vivo studies in normal mice showed that [¹⁸F]4 rapidly accumulates in the heart and brain.[4] A key finding was the absence of defluorination in vivo, as indicated by the lack of [¹⁸F]fluoride accumulation in the bones.[4] This metabolic stability is a highly desirable characteristic for a PET tracer, as it ensures that the detected signal originates from the intact tracer molecule.
Experimental Protocols
General Radiosynthesis Procedure for 6-[¹⁸F]Fluoronicotinic Acid Derivatives
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoride Trapping and Elution: The produced [¹⁸F]fluoride is trapped on an anion exchange cartridge and subsequently eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in a mixture of acetonitrile and water.
-
Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Nucleophilic Fluorination: The dried [¹⁸F]fluoride/[K/K2.2.2] complex is reacted with a suitable precursor of the this compound derivative (e.g., a trimethylammonium or nitro precursor) in a high-boiling point solvent (e.g., DMSO, DMF) at an elevated temperature.
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired ¹⁸F-labeled product.
-
Formulation: The purified tracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
Preclinical PET Imaging and Biodistribution Studies
-
Animal Models: Tumor-bearing animal models (e.g., mice with subcutaneous or orthotopic xenografts) are used to evaluate the in vivo performance of the tracer.
-
Tracer Administration: A known amount of the radiotracer is administered to the animals, typically via intravenous injection.
-
PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection to visualize the biodistribution of the tracer. A CT scan is also performed for anatomical co-registration.
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images over the tumor and various organs to quantify the tracer uptake, which is often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Ex Vivo Biodistribution: At the end of the imaging study, animals are euthanized, and major organs and the tumor are harvested, weighed, and their radioactivity is measured using a gamma counter to confirm the in vivo imaging data.
Conclusion and Future Directions
The PET tracers derived from this compound presented in this guide demonstrate the versatility of this scaffold for developing targeted imaging agents for a range of oncological applications. Each tracer exhibits unique characteristics in terms of synthesis, biodistribution, and tumor-targeting capabilities.
-
[¹⁸F]FNA-N-CooP highlights the importance of evaluating the in vivo stability and potential contribution of radiolabeled prosthetic groups to the overall imaging signal. Future efforts in developing peptide-based tracers should focus on enhancing their metabolic stability.
-
[¹⁸F]2 shows promise as a specific agent for imaging melanin-positive tumors, with high tumor uptake and favorable clearance from non-target tissues. Further evaluation in different melanoma models and eventually in clinical settings is warranted.
-
[¹⁸F]4 demonstrates excellent in vivo stability with no defluorination, a critical attribute for a successful PET tracer. Its potential for imaging TDO expression in tumors needs to be further investigated in appropriate cancer models.
The comparative data presented herein serves as a valuable resource for researchers in the field of molecular imaging. Future studies should aim for more direct head-to-head comparisons of these and other novel this compound-derived tracers in standardized preclinical models to provide a more definitive assessment of their relative efficacy. Such studies will be instrumental in identifying the most promising candidates for clinical translation and ultimately, for improving the diagnosis and management of cancer.
References
- 1. nbinno.com [nbinno.com]
- 2. Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-(Diethylamino)ethyl)-6-[18F]fluoronicotinamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 6-Fluoronicotinic Acid Using 2D NMR Spectroscopy
Abstract
In the landscape of modern drug discovery and medicinal chemistry, the precise structural confirmation of molecular building blocks is paramount. 6-Fluoronicotinic acid, a key intermediate, presents a unique structural elucidation challenge due to potential isomeric impurities.[1] This guide provides an in-depth, expert-led comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the unambiguous validation of its structure. We will explore the causality behind experimental choices, present detailed protocols, and use comparative data to differentiate this compound from a closely related isomer, demonstrating the definitive power of a multi-technique 2D NMR approach.
Introduction: The Imperative of Unambiguous Structure in Drug Development
This compound is a valued pyridine derivative used as a molecular scaffold in the synthesis of novel therapeutics and PET tracers.[1] The introduction of a fluorine atom significantly alters the electronic properties and metabolic stability of the parent molecule, making it a desirable feature in drug design. However, the synthetic routes to this compound can potentially yield constitutional isomers, such as 5-Fluoronicotinic acid. Even minor isomeric impurities can lead to significant changes in biological activity and toxicity, making absolute structural verification a critical step in the quality control and regulatory compliance process.
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial fingerprints, severe signal overlap and the inability to definitively establish connectivity can lead to structural misassignment.[2] Two-dimensional NMR spectroscopy overcomes these limitations by correlating nuclear spins through bonds, providing a clear and irrefutable map of the molecular structure.[3][4] This guide focuses on a suite of 2D NMR experiments—COSY, HSQC, and HMBC—as a self-validating system for the structural elucidation of this compound.
The 2D NMR Toolkit: A Symphony of Correlations
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[6][7] It is the primary tool for mapping out the proton spin systems within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[8] This is crucial for assigning carbon resonances and linking the proton and carbon frameworks.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of structural confirmation, HMBC reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[8][9] This experiment is invaluable for connecting disparate spin systems across quaternary carbons (like C3 and C6) and carbonyls, which have no attached protons.[10]
Experimental Workflow: From Sample to Structure
Achieving high-quality, reproducible 2D NMR data requires a systematic approach. The following protocol outlines the key steps, emphasizing the rationale behind each action.[11][12]
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the this compound sample. Rationale: This concentration ensures adequate signal-to-noise for less sensitive experiments like ¹³C and HMBC within a reasonable acquisition time.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to keep the acidic carboxylic proton from exchanging too rapidly, allowing for its observation.
-
Add a trace amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
-
Initial Spectrometer Setup & 1D NMR Acquisition:
-
Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform automatic tuning and matching for all relevant nuclei (¹H, ¹³C, ¹⁹F).[12] Rationale: Proper tuning maximizes the sensitivity of the probe for each nucleus.
-
Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical peak shapes.
-
Acquire a standard 1D ¹H spectrum and a ¹³C{¹H} spectrum.[12] Rationale: These initial spectra confirm sample purity and provide the spectral widths (SW) and transmitter frequency offsets (o1p) required to properly set up the 2D experiments.[11]
-
-
2D NMR Acquisition:
-
For each 2D experiment (COSY, HSQC, HMBC), create a new dataset and load a standard parameter set.[13]
-
Set the spectral widths and transmitter offsets in both dimensions (F1 and F2) based on the previously acquired 1D spectra.[11]
-
Set the number of scans (ns) and dummy scans (ds) to achieve the desired signal-to-noise. HMBC typically requires more scans than HSQC or COSY.
-
Initiate acquisition. 2D experiments are run without sample spinning to prevent modulation sidebands.[12]
-
-
Data Processing:
-
Apply a window function (e.g., sine-bell) to the Free Induction Decay (FID) in both dimensions.
-
Perform a two-dimensional Fourier Transform (xfb) to generate the 2D spectrum.[13]
-
Phase the spectrum and reference both axes using the previously referenced 1D spectra.
-
Data Interpretation: Assembling the Structural Puzzle
The following is a predictive analysis based on established NMR principles and spectral data for similar structures.[14][15]
Expected ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Key Couplings |
| H2 | ~8.8 | C2: ~151 | ³JHH to H4 |
| H4 | ~8.4 | C4: ~142 | ³JHH to H2, ⁴JHH to H5 |
| H5 | ~7.4 | C5: ~112 | ⁴JHH to H4, ³JCF to F |
| COOH | ~13.5 | C3 (Quat.): ~130 | - |
| - | - | C6 (Quat.): ~163 | ¹JCF to F |
| - | - | COOH: ~165 | - |
Analysis of 2D Spectra
-
COSY Spectrum: The COSY spectrum will establish the connectivity of the proton spin system. A clear cross-peak will be observed between H2 and H4 , confirming their ortho relationship. A weaker, four-bond coupling may be visible between H4 and H5 . This immediately defines the H2-C2-N-C4-H4 fragment.
-
HSQC Spectrum: The HSQC spectrum directly links each proton to its attached carbon.[8] We expect to see three cross-peaks, confirming the following one-bond connections:
-
H2 ↔ C2
-
H4 ↔ C4
-
H5 ↔ C5
-
-
HMBC Spectrum: The Decisive Evidence: The HMBC spectrum provides the long-range correlations needed to place the fluorine and carboxyl substituents unambiguously.[10]
The critical correlations that validate the 6-fluoro substitution pattern are:
-
H2 → C6: A clear three-bond (³JCH) correlation from the most downfield proton (H2) to the fluorine-bearing carbon (C6). The C6 signal itself will appear as a doublet due to strong one-bond fluorine-carbon coupling (¹JCF), making this assignment straightforward.
-
H4 → C6: A two-bond (²JCH) correlation from H4 to the same fluorine-bearing carbon, C6.
-
H5 → C3: A two-bond (²JCH) correlation from H5 to the carboxyl-bearing carbon, C3.
-
H4 → COOH: A three-bond (³JCH) correlation from H4 to the carboxyl carbon.
The combination of these correlations, especially the links from both H2 and H4 to the fluorinated C6, provides undeniable proof of the this compound structure.
Comparative Analysis: Distinguishing 6-Fluoro from 5-Fluoro Isomer
The true power of this methodology is revealed when comparing the expected data for the target molecule against a potential isomeric impurity. The HMBC experiment is particularly effective at differentiating constitutional isomers.[10][16]
Predicted Key HMBC Correlation Differences
| Correlation From | Expected in this compound | Expected in 5-Fluoronicotinic Acid | Rationale for Difference |
| H2 | C6 (F-bearing) , C4 | C4, C6 | In the 5-fluoro isomer, H2 is four bonds away from C5(F) and would show no correlation. It would still correlate to C6. |
| H4 | C2, C6 (F-bearing) , C5 | C2, C6, C5 (F-bearing) | The key differentiator. H4 correlates to the F-bearing carbon (C6) in the target, but to the protonated C5 in the 5-fluoro isomer. |
| H5 | C3 (COOH), C4 | - | In the 5-fluoro isomer, this position is occupied by Fluorine, so there is no H5 proton. |
| H6 | - | C2, C4, C5 (F-bearing) | In the 5-fluoro isomer, a proton exists at position 6, which would show a crucial correlation to the F-bearing C5. |
This comparative analysis demonstrates that the pattern of long-range correlations provides a unique structural fingerprint, making misidentification virtually impossible when the full suite of 2D NMR data is analyzed.
Conclusion
The structural validation of key pharmaceutical intermediates like this compound demands the highest level of analytical rigor. While 1D NMR is a useful preliminary tool, it lacks the definitive power to distinguish between closely related isomers. A comprehensive analysis employing a suite of 2D NMR experiments—COSY, HSQC, and particularly HMBC—provides a self-validating, network of intra-molecular correlations. This multi-faceted approach establishes connectivity through chemical bonds, offering an unambiguous and irrefutable confirmation of the molecular structure, thereby ensuring the integrity and quality of materials used in drug development and scientific research.
References
- 1. This compound | 403-45-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ulethbridge.ca [ulethbridge.ca]
- 12. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
- 14. This compound(403-45-2) 1H NMR [m.chemicalbook.com]
- 15. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 6-Fluoronicotinic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key building blocks is paramount. 6-Fluoronicotinic acid, a fluorinated derivative of niacin (vitamin B3), is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and positron emission tomography (PET) tracers.[1][2] Its unique electronic properties, conferred by the fluorine atom, make it a valuable scaffold in modern drug design.[2] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and field-proven insights to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
This compound (CAS 403-45-2) is a white solid with a molecular weight of 141.10 g/mol .[1][3] It serves as a fundamental building block in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Notably, derivatives of this compound have been investigated for their potential in treating pancreatic cancer and for the development of PET tracers for imaging metabolic processes.[1]
This guide will dissect two principal synthetic pathways to this important molecule: a classical oxidation route and a modern, multi-step approach designed for improved yield and industrial scalability.
Route 1: The Classical Approach - Oxidation of 2-Fluoro-5-methylpyridine
This traditional method relies on the strong oxidizing power of potassium permanganate (KMnO₄) to convert the methyl group of 2-fluoro-5-methylpyridine into a carboxylic acid.
Mechanistic Rationale
Potassium permanganate is a potent and versatile oxidizing agent widely used in organic synthesis.[4][5] The oxidation of an alkyl side-chain on an aromatic ring, such as the methyl group on the pyridine ring, proceeds via a complex mechanism. It is generally understood to involve the abstraction of a benzylic hydrogen atom, followed by further oxidation steps. The permanganate ion (MnO₄⁻) is reduced in the process, typically to manganese dioxide (MnO₂), a brown precipitate, especially in neutral or slightly alkaline conditions.[5][6]
Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine
Materials:
-
2-Fluoro-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Sodium bisulfite (NaHSO₃) for quenching excess permanganate
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A solution of potassium permanganate in water is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer. A significant volume of water is required to dissolve the potassium permanganate.
-
2-Fluoro-5-methylpyridine is added to the permanganate solution.
-
The reaction mixture is heated to a high temperature (reflux) and stirred vigorously for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The excess potassium permanganate is quenched by the careful addition of a reducing agent like sodium bisulfite until the purple color disappears.
-
The brown precipitate of manganese dioxide (MnO₂) is removed by filtration.
-
The filtrate is acidified with hydrochloric acid to a pH of 3-4, which protonates the carboxylate to precipitate the this compound.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Critical Analysis of the Oxidation Route
While straightforward in principle, this method suffers from several significant drawbacks that limit its applicability, particularly on an industrial scale.
-
Low Yield: The reported yield for this reaction is approximately 45%.[7][8] This is largely due to the harsh reaction conditions and the potent, often non-selective, nature of potassium permanganate, which can lead to over-oxidation and side product formation.[3][4]
-
Waste Generation: The reaction generates a large amount of manganese dioxide waste, which is a heavy metal byproduct.[7][8] The disposal of this waste presents environmental challenges and adds to the overall cost of the process.
-
Safety and Scalability: The use of a strong oxidant at high temperatures raises safety concerns, especially during scale-up.[7] The large volume of water required to dissolve the permanganate also results in a low production capacity for a given reactor size.[7]
Route 2: A Modern, High-Yield Synthesis from 2,5-Dibromopyridine
To overcome the limitations of the classical oxidation method, an improved, multi-step synthesis has been developed. This route is more environmentally friendly, offers a significantly higher yield, and is well-suited for industrial production.[7][8]
Overall Synthesis Pathway
Caption: Multi-step synthesis of this compound from 2,5-Dibromopyridine.
Step 1: Selective Grignard Exchange and Carboxylation
Mechanistic Rationale: This initial step involves a regioselective bromine-magnesium exchange on 2,5-dibromopyridine. The use of a Grignard reagent like isopropyl magnesium chloride (i-PrMgCl) allows for the formation of a pyridyl Grignard reagent.[8] The selectivity of the exchange is crucial and can be influenced by the choice of Grignard reagent and reaction conditions.[9] The resulting organometallic intermediate is a potent nucleophile that readily reacts with an electrophile, in this case, a chloroformate such as methyl chloroformate, to introduce the carboxylate group at the 6-position, yielding a 6-bromonicotinate ester.[10][11][12]
Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen), a solution of 2,5-dibromopyridine in an anhydrous ethereal solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -10 °C).
-
A solution of isopropyl magnesium chloride in THF is added dropwise, maintaining the low temperature.
-
After the Grignard exchange is complete, a catalyst such as cuprous iodide may be added.[7]
-
Methyl chloroformate is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by HPLC.
-
The reaction is quenched with an acidic aqueous solution (e.g., 3M HCl), and the product, methyl 6-bromonicotinate, is extracted with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated. The crude product can be purified by crystallization or chromatography.
Step 2: Nucleophilic Aromatic Substitution for Fluorination
Mechanistic Rationale: This step is a nucleophilic aromatic substitution (SNA) reaction, where the bromine atom on the 6-bromonicotinate is displaced by a fluoride ion.[13][14][15] The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the ester group. Tetramethylammonium fluoride (TMAF) is an excellent source of "naked" fluoride ions, which are highly nucleophilic and facilitate the reaction under relatively mild conditions.[1][7][16] Anhydrous conditions are important to maintain the high nucleophilicity of the fluoride ion.[7]
Experimental Protocol:
-
Anhydrous tetramethylammonium fluoride is prepared by azeotropic removal of water with toluene.[2]
-
Methyl 6-bromonicotinate is dissolved in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The anhydrous tetramethylammonium fluoride is added to the solution.
-
The reaction mixture is heated to 40-50 °C and stirred for several hours until the starting material is consumed (monitored by HPLC).
-
The solvent is removed under reduced pressure to yield the crude methyl 6-fluoronicotinate.
Step 3: Hydrolysis to the Final Product
Mechanistic Rationale: The final step is a simple saponification of the ester to the corresponding carboxylic acid. This is typically achieved by base-catalyzed hydrolysis, followed by acidification.
Experimental Protocol:
-
The crude methyl 6-fluoronicotinate is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
The mixture is stirred at room temperature for a few hours to ensure complete hydrolysis of the ester.
-
The solution is then acidified with hydrochloric acid to a pH of 3-4.
-
The precipitated this compound is collected by filtration, washed with water, and dried under vacuum.
Critical Analysis of the Modern Route
This synthetic pathway offers substantial advantages over the classical oxidation method.
-
High Yield: The overall yield for this three-step process is reported to be around 85.6%.[8]
-
Environmental Friendliness: It avoids the use of heavy metal oxidants and the generation of large quantities of metallic waste.[2][8]
-
Scalability and Control: The reaction conditions are milder and more easily controlled, making the process safer and more suitable for industrial-scale production.[7][8]
-
Cost-Effectiveness: The starting materials are readily available, and the high yield contributes to a lower overall cost of production.[7][8]
Comparative Summary
| Feature | Route 1: Oxidation | Route 2: Multi-step Synthesis |
| Starting Material | 2-Fluoro-5-methylpyridine | 2,5-Dibromopyridine |
| Key Reagents | Potassium permanganate | Isopropyl magnesium chloride, Methyl chloroformate, Tetramethylammonium fluoride |
| Overall Yield | ~45% | ~85.6% |
| Environmental Impact | High (heavy metal waste) | Low |
| Scalability | Poor | Excellent |
| Safety | Concerns with strong oxidant at high temp. | Milder conditions, more controllable |
| Number of Steps | 1 | 3 |
Conclusion
For laboratory-scale synthesis where simplicity is prioritized and yield is not a critical concern, the oxidation of 2-fluoro-5-methylpyridine may be a viable option. However, for any application requiring larger quantities, higher purity, and a more sustainable process, the multi-step synthesis starting from 2,5-dibromopyridine is demonstrably superior. Its high yield, environmental benefits, and amenability to industrial scale-up make it the preferred method for the production of this compound in a modern drug discovery and development setting. This guide provides the necessary data and protocols to empower researchers to make an informed decision based on the specific requirements of their projects.
Visualization of Synthesis Routes
Route 1: Oxidation Pathway
Caption: Oxidation of 2-Fluoro-5-methylpyridine.
Route 2: Modern Multi-step Pathway
Caption: High-yield synthesis from 2,5-Dibromopyridine.
References
- 1. mdpi.com [mdpi.com]
- 2. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 6. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 7. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Metabolic Stability of 6-Fluoronicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is rapidly metabolized will likely exhibit poor pharmacokinetic properties, leading to diminished efficacy and the potential for the formation of toxic byproducts. The strategic incorporation of fluorine into drug candidates has become a widely adopted strategy to enhance metabolic stability, primarily by blocking sites susceptible to oxidative metabolism.[1] This guide provides an in-depth technical comparison of the in vitro metabolic stability of a series of 6-fluoronicotinic acid derivatives, offering field-proven insights and supporting experimental data to inform rational drug design.
The this compound scaffold is a valuable building block in medicinal chemistry due to the unique electronic properties conferred by the fluorine atom, which can influence pKa, lipophilicity, and metabolic fate.[2] Understanding how different functional groups appended to this core impact metabolic stability is paramount for developing robust drug candidates.
The Cornerstone of Metabolic Stability Assessment: The In Vitro Liver Microsomal Assay
To objectively compare the metabolic liabilities of our this compound derivatives, we employ the in vitro liver microsomal stability assay. This well-established model provides a reliable and high-throughput method to assess Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP450) enzymes.[3][4] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes, offering a cost-effective and convenient system for early-stage drug screening.[5]
The primary endpoints of this assay are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability, suggesting that the compound is less susceptible to enzymatic degradation.[1]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a detailed methodology for determining the in vitro metabolic stability of this compound derivatives using human liver microsomes. This self-validating system includes appropriate controls to ensure the integrity of the experimental results.
Materials:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (e.g., from a reputable supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (a structurally similar compound with a distinct mass)
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare 1 mM stock solutions of the test compounds in DMSO.
-
Microsomal Incubation:
-
In a 96-well plate, add the appropriate volume of 0.1 M phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add the pooled human liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard to quench the reaction.
-
Protein Precipitation: After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Comparative Analysis of this compound Derivatives
To illustrate the structure-activity relationship (SAR) governing the metabolic stability of this class of compounds, we will compare a series of hypothetical this compound amides with varying substituents. The data presented in the following table is representative of typical results obtained from the in vitro microsomal stability assay described above.
| Compound ID | R Group | t½ (min) | CLint (µL/min/mg protein) |
| 6-FN-01 | -H | 15 | 46.2 |
| 6-FN-02 | -CH₃ | 25 | 27.7 |
| 6-FN-03 | -CF₃ | 45 | 15.4 |
| 6-FN-04 | -OCH₃ | 10 | 69.3 |
| 6-FN-05 | -Cl | 35 | 19.8 |
| 6-FN-06 | -Phenyl | 8 | 86.6 |
| 6-FN-07 | 4-Fluorophenyl | 18 | 38.5 |
Interpreting the Data: Structure-Metabolic Stability Relationships
The data presented in the table reveals several key trends that can guide the design of more metabolically stable this compound derivatives.
-
Impact of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (6-FN-03 ) and chloro (6-FN-05 ), generally leads to a significant increase in metabolic stability. This is likely due to the deactivation of the aromatic ring, making it less susceptible to oxidative metabolism by CYP450 enzymes.
-
Role of Steric Hindrance: A methyl group (6-FN-02 ), while weakly electron-donating, provides steric bulk near the amide linkage. This steric hindrance can impede the access of metabolizing enzymes to the site of metabolism, thereby increasing the compound's half-life.
-
Influence of Electron-Donating Groups: The presence of a strong electron-donating group, such as methoxy (6-FN-04 ), can increase the electron density of the aromatic ring, making it more prone to oxidation and resulting in lower metabolic stability.
-
Effect of Lipophilicity: The addition of a large, lipophilic phenyl group (6-FN-06 ) dramatically decreases metabolic stability. Increased lipophilicity can lead to greater non-specific binding to microsomal proteins and enhanced partitioning into the lipophilic active sites of CYP450 enzymes, facilitating metabolism.
-
Blocking Sites of Metabolism: A common metabolic pathway for aromatic rings is para-hydroxylation. By introducing a fluorine atom at the para-position of the phenyl ring (6-FN-07 ), this metabolic "soft spot" is blocked. This strategic fluorination leads to a notable improvement in metabolic stability compared to the unsubstituted phenyl analog (6-FN-06 ).[6]
Conclusion: A Roadmap for Rational Drug Design
This comparative guide underscores the profound impact of structural modifications on the in vitro metabolic stability of this compound derivatives. By systematically evaluating a series of analogs, we can derive a clear structure-activity relationship that provides a rational basis for designing compounds with improved pharmacokinetic profiles. The strategic use of electron-withdrawing groups, steric hindrance, and the blocking of metabolic hot spots are all effective strategies for enhancing metabolic stability. Conversely, the incorporation of strong electron-donating groups and large lipophilic moieties should be approached with caution.
The in vitro liver microsomal stability assay, when conducted with rigor and appropriate controls, serves as an indispensable tool in the early stages of drug discovery. The data generated from this assay allows for the rank-ordering of compounds and provides crucial insights that can guide the optimization of lead candidates, ultimately increasing the probability of success in bringing novel therapeutics to the clinic.
References
- 1. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 6-Fluoronicotinic Acid
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-Fluoronicotinic acid (CAS No. 403-45-2). As a Senior Application Scientist, my objective is to offer not just a list of equipment, but a procedural framework grounded in risk assessment and scientific causality, ensuring the safety of all laboratory personnel. This document is intended for researchers, chemists, and technicians in drug development and other scientific fields.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the inherent risks of a chemical is the foundational step in establishing a robust safety protocol. This compound, a white solid powder, is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our PPE choices.[1][2]
-
H315 - Causes skin irritation: The solid powder can react with moisture on the skin, leading to irritation.[1][2][3] This necessitates a reliable barrier between the chemical and the skin.
-
H319 - Causes serious eye irritation: The eyes are particularly vulnerable.[1][2][3] Airborne dust or an accidental splash can cause significant, potentially irreversible, damage.
-
H335 - May cause respiratory irritation: As a fine powder, this compound can easily become airborne during handling, such as weighing or transferring.[1][2][3] Inhalation of these particles can irritate the respiratory tract.
These classifications mandate that we treat this compound not as a benign compound, but as a substance requiring meticulous handling and a multi-layered barrier of protection.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Primary Risk | Implied Protective Action |
| Skin Irritation, Category 2 | H315 | Direct contact with skin causes irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Irritation, Category 2 | H319 | Dust or splashes can cause serious eye damage. | Wear chemical splash goggles at all times. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 | Inhalation of dust irritates the respiratory system. | Handle in a ventilated area; use respiratory protection when dust is likely. |
The Core PPE Ensemble: A Multi-Barrier System
Effective chemical safety relies on a hierarchy of controls. While PPE is critical, it is the final barrier. The primary defense should always be robust engineering controls.
Primary Engineering Controls (The First Line of Defense)
Before any personal equipment is worn, ensure the workspace is designed to minimize exposure.
-
Fume Hood: All weighing, transferring, and solution preparation of this compound powder should be performed inside a certified chemical fume hood.[4] This contains airborne particles and vapors, pulling them away from the user's breathing zone.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[3][5]
-
Emergency Stations: An eyewash station and an emergency shower must be readily accessible and tested regularly.[4][6][7] All personnel must know their locations and how to operate them.
Dermal Protection
-
Gloves: Standard disposable latex gloves are insufficient. Nitrile gloves provide superior resistance to a broad range of chemicals, including irritant solids.[8][9]
-
Protocol: Always inspect gloves for tears or punctures before use.[3] Don two pairs (double-gloving) when handling larger quantities or during procedures with a higher risk of contamination. Remove and replace gloves immediately if contamination is suspected.
-
-
Laboratory Coat: A long-sleeved, knee-length lab coat made of a suitable material (e.g., polyester/cotton blend) is mandatory to protect skin and personal clothing from dust and spills.[3]
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are inadequate. Fine powders can become airborne and easily bypass the gaps in safety glasses. Chemical splash goggles that form a seal around the eyes are required whenever handling the solid form of this compound.[4]
-
Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or dissolution), a face shield should be worn in addition to chemical splash goggles.[4][10] A face shield alone does not provide adequate eye protection.[4]
Respiratory Protection
Due to its classification for respiratory irritation, controlling inhalation exposure is paramount.[1]
-
Inside a Fume Hood: When all handling of the powder is performed within a certified fume hood, additional respiratory protection is typically not required.
-
Outside a Fume Hood: If any handling of the powder must occur outside of a fume hood (a practice that should be strongly discouraged and requires a specific risk assessment), a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[8]
Procedural Guidance: PPE in Action
The following protocol outlines the integration of PPE into a common laboratory task.
Protocol: Weighing and Preparing a Solution of this compound
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing/jewelry is secured.
-
Don PPE (Anteroom): Put on your lab coat and safety footwear.
-
Enter Lab & Approach Fume Hood:
-
Don Secondary PPE: Put on the first pair of nitrile gloves. Then, put on your chemical splash goggles. Finally, don the second pair of nitrile gloves.
-
Perform Work: Conduct all operations (opening the container, weighing the powder, transferring it to a beaker, adding solvent) deep within the fume hood to ensure containment.
-
Post-Procedure Cleanup: Securely close the primary chemical container and the prepared solution. Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Doff PPE: The removal of PPE is a critical step to prevent cross-contamination. Follow the sequence outlined in the diagram below.
-
Final Step: Wash hands thoroughly with soap and water after all work is complete.[3]
Diagram: PPE Donning and Doffing Sequence
This workflow minimizes the transfer of contaminants from "dirty" PPE to your skin or personal clothing.
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Emergency Preparedness and Disposal
Operational Plan: Spill Response
For a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full PPE ensemble described in Section 2 (lab coat, goggles, double nitrile gloves).
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated chemical waste container.[3] Avoid creating dust.[3] If available, a vacuum cleaner equipped with a HEPA filter is preferable.[3]
-
Decontaminate the area and dispose of all cleanup materials and contaminated PPE as hazardous waste.
Exposure Response Plan
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4][6] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][11] If they feel unwell, seek medical attention.
Disposal Plan
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be disposed of in a designated hazardous waste container. Do not discard in the regular trash.
-
Chemical Waste: Unused this compound and any waste solutions must be disposed of according to local, state, and federal regulations.[3][12] This typically involves collection by a licensed hazardous waste disposal contractor for incineration.[3] Never pour chemical waste down the drain.
References
- 1. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 403-45-2 [amp.chemicalbook.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. safetymattersweekly.com [safetymattersweekly.com]
- 7. hsseworld.com [hsseworld.com]
- 8. leelinework.com [leelinework.com]
- 9. hsa.ie [hsa.ie]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

